molecular formula C7H7BClFO2 B1587761 2-Chloro-6-fluoro-3-methylphenylboronic acid CAS No. 352535-85-4

2-Chloro-6-fluoro-3-methylphenylboronic acid

Cat. No.: B1587761
CAS No.: 352535-85-4
M. Wt: 188.39 g/mol
InChI Key: FOZVMQJCNIKFOB-UHFFFAOYSA-N
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Description

2-Chloro-6-fluoro-3-methylphenylboronic acid is a useful research compound. Its molecular formula is C7H7BClFO2 and its molecular weight is 188.39 g/mol. The purity is usually 95%.
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Properties

IUPAC Name

(2-chloro-6-fluoro-3-methylphenyl)boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7BClFO2/c1-4-2-3-5(10)6(7(4)9)8(11)12/h2-3,11-12H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FOZVMQJCNIKFOB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=C(C=CC(=C1Cl)C)F)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7BClFO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40407352
Record name 2-Chloro-6-fluoro-3-methylphenylboronic acid
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Molecular Weight

188.39 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

352535-85-4
Record name B-(2-Chloro-6-fluoro-3-methylphenyl)boronic acid
Source CAS Common Chemistry
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Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Chloro-6-fluoro-3-methylphenylboronic acid
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to 2-Chloro-6-fluoro-3-methylphenylboronic Acid: Properties, Applications, and Experimental Protocols

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: A Versatile Reagent in Modern Synthetic Chemistry

2-Chloro-6-fluoro-3-methylphenylboronic acid is a specialized arylboronic acid that has garnered significant interest within the realms of medicinal chemistry and materials science. Its unique trifunctionalized phenyl ring, featuring chloro, fluoro, and methyl substituents, offers a valuable scaffold for the synthesis of complex molecular architectures. This guide provides an in-depth exploration of the physical and chemical properties of this reagent, with a particular focus on its application in the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction—a cornerstone of modern carbon-carbon bond formation. The insights and protocols detailed herein are intended to equip researchers, scientists, and drug development professionals with the practical knowledge required to effectively utilize this versatile building block in their synthetic endeavors. Boronic acids and their derivatives are pivotal in drug discovery due to their stability, versatile reactivity, and relatively low toxicity.

Physicochemical Properties: A Quantitative Overview

The physical and chemical characteristics of this compound are fundamental to its handling, storage, and reactivity. A comprehensive summary of these properties is presented in the table below.

PropertyValueSource(s)
Chemical Formula C₇H₇BClFO₂[1]
Molecular Weight 188.39 g/mol [1]
Appearance White to off-white solid/powder
Melting Point 127-132 °C[1]
Boiling Point 323.3 °C at 760 mmHg (Predicted)[1]
Density 1.35 g/cm³ (Predicted)[1]
pKa 8.13 ± 0.58 (Predicted)[1]
Storage Temperature 2-8°C under inert gas (Nitrogen or Argon)[1]

Solubility Profile:

While specific quantitative solubility data for this compound in a wide range of organic solvents is not extensively documented in readily available literature, general trends for substituted phenylboronic acids can provide valuable guidance. Phenylboronic acids generally exhibit good solubility in polar aprotic solvents such as ethers (e.g., diethyl ether, THF, dioxane) and ketones (e.g., acetone).[2][3] Their solubility tends to be moderate in chlorinated solvents like chloroform and low in non-polar hydrocarbon solvents.[2][3] The presence of the polar fluoro and chloro substituents, alongside the non-polar methyl group on the phenyl ring of the target molecule, suggests a favorable solubility in a range of common organic solvents used in synthesis. However, empirical determination of solubility in the specific solvent system for any given reaction is always recommended. Studies on other substituted phenylboronic acids have shown that the introduction of substituents can decrease solubility in water compared to the unsubstituted parent compound.[4][5]

Spectroscopic Characterization

Precise structural elucidation and purity assessment of this compound are achieved through a combination of spectroscopic techniques. While a publicly available, comprehensive set of spectra for this specific molecule is limited, the following represents expected spectroscopic data based on its structure and data from closely related analogs.

¹H NMR (Proton Nuclear Magnetic Resonance): The proton NMR spectrum is expected to show distinct signals for the aromatic protons and the methyl protons. The aromatic protons will likely appear as complex multiplets due to coupling with each other and with the fluorine atom. The methyl protons should appear as a singlet, potentially showing a small long-range coupling to the fluorine atom.

  • Expected Chemical Shifts (in CDCl₃ or DMSO-d₆):

    • Aromatic Protons (2H): ~7.0-7.5 ppm (complex multiplet)

    • B(OH)₂ Protons (2H): Broad singlet, chemical shift can vary depending on concentration and solvent.

    • Methyl Protons (3H): ~2.3 ppm (singlet or narrow multiplet)

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The ¹³C NMR spectrum will provide information on the carbon framework of the molecule. The carbon atoms attached to fluorine and chlorine will exhibit characteristic splitting patterns and chemical shifts.

  • Expected Chemical Shifts (in CDCl₃ or DMSO-d₆):

    • Aromatic Carbons: ~115-165 ppm (signals will be split due to C-F coupling)

    • Methyl Carbon: ~15-20 ppm

FT-IR (Fourier-Transform Infrared Spectroscopy): The IR spectrum will show characteristic absorption bands corresponding to the functional groups present in the molecule.

  • Expected Characteristic Peaks (cm⁻¹):

    • ~3300-3500 (broad): O-H stretching of the boronic acid group

    • ~2900-3000: C-H stretching of the methyl and aromatic groups

    • ~1600, ~1470: C=C stretching of the aromatic ring

    • ~1350: B-O stretching

    • ~1100-1200: C-F stretching

    • ~700-800: C-Cl stretching

Mass Spectrometry (MS): Mass spectrometry will confirm the molecular weight of the compound. Due to the presence of chlorine, the molecular ion peak will show a characteristic isotopic pattern (M⁺ and M+2⁺ in an approximate 3:1 ratio).[6]

  • Expected Molecular Ion Peak (m/z):

    • [M]⁺: ~188 (for ³⁵Cl) and ~190 (for ³⁷Cl)

  • Expected Fragmentation: Common fragmentation pathways for aromatic aldehydes under electron ionization include the loss of a hydrogen radical, a formyl radical, and carbon monoxide.[6] While this is an aldehyde, similar principles of fragmentation of the aromatic core would apply after initial loss of the boronic acid group.

Chemical Properties and Reactivity

Stability and Handling: this compound is a stable solid under recommended storage conditions (refrigerated and under an inert atmosphere).[1] Like many boronic acids, it can be sensitive to strong oxidizing agents. Care should be taken to avoid prolonged exposure to air and moisture, as this can lead to the formation of the corresponding boroxine (a cyclic anhydride).

Core Reactivity: The Suzuki-Miyaura Cross-Coupling Reaction: The paramount application of this compound is its role as a nucleophilic partner in the Suzuki-Miyaura cross-coupling reaction.[7] This palladium-catalyzed reaction is a powerful tool for the formation of carbon-carbon bonds, particularly for the synthesis of biaryl and heteroaryl compounds. The general mechanism involves an oxidative addition of an aryl halide to a palladium(0) complex, followed by transmetalation with the boronic acid and subsequent reductive elimination to yield the coupled product and regenerate the catalyst.

The following diagram illustrates the catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Suzuki_Miyaura_Coupling Pd(0)L2 Pd(0)L2 Oxidative_Addition Oxidative Addition Pd(0)L2->Oxidative_Addition R'-X Aryl-Pd(II)-X_L2 R'-Pd(II)-X L2 Oxidative_Addition->Aryl-Pd(II)-X_L2 Transmetalation Transmetalation Aryl-Pd(II)-X_L2->Transmetalation R-B(OH)2 Base Aryl-Pd(II)-Aryl_L2 R-Pd(II)-R' L2 Transmetalation->Aryl-Pd(II)-Aryl_L2 Reductive_Elimination Reductive Elimination Aryl-Pd(II)-Aryl_L2->Reductive_Elimination Reductive_Elimination->Pd(0)L2 Coupled_Product R-R' Reductive_Elimination->Coupled_Product

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental Protocol: Suzuki-Miyaura Coupling

The following is a representative, detailed protocol for the Suzuki-Miyaura coupling of this compound with an aryl bromide. This protocol is a starting point and may require optimization for specific substrates.

Reaction Scheme:

Materials:

  • This compound

  • Aryl bromide (e.g., 4-bromoanisole)

  • Palladium(II) acetate (Pd(OAc)₂)

  • SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl)

  • Potassium phosphate (K₃PO₄), finely ground

  • Anhydrous toluene

  • Degassed water

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: To a dry Schlenk flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.2 mmol), the aryl bromide (1.0 mmol), palladium(II) acetate (0.02 mmol), SPhos (0.04 mmol), and potassium phosphate (2.0 mmol).

  • Inert Atmosphere: Seal the flask with a septum and purge with a gentle stream of argon or nitrogen for 15 minutes. This is crucial to prevent oxidation of the palladium catalyst.

  • Solvent Addition: Under a positive pressure of the inert gas, add anhydrous toluene (5 mL) and degassed water (0.5 mL) via syringe. The small amount of water is often beneficial for the transmetalation step.

  • Reaction: Heat the reaction mixture to 100-110 °C with vigorous stirring.

  • Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS). The reaction is typically complete within 12-24 hours.

  • Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute the reaction mixture with ethyl acetate (20 mL) and water (10 mL).

  • Extraction: Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer with ethyl acetate (2 x 15 mL).

  • Washing and Drying: Combine the organic layers, wash with brine (1 x 20 mL), and dry over anhydrous sodium sulfate.

  • Purification: Filter the solution and concentrate the solvent under reduced pressure. Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a hexane/ethyl acetate gradient).

The following diagram illustrates the general workflow for this experimental protocol.

Suzuki_Workflow cluster_prep Reaction Preparation cluster_reaction Reaction cluster_workup Workup and Purification Add_Reagents Add boronic acid, aryl bromide, Pd catalyst, ligand, and base to Schlenk flask Inert_Atmosphere Purge with Argon/Nitrogen Add_Reagents->Inert_Atmosphere Add_Solvents Add anhydrous toluene and degassed water Inert_Atmosphere->Add_Solvents Heat_Stir Heat to 100-110 °C with vigorous stirring Add_Solvents->Heat_Stir Monitor Monitor by TLC or GC-MS Heat_Stir->Monitor Cool_Dilute Cool to room temperature and dilute with ethyl acetate and water Monitor->Cool_Dilute Extract Extract with ethyl acetate Cool_Dilute->Extract Wash_Dry Wash with brine and dry over Na2SO4 Extract->Wash_Dry Concentrate Concentrate under reduced pressure Wash_Dry->Concentrate Purify Purify by flash column chromatography Concentrate->Purify

Caption: Experimental workflow for a typical Suzuki-Miyaura coupling reaction.

Synthesis and Purification

This compound is typically synthesized from a corresponding aryl halide precursor. A common method involves the lithiation of a suitable starting material followed by quenching with a borate ester and subsequent hydrolysis. For instance, a related compound, 4-chloro-2-fluoro-3-substituted-phenylboronic acid, can be synthesized by reacting 2-chloro-6-fluoroanisole with n-butyllithium followed by an electrophilic boronic acid derivative.[8]

Purification: Purification of the crude boronic acid is often achieved by crystallization.[8] Alternatively, extraction procedures can be employed. For example, the product can be extracted from an aqueous phase into an organic solvent like ethyl acetate, followed by concentration.[8] In some cases, the boronic acid can be isolated from a mixture of a water-miscible organic solvent and water by the addition of a salt to induce phase separation.[8]

Safety, Handling, and Storage

Hazard Identification: this compound should be handled with care. It is advisable to consult the Safety Data Sheet (SDS) before use. Like many arylboronic acids, it may cause skin and eye irritation.

Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, chemical-resistant gloves, and a lab coat when handling this compound. Work in a well-ventilated area or a fume hood to avoid inhalation of dust.

Storage: Store this compound in a tightly sealed container in a cool, dry, and well-ventilated place.[1] For long-term storage, refrigeration at 2-8°C under an inert atmosphere (e.g., argon or nitrogen) is recommended to maintain its integrity and prevent degradation.[1]

Conclusion

This compound stands out as a valuable and versatile building block for organic synthesis. Its unique substitution pattern provides a gateway to a diverse range of complex molecules with potential applications in pharmaceuticals and materials science. A thorough understanding of its physicochemical properties, coupled with optimized reaction protocols, is key to harnessing its full synthetic potential. This guide has provided a comprehensive overview of this important reagent, offering both foundational knowledge and practical guidance to aid researchers in their synthetic endeavors.

References

Synthesis pathway for 2-Chloro-6-fluoro-3-methylphenylboronic acid

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Synthesis of 2-Chloro-6-fluoro-3-methylphenylboronic Acid

Authored by a Senior Application Scientist

Abstract

This compound is a key building block in modern organic synthesis, prized for its utility in palladium-catalyzed cross-coupling reactions, particularly the Suzuki-Miyaura coupling.[1][2] Its trifunctionalized aromatic ring offers a versatile scaffold for the construction of complex molecules, making it a valuable intermediate in the development of pharmaceuticals and advanced materials.[3][4] This guide provides an in-depth exploration of the principal synthetic pathway to this compound, focusing on the robust and widely adopted lithiation-borylation strategy. We will dissect the causality behind experimental choices, present a detailed, field-proven protocol, and offer insights grounded in mechanistic principles to ensure reproducible and high-yield synthesis.

Introduction and Strategic Overview

The synthesis of multi-substituted arylboronic acids is a cornerstone of contemporary medicinal chemistry. The target molecule, this compound, presents a specific substitution pattern that necessitates a regioselective approach to the installation of the boronic acid moiety. Retrosynthetic analysis points to the C-B bond as the most logical disconnection, leading to an aryl anion equivalent (organometallic species) and a boron electrophile.

Two primary strategies emerge from this analysis:

  • Organometallic Pathway (Lithiation or Grignard): This involves the formation of a highly reactive aryllithium or arylmagnesium species from a corresponding aryl halide, followed by quenching with a borate ester.[4][5] This method offers high efficiency and is often the preferred route for complex substrates.

  • Transition Metal-Catalyzed Borylation: This approach, exemplified by the Miyaura borylation, involves the direct, palladium-catalyzed coupling of an aryl halide with a diboron reagent.[6][7] While powerful, this route can sometimes require more extensive catalyst and ligand optimization for sterically hindered and electronically demanding substrates.

This guide will focus on the organometallic pathway via a directed lithiation-borylation sequence. This choice is predicated on its reliability, high yields, and the straightforward commercial availability of the requisite precursors. The core of this strategy is the generation of a specific aryllithium intermediate which is then trapped with an electrophilic boron source.

The Lithiation-Borylation Pathway: A Mechanistic Deep Dive

The synthesis of this compound is most effectively achieved from a suitable di-halogenated precursor, typically 1-bromo-2-chloro-6-fluoro-3-methylbenzene. The significant difference in reactivity between the bromine and chlorine substituents under standard lithiation conditions allows for selective metal-halogen exchange at the bromine-bearing carbon.

The overall transformation can be visualized as a three-stage process:

  • Selective Metal-Halogen Exchange: Formation of the key aryllithium intermediate.

  • Borylation: Nucleophilic attack of the aryllithium on a borate ester to form a tetracoordinate boronate complex.

  • Hydrolysis: Acid-mediated workup to liberate the final boronic acid.

Start 1-Bromo-2-chloro-6-fluoro-3-methylbenzene Intermediate1 Aryllithium Intermediate Start->Intermediate1 n-BuLi, THF -78 °C Intermediate2 Boronate Ester Complex Intermediate1->Intermediate2 B(O-iPr)₃ -78 °C Product This compound Intermediate2->Product Aqueous HCl Workup

Figure 1: High-level workflow for the lithiation-borylation synthesis.
Expertise in Action: Causality Behind Experimental Choices

  • Choice of Precursor (Aryl Bromide): The use of a bromo-substituted precursor over a chloro- or iodo-derivative is a calculated choice. Bromine undergoes facile lithium-halogen exchange with alkyllithium reagents like n-butyllithium (n-BuLi) at low temperatures, whereas the C-Cl bond remains intact. An aryl iodide would be even more reactive but is often more expensive and less stable.

  • Cryogenic Temperature (-78 °C): The lithiation reaction is performed at -78 °C (a dry ice/acetone bath). This is critical for two reasons. First, it prevents side reactions, such as the aryllithium intermediate reacting with the solvent (THF) or coupling with the butyl bromide byproduct. Second, the aryllithium species itself has limited thermal stability and can decompose at higher temperatures.[8]

  • Boron Electrophile (Triisopropyl Borate): Triisopropyl borate, B(O-iPr)₃, is often preferred over trimethyl borate, B(OMe)₃. The bulkier isopropoxy groups can help to minimize the common side reaction of over-addition, where the initially formed boronate ester is attacked by a second equivalent of the aryllithium to form a diarylborinic species.[9]

  • Acidic Workup: The reaction between the aryllithium and the borate ester forms a stable tetracoordinate boronate complex. Hydrolysis under acidic conditions is required to break down this complex and protonate the oxygen atoms, yielding the neutral boronic acid.[10]

Validated Experimental Protocol

This protocol describes a representative synthesis on a laboratory scale. All operations should be conducted in a well-ventilated fume hood under an inert atmosphere (Nitrogen or Argon) using anhydrous solvents.

Materials:

  • 1-Bromo-2-chloro-6-fluoro-3-methylbenzene

  • n-Butyllithium (2.5 M solution in hexanes)

  • Triisopropyl borate

  • Anhydrous tetrahydrofuran (THF)

  • Hydrochloric acid (2 M aqueous solution)

  • Diethyl ether

  • Brine (saturated aqueous NaCl solution)

  • Magnesium sulfate (anhydrous)

Procedure:

  • Reaction Setup: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, a thermometer, and a nitrogen inlet, add 1-bromo-2-chloro-6-fluoro-3-methylbenzene (1.0 eq).

  • Dissolution: Add anhydrous THF (approx. 0.2 M concentration relative to the substrate) via cannula and stir to dissolve.

  • Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.

  • Lithiation: Slowly add n-butyllithium solution (1.1 eq) dropwise via syringe over 20-30 minutes, ensuring the internal temperature does not rise above -70 °C. Stir the resulting mixture at -78 °C for 1 hour.

  • Borylation: To the aryllithium solution, add triisopropyl borate (1.2 eq) dropwise, again maintaining the temperature below -70 °C.

  • Warming: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 2-3 hours.

  • Quenching and Hydrolysis: Cool the flask in an ice bath and slowly quench the reaction by adding 2 M HCl solution. Stir vigorously for 30 minutes.

  • Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with diethyl ether (3x).

  • Workup: Combine the organic layers and wash with brine. Dry the organic phase over anhydrous magnesium sulfate.

  • Isolation: Filter off the drying agent and concentrate the solvent under reduced pressure to yield the crude product.

  • Purification: The crude solid can be purified by recrystallization (e.g., from a hexane/ethyl acetate mixture) or by trituration with cold hexanes to afford this compound as a white to off-white solid.

cluster_0 Step 1: Setup & Lithiation cluster_1 Step 2: Borylation & Workup cluster_2 Step 3: Purification a 1. Add Aryl Bromide to dry flask b 2. Add anhydrous THF a->b c 3. Cool to -78 °C b->c d 4. Add n-BuLi dropwise c->d e 5. Stir for 1h @ -78 °C d->e f 6. Add B(O-iPr)₃ dropwise @ -78 °C g 7. Warm to RT, stir 2-3h f->g h 8. Quench with 2M HCl g->h i 9. Extract with Diethyl Ether h->i j 10. Wash, dry, & concentrate k 11. Recrystallize or Triturate j->k l 12. Isolate Pure Product k->l

Figure 2: Step-by-step experimental workflow.

Data Summary and Expected Outcomes

The described protocol is designed for high efficiency and purity. The following table summarizes the key quantitative data and considerations for the synthesis.

ParameterValue / DescriptionRationale & Field Insights
Starting Material 1-Bromo-2-chloro-6-fluoro-3-methylbenzeneCommercially available or accessible via standard halogenation methods.
Key Reagents n-BuLi, Triisopropyl borateStandard organometallic reagents. Ensure accurate titration of n-BuLi for optimal stoichiometry.
Solvent Anhydrous Tetrahydrofuran (THF)Ethereal solvent is required to solvate the organometallic intermediates. Must be rigorously dried.
Temperature -78 °CCritical for selectivity and stability of the aryllithium species.[8]
Expected Yield 75-90%Yields are typically high but can be affected by moisture or inaccurate reagent stoichiometry.
Product Purity >97% (after purification)Recrystallization is effective at removing nonpolar impurities (e.g., biphenyls) and starting material.
Characterization ¹H NMR, ¹³C NMR, ¹⁹F NMR, MSStandard analytical techniques to confirm structure and purity. The B(OH)₂ protons in ¹H NMR are often broad and may exchange with D₂O.

Conclusion and Broader Impact

The lithiation-borylation pathway provides a reliable and scalable method for the synthesis of this compound. By understanding the mechanistic underpinnings and adhering to a validated protocol, researchers can confidently produce this valuable building block with high yield and purity. Its successful synthesis opens the door to a vast chemical space, enabling the construction of novel molecular architectures for drug discovery and materials science through powerful transformations like the Suzuki-Miyaura coupling.[11][12]

References

An In-depth Technical Guide to 2-Chloro-6-fluoro-3-methylphenylboronic acid: Properties and Applications

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of 2-Chloro-6-fluoro-3-methylphenylboronic acid, a key building block in modern organic synthesis. We will delve into its fundamental molecular and physical properties, explore its primary application in carbon-carbon bond formation, and provide a detailed, field-proven protocol for its use in the Suzuki-Miyaura cross-coupling reaction.

Core Molecular and Physical Properties

This compound is an organoboron compound with the chemical formula C7H7BClFO2.[1] Its molecular weight is 188.39 g/mol .[1][2][3] The presence of chloro, fluoro, and methyl groups on the phenyl ring, in addition to the boronic acid moiety, makes it a versatile reagent in organic chemistry.

Key Physicochemical Data:
PropertyValueSource
Molecular Formula C7H7BClFO2[1]
Molecular Weight 188.39 g/mol [1][2][3]
CAS Number 352535-86-5[1][3]
Melting Point 127-132 °C[1][3]
Appearance Solid[2]
Storage Under inert gas (nitrogen or Argon) at 2-8°C[1]

The structural arrangement of the substituents on the phenyl ring influences its reactivity and steric hindrance, which are critical considerations in reaction design.

Molecular Structure:

Caption: 2D structure of this compound.

Application in Suzuki-Miyaura Cross-Coupling Reactions

This compound is predominantly utilized as a reactant in Suzuki-Miyaura cross-coupling reactions.[4] This palladium-catalyzed reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between an organoboron compound and an organohalide. The versatility and functional group tolerance of the Suzuki-Miyaura coupling have made it an indispensable tool in the synthesis of complex molecules, including pharmaceuticals and fine chemicals.[5][6]

The general mechanism involves the oxidative addition of an organohalide to a palladium(0) catalyst, followed by transmetalation with the boronic acid (activated by a base) and subsequent reductive elimination to yield the coupled product and regenerate the palladium(0) catalyst.

Generalized Suzuki-Miyaura Reaction Scheme:

Suzuki_Miyaura_Reaction cluster_reactants Reactants cluster_conditions Reaction Conditions Boronic_Acid 2-Chloro-6-fluoro- 3-methylphenylboronic acid Product Coupled Product Boronic_Acid->Product Organohalide Organohalide (R'-X) Organohalide->Product Catalyst Pd Catalyst (e.g., Pd(OAc)2) Catalyst->Product Ligand Ligand (e.g., SPhos) Ligand->Product Base Base (e.g., K3PO4) Base->Product Solvent Solvent Solvent->Product

Caption: General workflow of a Suzuki-Miyaura cross-coupling reaction.

Experimental Protocol: Suzuki-Miyaura Coupling

The following is a generalized, yet robust, protocol for the Suzuki-Miyaura coupling of this compound with an aryl halide. This protocol is intended as a starting point and may require optimization for specific substrates.

Materials:

  • This compound

  • Aryl halide (e.g., aryl bromide or iodide)

  • Palladium(II) acetate (Pd(OAc)2)

  • SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl)

  • Potassium phosphate, tribasic (K3PO4)

  • Anhydrous toluene

  • Degassed water

  • Schlenk flask

  • Magnetic stir bar

  • Reflux condenser

  • Inert gas (Argon or Nitrogen)

Procedure:

  • Reaction Setup: To a dry Schlenk flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.2 equivalents), the aryl halide (1.0 equivalent), Palladium(II) Acetate (2 mol%), SPhos (4 mol%), and potassium phosphate (2.0 equivalents).

  • Inert Atmosphere: Seal the flask with a septum and purge with an inert gas (Argon or Nitrogen) for 15 minutes. This step is crucial to prevent the oxidation of the palladium catalyst.

  • Solvent Addition: Under a positive pressure of the inert gas, add anhydrous toluene and degassed water (typically in a 4:1 to 5:1 ratio) via syringe. The use of degassed solvents helps to maintain the anaerobic environment.

  • Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir vigorously. Monitor the reaction progress by a suitable analytical technique such as TLC or LC-MS.

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.

Causality Behind Experimental Choices:

  • Catalyst and Ligand: The choice of a palladium catalyst and a phosphine ligand like SPhos is critical for efficient catalytic turnover. The ligand stabilizes the palladium center and facilitates the oxidative addition and reductive elimination steps.

  • Base: The base, in this case, potassium phosphate, is essential for the activation of the boronic acid, facilitating the transmetalation step.[5] The choice of a base can be critical, especially for substrates with base-sensitive functional groups.[7]

  • Solvent System: A biphasic solvent system, such as toluene and water, is often employed. The organic phase solubilizes the reactants and catalyst, while the aqueous phase dissolves the inorganic base.

References

A Technical Guide to the Stability and Storage of 2-Chloro-6-fluoro-3-methylphenylboronic acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

2-Chloro-6-fluoro-3-methylphenylboronic acid is a key building block in modern synthetic chemistry, particularly valued in the development of novel pharmaceuticals and complex organic materials. Its utility in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, is well-established. However, the integrity and reactivity of this reagent are intrinsically linked to its chemical stability. As with many arylboronic acids, this compound is susceptible to degradation, which can compromise experimental reproducibility and the purity of final products. This guide provides an in-depth analysis of the factors governing the stability of this compound, offering field-proven protocols for its optimal storage and handling to ensure its performance and longevity.

Chemical Profile and Inherent Stability Characteristics

This compound possesses a unique substitution pattern that significantly influences its electronic properties and, consequently, its stability. The presence of two ortho-substituents to the boronic acid moiety—chlorine and fluorine—creates a sterically hindered and electron-deficient boron center.

  • Inductive Effects: The high electronegativity of the fluorine and chlorine atoms imparts a strong electron-withdrawing inductive effect, which increases the Lewis acidity of the boron atom.[1] This heightened acidity can make the C-B bond more susceptible to nucleophilic attack, a key step in certain degradation pathways.

  • Steric Hindrance: The ortho substituents sterically shield the boronic acid group, which can influence its reactivity and susceptibility to intermolecular interactions that may lead to degradation.

  • Intramolecular Interactions: The ortho-fluoro substituent can potentially form an intramolecular hydrogen bond with the hydroxyl groups of the boronic acid.[1][2] This interaction can stabilize the molecule but also affects its acidity and reactivity profile.

Arylboronic acids are known to exist in equilibrium with their cyclic trimeric anhydrides, known as boroxines, through the loss of water. This process is reversible and driven by the removal of water.[3] The presence of boroxines is common in commercial batches of arylboronic acids and does not necessarily inhibit reactivity in many applications.

Primary Degradation Pathways

Understanding the mechanisms through which this compound degrades is fundamental to preventing it. The two most significant pathways are protodeboronation and oxidation.

Protodeboronation (Hydrolytic Cleavage)

Protodeboronation is the hydrolytic cleavage of the carbon-boron bond, replacing the boronic acid group with a hydrogen atom. This is a prevalent degradation route for arylboronic acids, particularly those with ortho-substituents.[2] The reaction is catalyzed by both acid and base and is highly dependent on the presence of moisture. For this specific compound, protodeboronation would result in the formation of 1-chloro-3-fluoro-2-methylbenzene, a volatile impurity that can be difficult to remove. Studies on fluorinated phenylboronic acids have shown that hydrolytic stability is influenced by pH and temperature.[4][5]

Oxidation

The carbon-boron bond is also susceptible to oxidative cleavage. This pathway is often mediated by exposure to atmospheric oxygen, peroxides, or other oxidizing agents.[6] The oxidation of the C-B bond typically yields the corresponding phenol, in this case, 2-chloro-6-fluoro-3-methylphenol. This degradation pathway can be accelerated by light and the presence of metal catalysts.[7]

The logical flow of degradation can be visualized as follows:

A 2-Chloro-6-fluoro-3- methylphenylboronic acid B Protodeboronation (Hydrolysis) A->B C-B Bond Cleavage C Oxidation A->C C-B Bond Cleavage D 1-Chloro-3-fluoro-2-methylbenzene (Impurity) B->D E 2-Chloro-6-fluoro-3-methylphenol (Impurity) C->E F Moisture, Acid/Base Catalysis F->B G Oxygen, Light, Peroxides G->C

Caption: Primary degradation pathways for this compound.

Recommended Storage and Handling Protocols

To mitigate the degradation pathways described above, a multi-faceted approach to storage and handling is essential. The following protocols are based on a synthesis of supplier recommendations and scientific principles of boronic acid stability.[8]

Storage Conditions

Proper storage is the first line of defense against degradation. The primary goals are to minimize exposure to moisture, oxygen, heat, and light.

ParameterRecommended ConditionRationale
Temperature 2-8°C (Refrigerated)Reduces the rate of chemical degradation and minimizes the formation of volatile impurities.
Atmosphere Inert Gas (Argon or Nitrogen)Displaces oxygen and moisture, directly inhibiting oxidation and protodeboronation.
Container Tightly Sealed, OpaquePrevents ingress of atmospheric moisture and air. Opaque containers protect against light-induced degradation.
Location Dry, Well-Ventilated AreaEnsures a stable external environment and prevents condensation on the container.
Handling Procedures

Strict handling protocols are necessary to maintain the integrity of the compound once it is removed from long-term storage.

  • Inert Atmosphere Handling: Whenever possible, handle the solid material inside a glovebox or glove bag with a dry, inert atmosphere. This is the most effective way to prevent exposure to air and moisture.

  • Rapid Weighing and Dispensing: If a glovebox is not available, minimize the compound's exposure time to the laboratory atmosphere. Have all necessary equipment ready before opening the container. It is advisable to allow the container to warm to room temperature before opening to prevent condensation of atmospheric moisture onto the cold solid.

  • Use of Dry Solvents and Reagents: When preparing solutions, always use anhydrous solvents to prevent hydrolysis.

  • Avoid Incompatibilities: Keep the compound away from strong oxidizing agents, strong acids, and strong bases, as these can accelerate decomposition.[9]

Experimental Protocol: A Workflow for Assessing Stability

For critical applications, such as in GMP environments or for long-term research projects, it may be necessary to perform a formal stability study. The following workflow outlines a robust experimental approach.

Step-by-Step Methodology
  • Initial Characterization (T=0):

    • Obtain a baseline characterization of a new batch of this compound.

    • Analysis: Use High-Performance Liquid Chromatography (HPLC) with a UV detector to determine the initial purity. Obtain a Nuclear Magnetic Resonance (NMR) spectrum (¹H, ¹⁹F, ¹¹B) to confirm the structure and identify any initial impurities. Karl Fischer titration should be used to determine the initial water content.

  • Sample Aliquoting and Storage:

    • Aliquot the material into several vials under an inert atmosphere.

    • Store sets of vials under different conditions:

      • Optimal: 2-8°C, inert atmosphere, dark.

      • Accelerated: 25°C/60% Relative Humidity (RH), exposed to laboratory light.

      • Forced Degradation: 40°C/75% RH, exposed to light.

  • Time-Point Analysis:

    • At predetermined intervals (e.g., 1, 3, 6, 12 months for optimal conditions; shorter intervals for accelerated conditions), remove a vial from each storage condition.

    • Perform the same set of analyses as in the initial characterization (HPLC, NMR, Karl Fischer).

  • Data Evaluation:

    • Purity: Compare the HPLC purity at each time point to the T=0 value. Identify and quantify any new peaks, which represent degradation products.

    • Structural Integrity: Compare NMR spectra to the baseline to detect changes in the chemical structure. Look for the appearance of signals corresponding to the protodeboronated and oxidized impurities.

    • Moisture Content: Track the water content to assess the effectiveness of the container closure system.

This workflow can be visualized as follows:

cluster_0 Preparation cluster_1 Storage Conditions cluster_2 Time-Point Analysis A Receive & Aliquot Compound B T=0 Analysis (HPLC, NMR, KF) A->B C Optimal (2-8°C, Inert, Dark) B->C D Accelerated (25°C/60% RH, Light) B->D E Forced (40°C/75% RH, Light) B->E F Pull Samples at Intervals C->F D->F E->F G Re-analyze (HPLC, NMR, KF) F->G H Compare to T=0 Data G->H I Stability Report: - Shelf-life Determination - Degradation Profile H->I

Caption: Workflow for a comprehensive stability study of the boronic acid.

Conclusion

While this compound is a powerful synthetic tool, its stability is not absolute. The key to preserving its integrity lies in a thorough understanding of its degradation pathways—primarily protodeboronation and oxidation—and the strict implementation of appropriate storage and handling protocols. By controlling the compound's environment to exclude moisture, oxygen, excessive heat, and light, researchers can ensure the reliability and reproducibility of their synthetic endeavors, ultimately leading to higher purity products and more successful outcomes in drug development and materials science.

References

Solubility of 2-Chloro-6-fluoro-3-methylphenylboronic acid in organic solvents

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Solubility of 2-Chloro-6-fluoro-3-methylphenylboronic Acid in Organic Solvents

Abstract

This technical guide provides a comprehensive analysis of the solubility of this compound in organic solvents, a critical parameter for its effective use in synthetic chemistry. Recognizing the absence of specific quantitative solubility data in publicly available literature for this compound, this document offers a scientifically grounded framework for researchers. We present an estimated solubility profile based on data from structurally analogous phenylboronic acids. Furthermore, this guide details the fundamental principles governing the solubility of arylboronic acids, including the influence of molecular structure, solvent properties, and the common challenge of boroxine formation. To empower researchers with practical tools, we provide detailed, step-by-step experimental protocols for robust solubility determination using dynamic, gravimetric, and chromatographic methods. This guide is intended to be an essential resource for chemists, researchers, and drug development professionals to facilitate the optimal use of this compound in their work.

Introduction: The Significance of Solubility for this compound

This compound is a substituted arylboronic acid, a class of compounds that are indispensable in modern organic synthesis. Their paramount application is in the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction, a powerful method for the formation of carbon-carbon bonds. The efficiency and success of such reactions are critically dependent on the solubility of all reactants, including the boronic acid, in the chosen solvent system. A thorough understanding of the solubility of this compound allows for:

  • Rational Solvent Selection: Choosing a solvent that can dissolve all reactants to a sufficient concentration is crucial for achieving optimal reaction kinetics and yields.

  • Reaction Homogeneity: Inhomogeneous reaction mixtures due to poor solubility can lead to inconsistent results, side reactions, and difficulties in reaction monitoring.

  • Purification and Isolation: Knowledge of solubility is vital for developing effective crystallization and purification protocols to isolate the desired product in high purity.

Given the trifunctional substitution on the phenyl ring (chloro, fluoro, and methyl groups), the solubility behavior of this molecule is expected to be nuanced. This guide aims to provide the necessary theoretical and practical framework to navigate these complexities.

Physicochemical Profile of this compound

A foundational understanding of the physicochemical properties of this compound is essential for predicting its solubility.

Table 1: Physicochemical Properties of this compound and Related Analogues

CompoundMolecular FormulaMolecular Weight ( g/mol )Melting Point (°C)
This compound C₇H₇BClFO₂188.39127-132
2-Chlorophenylboronic acidC₆H₆BClO₂156.3792-102[1]
2-Fluorophenylboronic acidC₆H₆BFO₂139.92101-110[2][3]
3-Methylphenylboronic acid (m-Tolylboronic acid)C₇H₉BO₂135.96160-162[4]

The presence of a halogen (chlorine and fluorine) and a methyl group on the phenyl ring influences the molecule's polarity, crystal lattice energy, and potential for intermolecular interactions, all of which are key determinants of solubility.

Estimated Solubility Profile Based on Analogous Compounds

While specific data for the title compound is unavailable, the solubility of structurally related phenylboronic acids provides valuable insights into its expected behavior. Generally, phenylboronic acids exhibit good solubility in polar aprotic and protic solvents, and limited solubility in nonpolar solvents.[5][6]

Table 2: Experimentally Determined Solubility of Phenylboronic Acid in Various Organic Solvents

(Data presented as mole fraction (x) at different temperatures)

Solvent-10 °C0 °C10 °C20 °C30 °C40 °C50 °C
Chloroform0.0100.0140.0200.0280.0380.0530.073
Acetone0.1210.1550.1980.2500.3140.3920.485
Dipropyl ether0.1410.1700.2040.2430.2880.3390.399
Methylcyclohexane0.0000.0010.0010.0010.0020.0030.004

Source: Adapted from Leszczyński et al., Journal of Solution Chemistry (2020).[5]

Qualitative Solubility of Related Compounds:

  • 2-Chlorophenylboronic acid: Soluble in DMSO and methanol.[1]

  • 2-Fluorophenylboronic acid: Soluble in methanol.[2] It is also highly soluble in DMSO (100 mg/mL).[7]

  • 3-Methylphenylboronic acid: Soluble in methanol and ethanol, and slightly soluble in water. It has a high solubility in DMSO (200 mg/mL).[8]

  • 4-Chlorophenylboronic acid: Has some solubility in water and is soluble in highly polar organic solvents like DMSO, but insoluble in ether solvents.[9]

Expected Solubility of this compound:

Based on the "like dissolves like" principle and the data from analogous compounds, this compound is expected to exhibit:

  • High solubility in polar aprotic solvents such as DMSO, DMF, and acetone.

  • Good solubility in polar protic solvents like methanol and ethanol.

  • Moderate solubility in ethers like THF and dipropyl ether, and chlorinated solvents like dichloromethane and chloroform.

  • Low to negligible solubility in nonpolar hydrocarbon solvents such as hexane and methylcyclohexane.[6]

Key Factors Influencing the Solubility of Arylboronic Acids

The dissolution of a solid in a liquid is governed by a complex interplay of thermodynamic factors. For arylboronic acids, the following are of particular importance:

4.1 Molecular Structure and Polarity The substituents on the phenyl ring play a crucial role. The chloro, fluoro, and methyl groups on the title compound each contribute to its overall polarity and ability to interact with solvent molecules. The boronic acid functional group, -B(OH)₂, is polar and capable of hydrogen bonding, which generally favors solubility in polar solvents.[10][11]

4.2 Solvent Properties The principle of "like dissolves like" is a useful guide.[12]

  • Polar Protic Solvents (e.g., Methanol, Ethanol): These solvents can act as both hydrogen bond donors and acceptors, interacting favorably with the hydroxyl groups of the boronic acid.

  • Polar Aprotic Solvents (e.g., DMSO, Acetone): These solvents can accept hydrogen bonds and have large dipole moments, enabling them to solvate the polar boronic acid.

  • Nonpolar Solvents (e.g., Hexane, Toluene): These solvents lack the ability to form strong interactions with the polar boronic acid group, resulting in poor solubility.

4.3 Temperature For most solid solutes, solubility increases with temperature.[13][14] This is because the dissolution process is often endothermic, meaning it absorbs heat.[15] Determining the solubility at different temperatures is crucial for applications like crystallization.

4.4 Dehydration and Boroxine Formation A significant challenge in working with boronic acids is their propensity to undergo dehydration to form cyclic anhydrides known as boroxines.[5][6] This is an equilibrium process that is influenced by the solvent and the presence of water. Since boroxines have different physicochemical properties, including solubility, compared to the corresponding boronic acid, this equilibrium can lead to inconsistencies in solubility measurements.[5][6]

G Equilibrium Between Boronic Acid and Boroxine cluster_0 3 x Arylboronic Acid cluster_1 Boroxine cluster_2 3 x Water 3 Ar-B(OH)2 3 Ar-B(OH)₂ Boroxine 3 Ar-B(OH)2->Boroxine + 3 H2O 3 H₂O Boroxine->3 H2O + 3 H2O->3 Ar-B(OH)2 -

Caption: Reversible dehydration of arylboronic acid to its boroxine.

Experimental Protocols for Solubility Determination

Given the lack of specific data, experimental determination of solubility is highly recommended. The following are robust and widely accepted methods.

5.1 Dynamic (Synthetic) Method

This method involves visually or instrumentally determining the temperature at which a known composition of solute and solvent becomes a homogeneous solution upon controlled heating.[8][16]

Protocol:

  • Preparation: Accurately weigh a specific amount of this compound and the chosen solvent into a sealed glass ampoule or vial equipped with a magnetic stirrer.

  • Heating: Place the vial in a temperature-controlled bath.

  • Equilibration: Stir the mixture vigorously while slowly increasing the temperature at a constant rate (e.g., 0.2-0.5 °C/min).

  • Observation: Monitor the solution for the disappearance of the last solid particles. This can be done visually or by using a turbidity sensor.

  • Data Recording: The temperature at which the solution becomes clear is the solubility temperature for that specific concentration.

  • Data Analysis: Repeat the procedure with different solute-solvent compositions to construct a solubility curve (solubility vs. temperature).

G Dynamic Method for Solubility Determination A Prepare Slurry (Known Composition) B Heat & Stir (Controlled Rate) A->B C Monitor Turbidity B->C D Record Dissolution Temperature (T_sol) C->D E Repeat for Different Compositions D->E E->A New Composition F Construct Solubility Curve E->F

Caption: Workflow for the dynamic solubility determination method.

5.2 Isothermal Gravimetric Method

This is a classic and straightforward method to determine solubility at a specific temperature.[17][18][19][20][21]

Protocol:

  • Saturation: Add an excess of this compound to a known volume of the solvent in a sealed container.

  • Equilibration: Agitate the mixture at a constant temperature for a sufficient time (e.g., 24-48 hours) to ensure equilibrium is reached.

  • Separation: Allow the undissolved solid to settle. Carefully extract a known volume of the clear supernatant using a pre-heated or pre-cooled syringe to avoid temperature-induced precipitation. A syringe filter can be used to ensure no solid particles are transferred.

  • Solvent Evaporation: Transfer the supernatant to a pre-weighed container and evaporate the solvent completely under reduced pressure or in a fume hood.

  • Weighing: Weigh the container with the dried solute residue.

  • Calculation: The solubility is calculated from the mass of the residue and the volume of the supernatant taken.

5.3 HPLC and UV-Vis Spectroscopy Methods

For compounds with a chromophore, HPLC and UV-Vis spectroscopy offer sensitive and accurate methods for determining solubility.[22][23][24][25][26][27][28]

Protocol:

  • Calibration Curve: Prepare a series of standard solutions of known concentrations of the boronic acid in the chosen solvent and measure their absorbance (UV-Vis) or peak area (HPLC). Plot a calibration curve of concentration versus response.

  • Saturated Solution Preparation: Prepare a saturated solution as described in the gravimetric method (Steps 1 and 2).

  • Sampling and Dilution: After equilibration, filter the supernatant and dilute it with a known factor to bring the concentration within the linear range of the calibration curve.

  • Analysis: Analyze the diluted sample using the same HPLC or UV-Vis method used for the standards.

  • Calculation: Determine the concentration of the diluted sample from the calibration curve and then calculate the original concentration in the saturated solution by accounting for the dilution factor.

Practical Implications in Organic Synthesis

The primary application of this compound is in Suzuki-Miyaura cross-coupling reactions. The choice of solvent is critical and is often a mixture to ensure all components (the boronic acid, the aryl halide, the palladium catalyst, and the base) are sufficiently soluble. Common solvent systems include toluene/water, dioxane/water, or THF/water. The solubility of the boronic acid in the organic phase of these biphasic systems is a key factor in the rate of transmetalation in the catalytic cycle.

G Key Steps in the Suzuki-Miyaura Reaction A Pd(0) B Oxidative Addition (Ar-X) A->B C Ar-Pd(II)-X B->C D Transmetalation (Ar'-B(OH)2) C->D Base, Solvent E Ar-Pd(II)-Ar' D->E F Reductive Elimination E->F F->A Regenerates Catalyst G Ar-Ar' F->G

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling.

Conclusion

While direct, quantitative solubility data for this compound is not currently available in the literature, a comprehensive understanding of its chemical nature and the behavior of analogous compounds allows for a reliable estimation of its solubility profile. It is anticipated to be soluble in polar organic solvents and poorly soluble in nonpolar solvents. This guide provides the theoretical foundation and detailed experimental protocols necessary for researchers to determine the precise solubility in their solvent systems of interest. Such empirical data is invaluable for the optimization of synthetic routes, particularly for its application in Suzuki-Miyaura cross-coupling reactions, ultimately enabling more efficient and reproducible chemical synthesis.

References

A Journey Through Structure and Reactivity: The Discovery and Enduring Legacy of Substituted Phenylboronic Acids

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of modern organic chemistry and drug discovery, few classes of molecules have proven as versatile and indispensable as substituted phenylboronic acids. These organoboron compounds, characterized by a phenyl ring bearing a boronic acid moiety [-B(OH)₂], have transitioned from chemical curiosities to cornerstone reagents in a remarkably short period. Their unique electronic properties, stability, and predictable reactivity have established them as critical building blocks in the synthesis of complex molecules, from advanced materials to life-saving pharmaceuticals.[1][2] This guide will traverse the historical milestones of their discovery, delve into the evolution of their synthesis, and illuminate their multifaceted applications that continue to drive innovation across the chemical sciences.

The Dawn of Aryl Boron Chemistry: A Historical Perspective

The story of phenylboronic acids begins in the late 19th century. In 1880, Michaelis and Becker reported the first synthesis of benzeneboronic acid.[3] Their method involved the high-temperature reaction of diphenylmercury with boron trichloride in a sealed tube, followed by hydrolysis.[3] While groundbreaking, this harsh and hazardous procedure limited the widespread adoption of arylboronic acids for many decades.

A significant leap forward came with the advent of organometallic chemistry. The development of Grignard reagents provided a much milder and more general route. The reaction of phenylmagnesium bromide with a trialkyl borate, such as trimethyl borate, followed by aqueous workup, became a common and accessible method for the preparation of phenylboronic acid and its derivatives.[3][4][5][6] This approach, along with variations using organolithium reagents, opened the door for the synthesis of a wide array of substituted phenylboronic acids, setting the stage for an explosion in their applications.[3]

The Synthetic Toolkit: Crafting Substituted Phenylboronic Acids

The ability to introduce a wide variety of substituents onto the phenyl ring is crucial for fine-tuning the steric and electronic properties of phenylboronic acids, which in turn dictates their reactivity and utility. Modern synthetic chemistry offers a diverse toolbox for their preparation.

Classical Approaches: Grignard and Organolithium Reactions

The reaction of an aryl Grignard or organolithium reagent with a trialkyl borate remains a workhorse for the synthesis of many substituted phenylboronic acids. The choice of the organometallic reagent is often dictated by the nature of the substituents on the aromatic ring.

Experimental Protocol: Synthesis of 4-Methoxyphenylboronic Acid via Grignard Reaction

  • Grignard Reagent Formation: To a flame-dried flask under an inert atmosphere (e.g., nitrogen or argon), add magnesium turnings. A solution of 4-bromoanisole in anhydrous tetrahydrofuran (THF) is then added dropwise. The reaction is initiated, often with gentle heating or the addition of a small crystal of iodine, and then maintained at a gentle reflux until the magnesium is consumed.

  • Boration: The freshly prepared Grignard reagent is cooled to a low temperature (typically -78 °C) in a dry ice/acetone bath. Trimethyl borate is then added dropwise, and the reaction mixture is allowed to warm to room temperature and stir for several hours.

  • Hydrolysis: The reaction is quenched by the slow addition of aqueous acid (e.g., 2 M HCl) at 0 °C.

  • Workup and Isolation: The aqueous layer is extracted with an organic solvent (e.g., diethyl ether or ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified, typically by recrystallization, to yield 4-methoxyphenylboronic acid.

Modern Marvels: Palladium-Catalyzed Borylation

The advent of transition-metal catalysis revolutionized the synthesis of arylboronic acids. The Miyaura borylation reaction, a palladium-catalyzed cross-coupling of an aryl halide or triflate with a diboron reagent, such as bis(pinacolato)diboron (B₂pin₂), offers a highly efficient and functional group-tolerant route.[2] This method allows for the synthesis of boronic esters, which are often more stable and easier to purify than the corresponding boronic acids.[7] The pinacol esters can be readily hydrolyzed to the boronic acids if desired.[7]

Experimental Protocol: Synthesis of 3-Aminophenylboronic Acid Pinacol Ester via Miyaura Borylation

  • Reaction Setup: In a reaction vessel, combine 3-bromoaniline, bis(pinacolato)diboron, a palladium catalyst (e.g., Pd(dppf)Cl₂), a ligand (if necessary), and a base (e.g., potassium acetate).

  • Solvent and Reaction Conditions: Add a suitable solvent, such as dioxane or dimethylformamide (DMF). The reaction mixture is then heated under an inert atmosphere for a specified period, typically ranging from a few hours to overnight, at temperatures between 80-120 °C.

  • Workup and Purification: After cooling to room temperature, the reaction mixture is filtered, and the solvent is removed under reduced pressure. The residue is then purified by column chromatography on silica gel to afford the 3-aminophenylboronic acid pinacol ester.

The evolution of synthetic methods is a testament to the relentless pursuit of efficiency and selectivity in organic chemistry.

Caption: Catalytic cycle of the Miyaura borylation reaction.

The Suzuki-Miyaura Coupling: A Revolution in Carbon-Carbon Bond Formation

The single most significant application of substituted phenylboronic acids is undoubtedly the Suzuki-Miyaura cross-coupling reaction.[8][9] First reported by Akira Suzuki and his colleagues in 1979, this palladium-catalyzed reaction forms a new carbon-carbon bond between an organoboron compound and an organic halide or triflate.[10][11] The mild reaction conditions, broad functional group tolerance, and commercial availability of a vast array of boronic acids have made it one of the most widely used reactions in organic synthesis.[8][11] This transformative discovery was recognized with the 2010 Nobel Prize in Chemistry, shared by Akira Suzuki, Richard F. Heck, and Ei-ichi Negishi.[8]

The mechanism of the Suzuki-Miyaura coupling is a well-studied catalytic cycle involving three key steps: oxidative addition, transmetalation, and reductive elimination.[11] The presence of a base is crucial for the activation of the boronic acid and facilitation of the transmetalation step.[11]

Caption: Simplified mechanism of the Suzuki-Miyaura cross-coupling reaction.

The ability to construct biaryl and substituted aromatic structures with high precision has had a profound impact on medicinal chemistry and materials science.[1]

Beyond Coupling: The Diverse Applications of Substituted Phenylboronic Acids

While the Suzuki-Miyaura coupling remains their most prominent application, the utility of substituted phenylboronic acids extends far beyond this single reaction.

Medicinal Chemistry and Drug Discovery

The boronic acid functional group itself has emerged as a valuable pharmacophore.[2][12] The ability of the boron atom to form reversible covalent bonds with nucleophilic residues, such as the hydroxyl group of serine or threonine in enzyme active sites, has been exploited in the design of potent and selective enzyme inhibitors.[2][12] The first FDA-approved boronic acid-containing drug, Bortezomib (Velcade®), is a proteasome inhibitor used in the treatment of multiple myeloma.[12] The success of Bortezomib has spurred significant interest in the development of other boronic acid-based therapeutics.[12][13]

Furthermore, substituted phenylboronic acids are indispensable building blocks in the synthesis of a vast number of drug candidates, allowing for the rapid generation of compound libraries for high-throughput screening.[1]

Chemical Sensors: Detecting Sugars and More

A fascinating application of substituted phenylboronic acids lies in their ability to act as chemical sensors, particularly for carbohydrates.[14][15] Phenylboronic acids can reversibly bind with molecules containing cis-1,2- or 1,3-diols, such as glucose, to form cyclic boronate esters.[3][16][17] This binding event can be designed to produce a measurable signal, such as a change in fluorescence or color.[16][17] This principle has been widely explored for the development of glucose sensors for monitoring blood sugar levels in diabetic patients.[3][18] The pKa of the boronic acid, which can be tuned by the substituents on the phenyl ring, is a critical parameter in the design of these sensors.[14][19]

G cluster_0 Glucose Binding cluster_1 Signal Transduction Phenylboronic Acid R-Ph-B(OH)₂ Cyclic Boronate Ester Cyclic Boronate Ester Phenylboronic Acid->Cyclic Boronate Ester + Glucose Glucose Glucose (cis-diol) Glucose->Cyclic Boronate Ester Cyclic Boronate Ester->Phenylboronic Acid - Glucose Signal Optical or Electrochemical Signal Cyclic Boronate Ester->Signal Generates

Caption: Mechanism of glucose sensing using a phenylboronic acid-based sensor.

Protecting Groups and Other Synthetic Applications

The reversible formation of cyclic boronate esters with diols also makes phenylboronic acid a useful protecting group for these functionalities.[4][5] The protection can be achieved under mild conditions, and the deprotection is typically accomplished by simple hydrolysis.[20]

Beyond these major areas, substituted phenylboronic acids participate in a variety of other organic transformations, including Chan-Lam coupling for the formation of carbon-heteroatom bonds and Petasis reactions for the synthesis of amines and amino acids.[1]

Quantitative Data Summary

PropertyPhenylboronic Acid4-Methoxyphenylboronic Acid3-Aminophenylboronic Acid
CAS Number 98-80-65720-07-030418-59-0
Molecular Formula C₆H₇BO₂C₇H₉BO₃C₆H₈BNO₂
Molar Mass ( g/mol ) 121.93151.95136.95
Melting Point (°C) 216-219204-208166-170
pKa 8.839.288.5 (approx.)

Conclusion

From their initial discovery as laboratory curiosities to their current status as indispensable tools in synthesis and beyond, the journey of substituted phenylboronic acids is a compelling narrative of chemical innovation. Their unique reactivity, stability, and versatility have firmly cemented their place in the arsenal of the modern chemist. As research continues to uncover new synthetic methodologies and novel applications, the legacy of substituted phenylboronic acids is set to expand, promising further breakthroughs in medicine, materials science, and diagnostics.

References

The Strategic Role of 2-Chloro-6-fluoro-3-methylphenylboronic Acid as a Synthetic Building Block

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide for Medicinal and Synthetic Chemists

Abstract: 2-Chloro-6-fluoro-3-methylphenylboronic acid has emerged as a highly valuable building block in modern organic synthesis, particularly in the fields of drug discovery and materials science. Its unique substitution pattern—featuring two ortho-halogens and a meta-methyl group—imparts specific steric and electronic properties that chemists can strategically leverage to construct complex molecular architectures. This guide provides an in-depth analysis of its synthesis, explores its primary role in the Suzuki-Miyaura cross-coupling reaction, discusses its utility in Chan-Lam C-N/C-O bond formation, and presents a case study of its application in pharmaceutical development. Detailed mechanistic insights and field-proven experimental protocols are provided to enable researchers to effectively integrate this versatile reagent into their synthetic programs.

Physicochemical Properties and Synthesis

Understanding the fundamental properties of a building block is critical for its effective use. This compound is a stable, solid compound under standard laboratory conditions, making it convenient to handle and store.

Table 1: Properties of this compound

PropertyValue
CAS Number 352535-85-4
Molecular Formula C₇H₇BClFO₂
Molecular Weight 188.39 g/mol
Appearance White to off-white solid
Purity Typically ≥98%
Storage Conditions Inert atmosphere, 2-8°C[1]
Synthetic Approach

While multiple synthetic routes may exist, the preparation of polysubstituted phenylboronic acids like this one often relies on directed ortho-metalation followed by borylation. A common and effective strategy involves the deprotonation of a suitable precursor, such as 1-chloro-3-fluoro-2-methylbenzene, using a strong lithium base (e.g., n-butyllithium) at low temperatures. The resulting aryllithium species is then quenched with a boron electrophile, typically trimethyl borate B(OMe)₃, followed by acidic workup to yield the desired boronic acid. This approach offers high regioselectivity, driven by the directing effects of the halogen substituents. A similar methodology has been patented for the synthesis of analogous 4-chloro-2-fluoro-3-substituted-phenylboronic acids from anisole precursors[2].

The Suzuki-Miyaura Cross-Coupling: A Workhorse Reaction

The palladium-catalyzed Suzuki-Miyaura reaction stands as the most prominent application for this building block, enabling the formation of C(sp²)–C(sp²) bonds to create biaryl structures.[3] These motifs are central to countless pharmaceuticals and functional materials.

The Catalytic Cycle: A Mechanistic Overview

The reaction proceeds through a well-established catalytic cycle involving a palladium catalyst that shuttles between Pd(0) and Pd(II) oxidation states.[4]

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halogen bond of an aryl halide (Ar¹-X), forming a Pd(II) intermediate.

  • Transmetalation: The boronic acid (Ar²-B(OH)₂), activated by a base, transfers its organic group (Ar²) to the palladium center, displacing the halide. This is often the rate-determining step.

  • Reductive Elimination: The two organic fragments (Ar¹ and Ar²) on the palladium center couple and are expelled as the final biaryl product (Ar¹-Ar²), regenerating the catalytically active Pd(0) species.

Suzuki_Miyaura_Cycle cluster_main Suzuki-Miyaura Catalytic Cycle pd0 Pd(0)L₂ pdiih Ar¹-Pd(II)L₂-X pd0->pdiih Oxidative Addition pdiib Ar¹-Pd(II)L₂-Ar² pdiih->pdiib Transmetalation pdiib->pd0 Reductive Elimination product Ar¹-Ar² pdiib->product ar1x Ar¹-X ar1x->pdiih ar2b Ar²-B(OH)₂ + Base ar2b->pdiib

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Strategic Impact of the 2-Cl, 6-F, 3-Me Substitution Pattern

The specific arrangement of substituents on this compound is not incidental; it is a design feature that offers distinct advantages and control over the resulting product.

  • Steric Hindrance and Atropisomerism: The two bulky ortho-substituents (Cl and F) create significant steric hindrance around the C-B bond. When coupled with another ortho-substituted aryl partner, this hindrance restricts free rotation around the newly formed biaryl C-C bond. This can lead to the formation of stable atropisomers—stereoisomers arising from hindered rotation.[5] In drug development, locking a molecule into a specific, biologically active conformation through atropisomerism can dramatically improve potency and selectivity.

  • Electronic Effects: The electron-withdrawing nature of the chlorine and fluorine atoms can influence the electronic properties of the resulting biaryl system, which is a key parameter in tuning a drug candidate's binding affinity and pharmacokinetic profile.

  • Modulation of Reactivity: While aryl chlorides are typically less reactive than bromides or iodides in oxidative addition, the use of modern, highly active palladium catalyst systems readily overcomes this challenge.[6] The steric bulk necessitates the use of specialized ligands that can facilitate the reaction with hindered coupling partners.

Field-Proven Experimental Protocol

While a specific protocol for every coupling partner must be optimized, the following procedure, adapted from methodologies proven for sterically hindered aryl chlorides, serves as an excellent and reliable starting point.[6]

Reaction: Coupling of this compound with a generic Aryl Bromide (Ar-Br).

Table 2: Reagents for Suzuki-Miyaura Coupling

ReagentM.W. ( g/mol )Amount (mmol)EquivalentsMass/Volume
Aryl Bromide (Ar-Br)-1.01.0-
This compound188.391.21.2226 mg
Pd₂(dba)₃ (Palladium precursor)915.720.02 (2 mol%)0.0218.3 mg
SPhos (Ligand)410.470.08 (8 mol%)0.0832.8 mg
K₃PO₄ (Base)212.273.03.0637 mg
1,4-Dioxane (Solvent)---5 mL
Water (Co-solvent)---1 mL

Step-by-Step Procedure:

  • Vessel Preparation: To a flame-dried Schlenk flask equipped with a magnetic stir bar, add the Aryl Bromide (1.0 mmol), this compound (1.2 mmol), and K₃PO₄ (3.0 mmol).

  • Inert Atmosphere: Seal the flask with a rubber septum, and cycle between vacuum and backfilling with an inert gas (Argon or Nitrogen) three times.

  • Catalyst Addition: Under a positive pressure of inert gas, add the palladium precursor Pd₂(dba)₃ (0.02 mmol) and the SPhos ligand (0.08 mmol).

  • Solvent Addition: Add degassed 1,4-dioxane (5 mL) and degassed water (1 mL) via syringe. The solvents should be sparged with inert gas for at least 20 minutes prior to use.

  • Reaction Execution: Place the flask in a preheated oil bath at 100 °C and stir vigorously.

  • Monitoring: Monitor the reaction's progress by TLC or LC-MS until the starting material is consumed (typically 12-24 hours).

  • Work-up: Cool the reaction to room temperature. Dilute the mixture with ethyl acetate (20 mL) and wash with water (2 x 10 mL) and brine (10 mL).

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel to obtain the desired biaryl product.

Caption: A typical experimental workflow for the Suzuki-Miyaura coupling.

The Chan-Lam Coupling: C-N and C-O Bond Formation

Beyond C-C bond formation, boronic acids are excellent partners in copper-catalyzed Chan-Lam cross-coupling reactions to form aryl-amine (C-N) and aryl-ether (C-O) bonds.[7][8] This reaction is highly valuable as it often proceeds under milder conditions than analogous palladium-catalyzed Buchwald-Hartwig aminations and can be run open to the air.[9]

The mechanism involves a copper(II) catalyst which transmetalates with the boronic acid. The resulting aryl-copper species then coordinates with the amine or alcohol nucleophile, and a subsequent reductive elimination from a transient Cu(III) intermediate forges the new C-N or C-O bond.[8]

Chan_Lam_Cycle cluster_main Simplified Chan-Lam Catalytic Cycle cu2 Cu(II)L₂ ar_cu2 Ar-Cu(II)L₂ cu2->ar_cu2 Transmetalation ar_cu3_nuc [Ar-Cu(III)L₂(Nuc)]⁺ ar_cu2->ar_cu3_nuc Coordination & Oxidation (O₂) ar_cu3_nuc->cu2 Reductive Elimination product Ar-Nuc ar_cu3_nuc->product ar_b Ar-B(OH)₂ ar_b->ar_cu2 nuc_h Nuc-H (R₂NH or ROH) nuc_h->ar_cu3_nuc

Caption: Simplified catalytic cycle for the Chan-Lam C-N/C-O coupling.

This reaction expands the utility of this compound, allowing for its direct coupling with anilines, aliphatic amines, phenols, and alcohols, providing rapid access to a different class of substituted aromatic compounds.

Case Study in Drug Discovery: mPGES-1 Inhibitors

The strategic importance of the 2-chloro-6-fluorophenyl motif is exemplified in the discovery of potent and selective inhibitors of microsomal prostaglandin E2 synthase-1 (mPGES-1), an enzyme implicated in inflammation and pain. Researchers at Glenmark Pharmaceuticals developed a series of dioxane-fused tricyclic benzimidazole derivatives as mPGES-1 inhibitors. The lead compound, 17d , incorporates the 2-chloro-6-fluorophenyl group, which is attached to the core via an amine linkage.

This specific fragment is critical to the molecule's high potency (IC₅₀: 8 nM). The ortho-substituents likely play a crucial role in dictating the conformation of the molecule within the enzyme's active site, ensuring optimal binding interactions while the electronic properties of the halogens fine-tune its activity. This real-world example underscores how this compound (or its corresponding amine precursor) serves as a key building block for constructing highly potent and selective drug candidates.

Conclusion

This compound is more than just a reagent; it is a strategic tool for molecular design. Its utility is anchored in the robust and versatile Suzuki-Miyaura cross-coupling, which is the primary method for its application. The compound's unique substitution pattern provides chemists with precise control over the steric and electronic properties of the target molecules, which is particularly vital for creating conformationally restricted structures like atropisomers in drug discovery. Furthermore, its ability to participate in Chan-Lam couplings broadens its synthetic scope to include the formation of C-N and C-O bonds. As the demand for complex, highly functionalized molecules continues to grow, the role of well-designed building blocks like this compound will only become more critical.

References

The Ascendancy of Boronic Acids in Medicinal Chemistry: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: The Boron Renaissance in Drug Discovery

Once relegated to the realm of synthetic curiosities, boronic acids have undergone a remarkable renaissance, emerging as a privileged scaffold in modern medicinal chemistry. This guide provides an in-depth exploration of the core principles, practical applications, and future frontiers of boronic acid chemistry for researchers, scientists, and drug development professionals. We will dissect the unique chemical attributes that enable these compounds to serve as potent enzyme inhibitors, versatile synthetic building blocks, and innovative diagnostic tools. The journey from the first FDA-approved boronic acid-containing drug, Bortezomib, to the expanding pipeline of candidates, underscores the transformative impact of harnessing the chemistry of boron in the pursuit of novel therapeutics.[1][2][3]

Fundamental Principles: The Chemistry of the Boronic Acid Moiety

Structure and Physicochemical Properties

A boronic acid is an organoboron compound characterized by the general formula R–B(OH)₂.[4][5] The boron atom is sp²-hybridized, resulting in a trigonal planar geometry with a vacant p-orbital, which confers its Lewis acidic character.[6] This electron deficiency is central to the reactivity and biological activity of boronic acids.[5]

Key physicochemical properties include:

  • Lewis Acidity: The defining feature of boronic acids, enabling them to accept a pair of electrons from Lewis bases. This property is fundamental to their ability to form reversible covalent bonds with biological nucleophiles.[4][5]

  • pKa: Boronic acids typically have a pKa of around 9.[4][7] However, upon forming a tetrahedral boronate complex with a diol, the pKa is lowered to approximately 7, which is significant for biological activity under physiological conditions.[4][7]

  • Stability: Many boronic acids are relatively stable to air and moisture, making them more manageable in a laboratory setting compared to other organometallic reagents.[5] However, they can undergo dehydration to form cyclic trimers known as boroxines.[4][6]

The Reversible Covalent Bond: A Paradigm in Drug-Target Interaction

The hallmark of boronic acids in a biological context is their capacity to form reversible covalent bonds with molecules containing cis-1,2- or 1,3-diols, such as sugars, and with the hydroxyl groups of serine or threonine residues in the active sites of enzymes.[4][8][9] This interaction is distinct from the irreversible covalent bonds formed by many traditional covalent inhibitors, offering a unique pharmacological profile.

The formation of a tetrahedral boronate ester with a diol is a dynamic equilibrium. This reversibility can be advantageous in drug design, potentially reducing the risk of off-target effects and idiosyncratic toxicity associated with permanent protein modification.[10]

The Medicinal Chemist's Toolkit: Synthesis and Derivatization

The accessibility and versatility of synthetic routes to boronic acids have been pivotal to their widespread adoption in drug discovery.

Foundational Synthetic Methodologies

Several robust methods exist for the synthesis of boronic acids and their esters:[11]

  • Reaction of Organometallic Reagents with Borate Esters: This classic approach involves the reaction of Grignard or organolithium reagents with trialkyl borates, followed by hydrolysis.[2][7][12]

  • Palladium-Catalyzed Cross-Coupling Reactions: The Suzuki-Miyaura coupling is a cornerstone of modern organic synthesis, utilizing boronic acids to form carbon-carbon bonds.[5][13] Conversely, palladium-catalyzed borylation reactions, such as the Miyaura borylation, allow for the direct installation of a boronic ester onto an aryl or vinyl halide.[7][14]

  • Decarboxylative Borylation: A more recent innovation enables the conversion of abundant and structurally diverse carboxylic acids into boronic acids using nickel catalysts.[10][15] This method significantly expands the accessible chemical space for boronic acid-based drug candidates.[10][15]

The Strategic Use of Protecting Groups

While boronic acids are relatively stable, their reactivity can be problematic during multi-step syntheses. Protecting groups are therefore essential tools to mask the boronic acid moiety, allowing for transformations on other parts of the molecule.

Protecting GroupStructureIntroduction ConditionsDeprotection ConditionsKey Features
Pinacol (pin) Cyclic boronate esterReaction with pinacolAcidic hydrolysis, often with an oxidant like NaIO₄Most common, stable to chromatography, can be used directly in some couplings.[14]
MIDA N-methyliminodiacetic acid esterDean-Stark conditions with MIDABasic hydrolysisVery stable, abolishes reactivity in cross-coupling reactions.[14][16]
DAN 1,8-Diaminonaphthalene amideCondensation with 1,8-diaminonaphthaleneAcidic hydrolysisExtremely stable due to N-B coordination.[14][16]
Trifluoroborate K[R-BF₃]Treatment with KHF₂HydrolysisBench-stable, crystalline solids.[16]

Boronic Acids in Action: Therapeutic Applications

The unique properties of boronic acids have been successfully exploited in several therapeutic areas, most notably in oncology and infectious diseases.

Case Study: Proteasome Inhibition in Multiple Myeloma

The proteasome is a multi-protein complex responsible for degrading ubiquitinated proteins, playing a critical role in cell cycle regulation and apoptosis. Its inhibition is a validated strategy for the treatment of multiple myeloma.

Bortezomib (Velcade®): The first-in-class proteasome inhibitor approved by the FDA in 2003.[2][3] The boronic acid moiety of bortezomib forms a stable, yet reversible, tetrahedral intermediate with the N-terminal threonine residue in the catalytic β5 subunit of the 20S proteasome, leading to potent inhibition of its chymotrypsin-like activity.[2]

Ixazomib (Ninlaro®): A second-generation, orally bioavailable proteasome inhibitor approved in 2015.[2][3] Like bortezomib, it targets the proteasome via its boronic acid warhead.

Experimental Protocol: In Vitro Proteasome Inhibition Assay

  • Reagents: Purified human 20S proteasome, fluorogenic substrate (e.g., Suc-LLVY-AMC), assay buffer (e.g., 50 mM Tris-HCl, pH 7.5), boronic acid inhibitor stock solution in DMSO.

  • Procedure: a. In a 96-well plate, add assay buffer and the boronic acid inhibitor at various concentrations. b. Add the purified 20S proteasome and incubate for a pre-determined time (e.g., 15 minutes) at 37°C to allow for inhibitor binding. c. Initiate the reaction by adding the fluorogenic substrate. d. Monitor the increase in fluorescence (excitation ~380 nm, emission ~460 nm) over time using a plate reader.

  • Data Analysis: Calculate the rate of reaction for each inhibitor concentration. Plot the percentage of inhibition versus the logarithm of the inhibitor concentration and fit the data to a suitable model to determine the IC₅₀ value.

Combating Antibiotic Resistance: β-Lactamase Inhibition

Bacterial resistance to β-lactam antibiotics is a major global health crisis, often mediated by the production of β-lactamase enzymes that hydrolyze the antibiotic's β-lactam ring. Boronic acids can act as transition-state analog inhibitors of these enzymes.[17]

Vaborbactam: A cyclic boronic acid β-lactamase inhibitor approved by the FDA in 2017 in combination with the carbapenem antibiotic meropenem (Vabomere®).[2] Vaborbactam inhibits a broad spectrum of serine β-lactamases, including Klebsiella pneumoniae carbapenemases (KPCs).[17] The boron atom forms a covalent adduct with the catalytic serine residue in the active site of the β-lactamase.[18]

Diagram: Mechanism of Serine β-Lactamase Inhibition by Vaborbactam

G cluster_0 β-Lactamase Active Site cluster_2 Inhibited Complex Ser-OH Serine (Nucleophile) Covalent_Adduct Reversible Covalent Adduct (Tetrahedral Boronate) Enzyme Enzyme Pocket Vaborbactam Vaborbactam (Boronic Acid) Vaborbactam->Ser-OH

Caption: Vaborbactam forms a reversible covalent bond with the active site serine of β-lactamase.

Emerging Applications

The versatility of boronic acids extends beyond these examples, with active research in areas such as:

  • Antiviral and Anticancer Agents: Boronic acid derivatives are being investigated as inhibitors of various enzymes crucial for viral replication and cancer cell proliferation.[1][8]

  • Sensors and Diagnostics: The ability of boronic acids to bind to carbohydrates makes them valuable tools for developing sensors for glucose and other biologically important saccharides.[19][20][21]

  • Proteomics and Glycobiology: Boronic acid-functionalized materials are used for the affinity capture and enrichment of glycoproteins and glycopeptides from complex biological samples, facilitating their analysis by mass spectrometry.[22][23][24]

Challenges and Future Directions

Despite their successes, the development of boronic acid-based drugs is not without its challenges.

  • Toxicity: While the boronic acid moiety itself is generally considered to have low toxicity, concerns about potential off-target effects and the toxicity of the overall molecule remain.[9][25] However, the degradation of boronic acids to boric acid, a "green compound," is an advantage.[2]

  • Selectivity: Achieving high selectivity for the target enzyme over other cellular proteins is crucial to minimize side effects.

  • Pharmacokinetics: Optimizing the absorption, distribution, metabolism, and excretion (ADME) properties of boronic acid-containing compounds is a key aspect of drug development. The introduction of the boronic acid group can modify the physicochemical and pharmacokinetic characteristics of a molecule.[2][8]

  • Formulation: The stability and solubility of boronic acid drugs can present formulation challenges.

The future of boronic acids in medicinal chemistry is bright. Ongoing research is focused on developing novel boronic acid warheads with improved properties, exploring new therapeutic targets, and designing innovative drug delivery systems to enhance efficacy and safety. The continued integration of computational chemistry with synthetic and biological studies will undoubtedly accelerate the discovery of the next generation of boronic acid-based medicines.

Conclusion

Boronic acids have firmly established their place as a powerful and versatile class of compounds in the medicinal chemist's arsenal. Their unique ability to form reversible covalent bonds with biological targets has opened up new avenues for drug design, leading to the successful development of life-saving therapies. As our understanding of the chemistry and biology of these fascinating molecules deepens, we can anticipate a continued expansion of their role in addressing unmet medical needs.

References

Methodological & Application

Application Notes and Protocols for the Suzuki-Miyaura Cross-Coupling of 2-Chloro-6-fluoro-3-methylphenylboronic Acid

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, scientists, and drug development professionals.

Introduction: Navigating the Challenges of a Sterically Congested Coupling Partner

The Suzuki-Miyaura cross-coupling reaction stands as a cornerstone of modern synthetic organic chemistry, prized for its versatility in forging carbon-carbon bonds.[1] However, the successful application of this powerful tool is not without its challenges, particularly when dealing with sterically hindered and electronically deactivated substrates. 2-Chloro-6-fluoro-3-methylphenylboronic acid is a prime example of such a challenging coupling partner. Its utility in the synthesis of complex biaryl scaffolds, often found in pharmaceuticals and advanced materials, is immense, yet its structure presents a tripartite of obstacles:

  • Steric Hindrance: The presence of three ortho-substituents (chloro, fluoro, and methyl groups) creates a crowded environment around the boronic acid moiety. This steric congestion can significantly impede the crucial transmetalation and reductive elimination steps of the catalytic cycle.[2]

  • Electronic Deactivation: The chloro-substituent, being an electron-withdrawing group, reduces the nucleophilicity of the arylboronic acid, further slowing down the transmetalation process.

  • Aryl Chloride Inertness: The carbon-chlorine bond is stronger and less reactive towards oxidative addition to the palladium(0) catalyst compared to carbon-bromine or carbon-iodine bonds, necessitating the use of highly active catalytic systems.[2]

This guide provides a detailed exploration of the mechanistic considerations and offers robust, field-proven protocols for the successful Suzuki-Miyaura cross-coupling of this compound with a range of aryl halides. By understanding the "why" behind the choice of catalysts, ligands, bases, and reaction conditions, researchers can confidently employ this valuable building block in their synthetic endeavors.

Mechanistic Considerations: Overcoming the Hurdles

The catalytic cycle of the Suzuki-Miyaura reaction involves three key steps: oxidative addition, transmetalation, and reductive elimination. For a substrate like this compound, each step requires careful optimization.

The Catalytic Cycle

Suzuki-Miyaura Catalytic Cycle Pd(0)L2 Pd(0)L2 Oxidative_Addition Oxidative Addition (Ar-X) Ar-Pd(II)-X(L2) Ar-Pd(II)-X(L2) Oxidative_Addition->Ar-Pd(II)-X(L2) Transmetalation Transmetalation (Ar'-B(OR)2) Ar-Pd(II)-X(L2)->Transmetalation Ar-Pd(II)-Ar'(L2) Ar-Pd(II)-Ar'(L2) Transmetalation->Ar-Pd(II)-Ar'(L2) Reductive_Elimination Reductive Elimination Ar-Pd(II)-Ar'(L2)->Reductive_Elimination Reductive_Elimination->Pd(0)L2 Catalyst Regeneration Ar-Ar' Ar-Ar' Reductive_Elimination->Ar-Ar'

Figure 1: A simplified representation of the Suzuki-Miyaura catalytic cycle.

  • Oxidative Addition: This initial step, where the aryl halide adds to the palladium(0) center, is often rate-limiting for aryl chlorides.[2] To overcome this, highly electron-rich and sterically bulky phosphine ligands are essential. These ligands stabilize the electron-rich palladium(0) center, promoting its insertion into the C-Cl bond. Buchwald-type biarylphosphine ligands (e.g., XPhos, SPhos, RuPhos) and N-heterocyclic carbenes (NHCs) have proven to be particularly effective in this regard.[3]

  • Transmetalation: In this step, the organic group from the boronic acid is transferred to the palladium(II) complex. The reaction is facilitated by a base, which activates the boronic acid by forming a more nucleophilic boronate species.[4] For sterically hindered boronic acids, the choice of base is critical. Strong, non-nucleophilic bases such as potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃) are often preferred as they can promote the formation of the boronate without causing unwanted side reactions. The presence of a small amount of water can sometimes be beneficial by aiding in the dissolution of the base and facilitating the formation of the active boronate species.

  • Reductive Elimination: This final step involves the formation of the new C-C bond and regeneration of the palladium(0) catalyst. The steric bulk of the ligands plays a crucial role here as well, promoting the reductive elimination to release the biaryl product and turn over the catalyst.[3]

Optimized Protocols for the Suzuki-Miyaura Coupling of this compound

The following protocols are designed to provide a robust starting point for the coupling of this compound with various aryl halides. Optimization may be required for specific substrates.

Protocol 1: General Procedure for Coupling with Aryl Bromides and Iodides

This protocol is suitable for more reactive aryl halides.

Table 1: Reaction Components for Protocol 1

ComponentMolar Equiv.Amount (for 0.5 mmol scale)
Aryl Halide (Ar-X, X = Br, I)1.00.5 mmol
This compound1.2 - 1.50.6 - 0.75 mmol
Pd₂(dba)₃1-2 mol%4.6 - 9.2 mg
SPhos2-4 mol%4.1 - 8.2 mg
K₃PO₄ (anhydrous, finely powdered)2.0 - 3.0212 - 318 mg
1,4-Dioxane (anhydrous, degassed)-5.0 mL
Water (degassed)-0.5 mL

Step-by-Step Procedure:

  • Vessel Preparation: To an oven-dried Schlenk tube equipped with a magnetic stir bar, add the aryl halide, this compound, and finely powdered potassium phosphate.

  • Inert Atmosphere: Seal the tube with a septum, and evacuate and backfill with argon or nitrogen three times.

  • Catalyst Addition: Under a positive pressure of inert gas, add the palladium precursor (Pd₂(dba)₃) and the SPhos ligand.

  • Solvent Addition: Add the degassed 1,4-dioxane and water via syringe.

  • Reaction: Place the Schlenk tube in a preheated oil bath at 100-110 °C and stir vigorously.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 12-24 hours.

  • Work-up: Cool the reaction mixture to room temperature. Dilute with ethyl acetate (20 mL) and wash with water (2 x 10 mL) and brine (10 mL).

  • Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.

Protocol 2: High-Activity Catalyst System for Coupling with Aryl Chlorides

This protocol utilizes a more active catalyst system necessary for the less reactive aryl chlorides.

Table 2: Reaction Components for Protocol 2

ComponentMolar Equiv.Amount (for 0.5 mmol scale)
Aryl Chloride (Ar-Cl)1.00.5 mmol
This compound1.50.75 mmol
XPhos Pd G3 Precatalyst2-4 mol%8.5 - 17 mg
Cs₂CO₃ (anhydrous, finely powdered)3.0488 mg
Toluene (anhydrous, degassed)-5.0 mL

Step-by-Step Procedure:

  • Vessel Preparation: In a glovebox, add the aryl chloride, this compound, finely powdered cesium carbonate, and the XPhos Pd G3 precatalyst to a dry reaction vial equipped with a magnetic stir bar.

  • Solvent Addition: Add anhydrous, degassed toluene to the vial.

  • Reaction: Seal the vial and place it in a preheated aluminum block on a magnetic stir plate at 110-120 °C. Stir vigorously.

  • Monitoring: Monitor the reaction progress by GC-MS or LC-MS. Reactions with aryl chlorides may require longer reaction times (24-48 hours).

  • Work-up: After cooling to room temperature, filter the reaction mixture through a pad of celite, washing with ethyl acetate. Concentrate the filtrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel.

Experimental Workflow Visualization

Figure 2: A typical experimental workflow for the Suzuki-Miyaura coupling reaction.

Troubleshooting and Key Considerations

  • Low or No Conversion:

    • Catalyst Inactivity: Ensure the use of a high-quality palladium precursor and ligand. Precatalysts are often more reliable.

    • Insufficient Inert Atmosphere: Oxygen can deactivate the palladium(0) catalyst and promote homocoupling of the boronic acid. Ensure all reagents and solvents are properly degassed and the reaction is maintained under a strict inert atmosphere.

    • Base Incompatibility: The choice of base is crucial. If K₃PO₄ is ineffective, consider a stronger base like Cs₂CO₃. The base must be anhydrous and finely powdered for optimal results.

  • Side Reactions:

    • Homocoupling: This is primarily caused by the presence of oxygen. Rigorous degassing is key to minimizing this side product.

    • Protodeboronation: This is the replacement of the boronic acid group with a hydrogen atom. It can be problematic with unstable boronic acids. Using the boronic acid in a slight excess (1.2-1.5 equivalents) can help to mitigate this.

Conclusion

The Suzuki-Miyaura cross-coupling of this compound, while challenging, is a highly achievable transformation with the appropriate selection of modern catalyst systems and carefully optimized reaction conditions. By understanding the mechanistic principles that govern the reaction of such sterically hindered and electronically deactivated substrates, researchers can unlock the synthetic potential of this valuable building block. The protocols and insights provided in this guide serve as a comprehensive resource for the successful implementation of this reaction in the synthesis of complex molecular architectures for drug discovery and materials science.

References

Protocol for Suzuki Coupling Using 2-Chloro-6-fluoro-3-methylphenylboronic acid

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide for Researchers

Authored by: A Senior Application Scientist

Abstract

This comprehensive application guide provides a detailed protocol and in-depth scientific rationale for the successful execution of the Suzuki-Miyaura cross-coupling reaction using the sterically hindered and electronically complex substrate, 2-Chloro-6-fluoro-3-methylphenylboronic acid. This document is intended for researchers, scientists, and professionals in drug development who require robust and reproducible methods for synthesizing complex biaryl structures. We will delve into the mechanistic nuances, explain the critical role of each reaction component, and provide a validated, step-by-step protocol, a troubleshooting guide, and workflow visualizations to ensure successful implementation.

Introduction: The Strategic Importance of Hindered Biaryls

The Suzuki-Miyaura coupling is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with remarkable efficiency and functional group tolerance.[1] This palladium-catalyzed reaction, which couples an organoboron species with an organic halide or pseudohalide, is widely used in the synthesis of pharmaceuticals, agrochemicals, and advanced materials.[2][3]

This compound is a valuable building block for accessing highly substituted biaryl scaffolds. The unique substitution pattern—featuring ortho-chloro and ortho-fluoro groups—introduces significant steric and electronic challenges to the coupling reaction. Specifically, coupling this boronic acid with similarly unreactive partners, such as aryl chlorides, requires highly specialized conditions to overcome the high activation barriers for key steps in the catalytic cycle.[4][5] This guide provides the expertise-driven insights necessary to navigate these challenges effectively.

The Suzuki-Miyaura Catalytic Cycle: A Mechanistic Perspective

Understanding the mechanism is critical to optimizing the reaction and troubleshooting potential issues. The Suzuki-Miyaura reaction proceeds via a well-established catalytic cycle involving a palladium catalyst.[2][6][7]

  • Oxidative Addition : The cycle begins with the active Pd(0) catalyst inserting into the carbon-halogen bond of the aryl halide (Ar¹-X), forming a Pd(II) complex. This step is often the rate-limiting step, especially for less reactive aryl chlorides.[2]

  • Transmetalation : The boronic acid (Ar²-B(OH)₂), activated by a base to form a more nucleophilic boronate species [R-B(OH)₃]⁻, transfers its organic group to the Pd(II) complex, displacing the halide.[1][8] The steric bulk on our featured boronic acid makes this step particularly challenging.

  • Reductive Elimination : The two organic groups (Ar¹ and Ar²) on the palladium center couple and are eliminated from the complex, forming the desired biaryl product (Ar¹-Ar²) and regenerating the active Pd(0) catalyst, which re-enters the cycle.[6]

Suzuki_Catalytic_Cycle cluster_cycle Catalytic Cycle cluster_inputs Inputs cluster_outputs Outputs Pd0 Pd(0)L₂ PdII_A Ar¹-Pd(II)L₂-X Pd0->PdII_A Oxidative Addition PdII_B Ar¹-Pd(II)L₂-Ar² PdII_A->PdII_B Transmetalation PdII_B->Pd0 Reductive Elimination Product Ar¹-Ar² (Biaryl Product) PdII_B->Product Ar1X Ar¹-X (Aryl Halide) Ar1X->PdII_A Ar2BOH2 Ar²-B(OH)₂ (Boronic Acid) Ar2BOH2->PdII_B Base Base (e.g., K₃PO₄) Base->PdII_B activates boronic acid

Figure 1: The general catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Protocol Design: Key Parameter Optimization

Success with a hindered substrate like this compound hinges on the rational selection of four key parameters.

  • Catalyst System (Palladium Precatalyst & Ligand): Standard catalysts like Pd(PPh₃)₄ are often ineffective for coupling hindered aryl chlorides.[4] Modern, highly active systems are required. These consist of a palladium source (e.g., Pd(OAc)₂, Pd₂(dba)₃) and a specialized ligand.

    • Expertise: Bulky, electron-rich phosphine ligands (e.g., Buchwald ligands like SPhos, XPhos, RuPhos) or N-heterocyclic carbenes (NHCs) are essential.[9][10] These ligands promote the difficult oxidative addition of the aryl chloride and accelerate the final reductive elimination step, preventing catalyst decomposition. For this protocol, we select SPhos due to its proven efficacy in challenging couplings.

  • Base: The base is not merely a pH adjuster; it is a stoichiometric reagent crucial for activating the boronic acid.[8]

    • Expertise: While carbonates (K₂CO₃, Cs₂CO₃) are common, potassium phosphate (K₃PO₄) is often superior for sterically demanding couplings. It is a strong enough base to form the active boronate species but is generally non-nucleophilic, minimizing side reactions.

  • Solvent: The solvent system must solubilize all components and facilitate the reaction at an appropriate temperature.

    • Expertise: Anhydrous, non-protic solvents are preferred to minimize the competitive protodeborylation side reaction.[7] A mixture of Toluene and Water is often optimal. Toluene provides the necessary temperature range, while a small amount of water can accelerate the transmetalation step. A common ratio is 10:1 Toluene:Water.

  • Temperature: The reaction requires thermal energy to overcome the activation barriers, particularly for the oxidative addition step with an aryl chloride.

    • Expertise: A temperature of 100-110 °C is typically required to drive the reaction to completion in a reasonable timeframe (12-24 hours).

Detailed Experimental Protocol

This protocol describes the coupling of this compound with a generic sterically hindered aryl chloride.

Materials and Reagents
ReagentM.W.Equiv.Amount (for 0.5 mmol scale)Purity
Aryl Chloride-1.00.5 mmol>98%
This compound188.391.2113 mg (0.6 mmol)>97%
Palladium(II) Acetate (Pd(OAc)₂)224.500.022.2 mg (0.01 mmol)>98%
SPhos (Ligand)410.530.048.2 mg (0.02 mmol)>98%
Potassium Phosphate (K₃PO₄), anhydrous212.272.0212 mg (1.0 mmol)>98%
Toluene, anhydrous--5.0 mL>99.8%
Water, degassed--0.5 mLHPLC

Experimental Workflow Visualization

Experimental_Workflow start Start: Prepare Glassware reagents Add Solids: Aryl-Cl, Boronic Acid, Pd(OAc)₂, SPhos, K₃PO₄ start->reagents inert Seal & Purge with Argon (3x Vacuum/Backfill Cycles) reagents->inert solvents Add Anhydrous Toluene & Degassed Water via Syringe inert->solvents heat Heat to 110 °C with Vigorous Stirring solvents->heat monitor Monitor Reaction by TLC or GC-MS (12-24h) heat->monitor cool Cool to Room Temperature monitor->cool workup Aqueous Workup: Dilute with EtOAc, Wash with Water & Brine cool->workup dry Dry Organic Layer (Na₂SO₄), Filter, and Concentrate workup->dry purify Purify by Flash Column Chromatography dry->purify end End: Characterize Product purify->end

Figure 2: Step-by-step experimental workflow for the Suzuki coupling protocol.
Step-by-Step Procedure

  • Preparation: To an oven-dried Schlenk flask equipped with a magnetic stir bar and a reflux condenser, add the aryl chloride (1.0 eq), this compound (1.2 eq), Pd(OAc)₂ (0.02 eq), SPhos (0.04 eq), and anhydrous K₃PO₄ (2.0 eq).

  • Inert Atmosphere: Seal the flask with a rubber septum. Evacuate the flask under high vacuum and backfill with an inert gas (Argon or Nitrogen). Repeat this cycle three times to ensure all oxygen is removed.

  • Solvent Addition: Under a positive pressure of inert gas, add anhydrous toluene (5.0 mL) followed by degassed water (0.5 mL) via syringe.

  • Reaction: Place the flask in a preheated oil bath at 110 °C and stir vigorously.

  • Monitoring: Monitor the reaction's progress by periodically taking small aliquots (under inert atmosphere) and analyzing them by Thin Layer Chromatography (TLC) or GC-MS. The reaction is typically complete within 12-24 hours.[11]

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute the mixture with ethyl acetate (20 mL) and water (10 mL).[11]

  • Extraction: Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer twice more with ethyl acetate (2 x 15 mL). Combine the organic layers, wash with brine (1 x 20 mL), and dry over anhydrous sodium sulfate (Na₂SO₄).[11]

  • Purification: Filter the drying agent and concentrate the organic solvent under reduced pressure. The resulting crude residue should be purified by flash column chromatography on silica gel to afford the final biaryl product.[6]

Troubleshooting Common Issues

ProblemPotential Cause(s)Suggested Solution(s)
Low or No Conversion 1. Inactive catalyst (oxygen exposure).2. Insufficient temperature.3. Poor quality reagents.1. Ensure rigorous inert atmosphere technique.2. Confirm oil bath temperature.3. Use high-purity, anhydrous reagents and solvents.[12]
Protodeborylation of Boronic Acid 1. Presence of excess water or protic solvents.2. Reaction run for too long at high temperature.1. Use anhydrous solvents and ensure reagents are dry.2. Monitor the reaction closely and stop it once the starting material is consumed.
Aryl Halide Homocoupling 1. Catalyst decomposition.2. Reaction temperature is too high.1. Increase ligand-to-palladium ratio (e.g., L:Pd of 2:1).2. Reduce reaction temperature slightly (e.g., to 100 °C) and increase time.
Difficult Purification 1. Incomplete reaction leading to multiple spots.2. Formation of byproducts.1. Re-optimize reaction conditions to drive to completion.2. Ensure purity of starting materials to avoid side reactions.[12]

Conclusion

The Suzuki-Miyaura coupling of this compound, particularly with unreactive aryl chlorides, is a challenging yet highly rewarding transformation. Success is not coincidental but is achieved through a deep understanding of the reaction mechanism and a rational, evidence-based approach to selecting the catalyst, base, and solvent. By employing highly active catalyst systems featuring bulky, electron-rich ligands like SPhos and carefully controlling the reaction environment, researchers can reliably synthesize complex, sterically hindered biaryl compounds that are critical for advancing the frontiers of medicinal chemistry and materials science.

References

Application Notes and Protocols: Palladium Catalyst Selection for Suzuki-Miyaura Coupling with 2-Chloro-6-fluoro-3-methylphenylboronic acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Navigating the Challenges of a Sterically Congested and Electronically Deactivated Substrate

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern synthetic chemistry, enabling the formation of carbon-carbon bonds with remarkable efficiency and functional group tolerance.[1][2][3] However, the successful coupling of all substrates is not a given. The specific structural and electronic properties of the coupling partners can present significant challenges. 2-Chloro-6-fluoro-3-methylphenylboronic acid is a case in point, embodying a confluence of steric hindrance and electronic deactivation that demands careful consideration in catalyst system selection.

The ortho-substituents (chloro, fluoro, and methyl groups) on the phenylboronic acid create a sterically demanding environment around the boron center. This congestion can impede the crucial transmetalation step in the catalytic cycle.[4][5] Furthermore, the chloro group on the coupling partner (an aryl chloride) is notoriously less reactive than its bromide or iodide counterparts due to the stronger C-Cl bond, making the initial oxidative addition step more difficult.[6][7] This application note provides a detailed guide for researchers, scientists, and drug development professionals on the rational selection of palladium catalysts and reaction conditions for the successful Suzuki-Miyaura coupling of this compound with various aryl chlorides.

Catalyst Selection Logic: A Workflow for Success

The choice of the palladium source and, more critically, the ancillary ligand is paramount for overcoming the hurdles presented by this substrate. The following decision tree illustrates a logical workflow for catalyst system selection.

G cluster_0 Substrate Analysis cluster_1 Primary Challenge Identification cluster_2 Ligand Class Selection cluster_3 Catalyst System Assembly cluster_4 Reaction Condition Optimization Substrate This compound + Sterically Hindered Aryl Chloride Challenge Slow Oxidative Addition (Ar-Cl) Steric Hindrance in Transmetalation Substrate->Challenge LigandClass Bulky, Electron-Rich Ligands Required Challenge->LigandClass Phosphines Buchwald-type Biarylphosphines (e.g., SPhos, XPhos, RuPhos) LigandClass->Phosphines NHCs N-Heterocyclic Carbenes (e.g., IPr, IMes) LigandClass->NHCs PdSource Select Pd(0) or Pd(II) Precatalyst (e.g., Pd2(dba)3, Pd(OAc)2) LigandClass->PdSource Precatalyst Consider Preformed (L)Pd Precatalysts (e.g., XPhos Pd G3) PdSource->Precatalyst Conditions Base, Solvent, Temperature PdSource->Conditions Base Weakly coordinating, strong base (e.g., K3PO4, Cs2CO3) Conditions->Base Solvent Aprotic, polar or non-polar (e.g., Dioxane, Toluene, THF) Conditions->Solvent

Caption: Catalyst selection workflow for challenging Suzuki couplings.

Detailed Analysis of Catalyst Components

Palladium Precatalysts

The choice of the palladium precatalyst is often a matter of convenience and stability, as both Pd(0) and Pd(II) sources are typically reduced in situ to the active Pd(0) species that enters the catalytic cycle.[1]

  • Pd(0) Sources (e.g., Pd₂(dba)₃, Pd(PPh₃)₄): Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) is a common, air-stable Pd(0) source that requires the addition of a ligand.[8] Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) comes with its own, albeit weakly coordinating and often suboptimal for this type of reaction, ligands.

  • Pd(II) Sources (e.g., Pd(OAc)₂, PdCl₂(PPh₃)₂): Palladium(II) acetate and bis(triphenylphosphine)palladium(II) chloride are also widely used. They are reduced to Pd(0) in the reaction mixture, often by a phosphine ligand or other components.[9]

  • Preformed Precatalysts (e.g., XPhos Pd G3, PEPPSI-IPr): Modern precatalysts are designed for high activity and stability. They incorporate the ligand and a stabilizing group that is readily cleaved to generate the active L-Pd(0) species. These are often the most reliable choice for difficult couplings.[1][10]

The Critical Role of Ligands

For the coupling of this compound with an aryl chloride, the ligand must be both bulky and electron-donating.

  • Bulky Ligands: The steric bulk of the ligand promotes the reductive elimination step to release the biaryl product and helps to create a coordinatively unsaturated L-Pd(0) species that is reactive towards the aryl chloride in the oxidative addition step.[4][5]

  • Electron-Rich Ligands: A high electron density on the palladium center, induced by an electron-donating ligand, facilitates the cleavage of the strong aryl C-Cl bond during oxidative addition.[6][11]

Ligand ClassExamplesAdvantages for this ApplicationDisadvantages
Buchwald-type Biarylphosphines SPhos, XPhos, RuPhosExcellent for sterically hindered and electron-rich/poor aryl chlorides. High activity and stability.[12][13]Can be expensive. Air-sensitive.
Dialkylphosphines PCy₃, P(t-Bu)₃Highly electron-donating, promoting oxidative addition of aryl chlorides.[8]Less effective for sterically demanding transmetalation.
N-Heterocyclic Carbenes (NHCs) IPr, IMesStrong σ-donors, forming very stable palladium complexes. Effective for aryl chloride activation.[8][14]Can sometimes lead to slower reductive elimination.

Recommendation: For initial screening, a Buchwald-type biarylphosphine ligand such as XPhos or SPhos is highly recommended due to their proven efficacy in coupling sterically hindered aryl chlorides.[12][15] An NHC ligand like IPr is a strong alternative.

The Suzuki-Miyaura Catalytic Cycle

The following diagram illustrates the generally accepted mechanism for the Suzuki-Miyaura cross-coupling reaction. The key steps influenced by substrate sterics and electronics are highlighted.

Suzuki_Cycle Pd0 L-Pd(0) (Active Catalyst) OxAdd Oxidative Addition (Often Rate-Limiting for Ar-Cl) Pd0->OxAdd + Ar-X PdII_Aryl L-Pd(II)(Ar)(X) OxAdd->PdII_Aryl Transmetalation Transmetalation (Hindered by ortho-substituents) PdII_Aryl->Transmetalation + [Ar'B(OH)3]- (from Ar'B(OH)2 + Base) PdII_Biaryl L-Pd(II)(Ar)(Ar') Transmetalation->PdII_Biaryl RedElim Reductive Elimination PdII_Biaryl->RedElim RedElim->Pd0 Regenerates Catalyst Product Ar-Ar' (Product) RedElim->Product

Caption: The Suzuki-Miyaura catalytic cycle.

Experimental Protocols

The following protocols are provided as a starting point. Optimization of temperature, reaction time, and reagent stoichiometry may be necessary for specific aryl chloride coupling partners.

Protocol 1: General Procedure using a Buchwald-type Ligand

This protocol is recommended for initial screening with a ligand like XPhos or SPhos.

Reagents and Equipment:

  • Aryl chloride (1.0 mmol, 1.0 equiv)

  • This compound (1.2 mmol, 1.2 equiv)

  • Pd₂(dba)₃ (0.02 mmol, 2 mol %)

  • XPhos (0.048 mmol, 4.8 mol %)

  • Potassium phosphate (K₃PO₄), anhydrous powder (2.0 mmol, 2.0 equiv)

  • 1,4-Dioxane or Toluene (5 mL)

  • Schlenk flask or reaction vial with a magnetic stir bar

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • To a dry Schlenk flask under an inert atmosphere, add the aryl chloride (1.0 mmol), this compound (1.2 mmol), Pd₂(dba)₃ (0.02 mmol), XPhos (0.048 mmol), and K₃PO₄ (2.0 mmol).

  • Evacuate and backfill the flask with an inert gas three times.

  • Add degassed 1,4-dioxane or toluene (5 mL) via syringe.

  • Stir the reaction mixture at 80-110 °C. Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate (20 mL) and water (20 mL).

  • Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 15 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.[2]

  • Purify the crude product by flash column chromatography.

Protocol 2: Procedure using a Preformed Precatalyst

This protocol offers enhanced convenience and often higher reproducibility.

Reagents and Equipment:

  • Aryl chloride (1.0 mmol, 1.0 equiv)

  • This compound (1.2 mmol, 1.2 equiv)

  • XPhos Pd G3 (0.02 mmol, 2 mol %)

  • Cesium carbonate (Cs₂CO₃) (2.0 mmol, 2.0 equiv)

  • Tetrahydrofuran (THF), anhydrous (5 mL)

  • Reaction vial with a magnetic stir bar

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • To a dry reaction vial under an inert atmosphere, add the aryl chloride (1.0 mmol), this compound (1.2 mmol), XPhos Pd G3 (0.02 mmol), and Cs₂CO₃ (2.0 mmol).

  • Add anhydrous THF (5 mL) via syringe.

  • Seal the vial and stir the reaction mixture at 60-90 °C. Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • Perform an aqueous workup as described in Protocol 1.

  • Purify the crude product by flash column chromatography.

Troubleshooting and Key Considerations

  • Low Conversion: If the reaction stalls, consider increasing the temperature, reaction time, or catalyst loading. Ensure all reagents and solvents are anhydrous and the system is thoroughly degassed, as oxygen can deactivate the catalyst.[16]

  • Protodeborylation: A common side reaction is the cleavage of the C-B bond of the boronic acid.[1] Using a less aqueous solvent system, a stronger base like Cs₂CO₃, or boronic esters (e.g., pinacol esters) can mitigate this issue.[1]

  • Homocoupling: The formation of biaryl products from the boronic acid coupling with itself can occur. This is often minimized by slow addition of the boronic acid or by ensuring a properly degassed reaction mixture to avoid Pd(II) species that can promote this side reaction.[1]

  • Base Selection: The base plays a crucial role in activating the boronic acid for transmetalation.[3][8][17] For sterically hindered substrates, a stronger, non-nucleophilic base like K₃PO₄ or Cs₂CO₃ is often superior to weaker bases like K₂CO₃.

Conclusion

The Suzuki-Miyaura coupling of this compound with aryl chlorides is a challenging but achievable transformation. Success hinges on the rational selection of a palladium catalyst system featuring a bulky and electron-rich ligand. Buchwald-type biarylphosphines and N-heterocyclic carbenes, in combination with appropriate bases and solvents, provide a robust platform for overcoming the inherent steric and electronic hurdles. The protocols and guidelines presented herein offer a strong foundation for researchers to develop efficient and high-yielding coupling reactions for the synthesis of complex molecules in pharmaceutical and materials science research.

References

Application Notes and Protocols for Activating 2-Chloro-6-fluoro-3-methylphenylboronic Acid in Suzuki-Miyaura Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Navigating the Challenges of a Sterically Demanding and Electronically Complex Substrate

2-Chloro-6-fluoro-3-methylphenylboronic acid is a valuable building block in the synthesis of complex organic molecules, particularly in the fields of medicinal chemistry and materials science. Its unique substitution pattern, featuring two ortho-halide substituents and a meta-methyl group, offers synthetic handles for further functionalization and precise control over the torsion angle of the resulting biaryl products. However, these same features present significant challenges in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling.

The steric bulk arising from the two ortho substituents (chloro and fluoro) can significantly hinder the approach of the palladium catalyst to the boronic acid, thereby impeding the crucial transmetalation step of the catalytic cycle.[1] Furthermore, the electron-withdrawing nature of the halogen substituents can influence the Lewis acidity of the boron center and the overall reactivity of the boronic acid.

This application note provides a detailed guide for researchers, scientists, and drug development professionals on the rational selection of a base to effectively activate this compound in Suzuki-Miyaura cross-coupling reactions. We will delve into the mechanistic role of the base, offer a comparative analysis of commonly used bases, and provide detailed, field-proven protocols as a robust starting point for your synthetic endeavors.

The Pivotal Role of the Base in the Suzuki-Miyaura Catalytic Cycle

The base is a critical component in the Suzuki-Miyaura reaction, and its primary role is to activate the boronic acid to facilitate the transmetalation step.[2] While the exact mechanism can be nuanced and dependent on the specific reaction conditions, two primary pathways are generally accepted: the boronate pathway and the oxo-palladium pathway.

1. The Boronate Pathway: In this pathway, the base reacts with the boronic acid to form a more nucleophilic "ate" complex, specifically a trihydroxyboronate. This anionic species has an enhanced ability to transfer its organic group to the electrophilic palladium(II) center.[3]

2. The Oxo-Palladium Pathway: Alternatively, the base (typically a hydroxide) can react with the palladium(II)-halide complex to form a palladium(II)-hydroxide species. This complex then undergoes transmetalation with the neutral boronic acid.

For sterically hindered boronic acids such as this compound, the formation of the boronate is often crucial to overcome the steric barrier and accelerate the rate of transmetalation. The choice of base, therefore, directly impacts the concentration and reactivity of the key intermediates in the catalytic cycle.

Suzuki_Catalytic_Cycle cluster_activation Boronic Acid Activation Pd(0)L_n Pd(0)L_n Oxidative_Addition Oxidative Addition Pd(0)L_n->Oxidative_Addition Ar-X Ar-Pd(II)-X_Ln Ar-Pd(II)-X (Ln) Oxidative_Addition->Ar-Pd(II)-X_Ln Transmetalation Transmetalation Ar-Pd(II)-X_Ln->Transmetalation Ar-Pd(II)-Ar'_Ln Ar-Pd(II)-Ar' (Ln) Transmetalation->Ar-Pd(II)-Ar'_Ln Reductive_Elimination Reductive Elimination Ar-Pd(II)-Ar'_Ln->Reductive_Elimination Reductive_Elimination->Pd(0)L_n Catalyst Regeneration Ar-Ar' Ar-Ar' (Product) Reductive_Elimination->Ar-Ar' Ar'-B(OH)2 Ar'-B(OH)2 Base Base Ar'-B(OH)2->Base Boronate [Ar'-B(OH)3]⁻ Base->Boronate Activation Boronate->Transmetalation Boronate Pathway

Figure 1: A simplified diagram of the Suzuki-Miyaura catalytic cycle, highlighting the base-mediated activation of the boronic acid.

A Comparative Guide to Base Selection

The choice of base is not a one-size-fits-all decision and is highly dependent on the specific coupling partners, catalyst system, and solvent. For a challenging substrate like this compound, a systematic approach to base selection is recommended.

BaseBasicityCommon SolventsKey Considerations for this compound
K₃PO₄ StrongToluene, Dioxane, n-ButanolOften an excellent choice for hindered aryl chlorides and boronic acids. Its moderate solubility can be beneficial in some cases.[4]
Cs₂CO₃ StrongDioxane, Toluene, DMFHighly effective due to its good solubility in organic solvents and the beneficial role of the cesium cation. Often used in challenging couplings.[5]
K₂CO₃ ModerateToluene/Water, Dioxane/Water, Acetonitrile/WaterA versatile and cost-effective base. The use of aqueous conditions can facilitate the formation of the active boronate species.[6]
Na₂CO₃ ModerateToluene/Water, Dioxane/Water, Ethanol/WaterSimilar to K₂CO₃, it is a widely used and economical choice, often effective in aqueous solvent systems.[7]
KF WeakToluene, DioxaneThe fluoride ion can play a unique role in activating boronic acids, potentially through the formation of a highly nucleophilic trifluoroborate species in situ.[8]
t-BuOK Very StrongDioxane, THFA very strong base that can be effective in difficult couplings, but its high basicity may lead to side reactions with sensitive functional groups.

Expert Insight: For the Suzuki-Miyaura coupling of this compound, we recommend starting with a stronger, non-nucleophilic inorganic base such as potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃) . These bases have demonstrated broad utility in couplings involving sterically hindered and electronically deactivated aryl chlorides. The use of an aqueous co-solvent system with a moderately strong base like potassium carbonate (K₂CO₃) is also a robust starting point.

Experimental Protocols: A Starting Point for Optimization

The following protocols are designed as a reliable starting point for the Suzuki-Miyaura cross-coupling of this compound. Given the unique nature of this substrate, optimization of the base, ligand, solvent, and temperature may be necessary to achieve the highest yields.

Protocol 1: General Procedure using Potassium Phosphate (K₃PO₄) in an Anhydrous Organic Solvent

This protocol is well-suited for coupling with a range of aryl and heteroaryl halides. The use of a bulky, electron-rich phosphine ligand such as SPhos is often crucial for achieving good results with hindered aryl chlorides.[1]

Materials:

  • This compound (1.2 equivalents)

  • Aryl/heteroaryl halide (1.0 equivalent)

  • Palladium(II) acetate (Pd(OAc)₂) (2 mol%)

  • SPhos (4 mol%)

  • Potassium phosphate (K₃PO₄), finely ground (3.0 equivalents)

  • Anhydrous 1,4-dioxane or toluene

Procedure:

  • To a flame-dried Schlenk flask under an inert atmosphere (argon or nitrogen), add the aryl/heteroaryl halide, this compound, potassium phosphate, palladium(II) acetate, and SPhos.

  • Evacuate and backfill the flask with the inert gas three times.

  • Add the degassed anhydrous solvent via syringe.

  • Heat the reaction mixture to 80-110 °C with vigorous stirring.

  • Monitor the reaction progress by a suitable analytical technique (e.g., TLC, LC-MS, or GC-MS).

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Protocol_1_Workflow cluster_setup Reaction Setup (Inert Atmosphere) cluster_reaction Reaction Execution cluster_workup Workup & Purification Add_Solids Add Aryl Halide, Boronic Acid, K3PO4, Pd(OAc)2, SPhos Evacuate_Backfill Evacuate & Backfill (3x) Add_Solids->Evacuate_Backfill Add_Solvent Add Degassed Dioxane/Toluene Evacuate_Backfill->Add_Solvent Heat_Stir Heat to 80-110 °C with Stirring Add_Solvent->Heat_Stir Monitor Monitor Progress (TLC, LC-MS) Heat_Stir->Monitor Cool_Dilute Cool to RT & Dilute Monitor->Cool_Dilute Wash Wash with Water & Brine Cool_Dilute->Wash Dry_Concentrate Dry, Filter & Concentrate Wash->Dry_Concentrate Purify Column Chromatography Dry_Concentrate->Purify

Figure 2: A general experimental workflow for the Suzuki-Miyaura coupling using Protocol 1.

Protocol 2: General Procedure using Potassium Carbonate (K₂CO₃) in an Aqueous Solvent System

This protocol is a cost-effective and often highly efficient method, particularly for aryl bromides and iodides. The presence of water can facilitate the formation of the active boronate species and, in some cases, accelerate the reaction.

Materials:

  • This compound (1.2 equivalents)

  • Aryl/heteroaryl halide (1.0 equivalent)

  • Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) (3 mol%)

  • Potassium carbonate (K₂CO₃) (2.0 equivalents)

  • 1,4-Dioxane and Water (4:1 v/v)

Procedure:

  • In a round-bottom flask, dissolve the aryl/heteroaryl halide, this compound, and potassium carbonate in the dioxane/water solvent mixture.

  • Degas the solution by bubbling an inert gas (argon or nitrogen) through the mixture for 15-20 minutes.

  • Add the Pd(PPh₃)₄ catalyst to the reaction mixture under a positive flow of the inert gas.

  • Fit the flask with a reflux condenser and heat the mixture to 85-95 °C with vigorous stirring.

  • Monitor the reaction progress by a suitable analytical technique.

  • After completion, cool the reaction to room temperature and follow the workup and purification procedure outlined in Protocol 1.

Troubleshooting and Optimization

IssuePotential Cause(s)Suggested Solution(s)
Low or No Conversion - Inefficient catalyst activation- Insufficiently strong base- Steric hindrance- Screen different bulky phosphine ligands (e.g., XPhos, RuPhos).- Switch to a stronger base (e.g., K₃PO₄ or Cs₂CO₃).- Increase the reaction temperature in increments of 10 °C.
Protodeboronation - Unstable boronic acid- Presence of excess water or protic sources- Prolonged reaction time at high temperature- Use freshly prepared or high-purity boronic acid.- Use anhydrous conditions (Protocol 1).- Consider using the corresponding boronate ester (e.g., pinacol ester) which can be more stable.[3]
Homocoupling of Boronic Acid - Presence of oxygen in the reaction mixture- Use of a Pd(II) precatalyst without a reducing agent- Ensure thorough degassing of solvents and maintain a strict inert atmosphere.- Use a Pd(0) catalyst source like Pd(PPh₃)₄.
Formation of Byproducts - Side reactions due to high temperature or strong base- Lower the reaction temperature.- Screen a milder base (e.g., K₂CO₃ or Na₂CO₃).

Conclusion

The successful activation of this compound in Suzuki-Miyaura cross-coupling reactions is a challenging yet achievable synthetic transformation. A judicious choice of base is paramount to overcoming the inherent steric and electronic hurdles presented by this substrate. By understanding the mechanistic role of the base and systematically evaluating a range of conditions, researchers can unlock the synthetic potential of this valuable building block. The protocols and insights provided in this application note serve as a solid foundation for developing efficient and robust cross-coupling methodologies for the synthesis of novel biaryl compounds.

References

Reaction conditions for C-C bond formation with 2-Chloro-6-fluoro-3-methylphenylboronic acid

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide to Palladium-Catalyzed Cross-Coupling with 2-Chloro-6-fluoro-3-methylphenylboronic acid

Abstract

This document provides a comprehensive technical guide for researchers, chemists, and drug development professionals on the effective utilization of this compound in C-C bond formation, primarily through the Suzuki-Miyaura cross-coupling reaction. This particular boronic acid presents unique challenges due to significant steric hindrance from its ortho-substituents (Cl and CH₃) and the electronic influence of its halogen atoms. This guide elucidates the mechanistic hurdles, provides detailed protocols for optimizing reaction conditions, and offers expert insights into catalyst selection, troubleshooting, and reaction workflow to ensure successful and reproducible outcomes. The methodologies described herein are grounded in established principles of organometallic chemistry and are designed to facilitate the synthesis of complex, sterically congested biaryl compounds, which are valuable scaffolds in medicinal chemistry and materials science.[1][2]

Introduction: Understanding the Substrate

This compound is an important synthetic building block. Its utility stems from the unique substitution pattern on the phenyl ring, which can be a key structural motif in the development of novel pharmaceuticals and agrochemicals.[3][4] However, its successful application in cross-coupling reactions is not trivial. The primary challenges are:

  • Steric Hindrance: The presence of two ortho-substituents (chlorine and methyl) flanking the boronic acid moiety significantly encumbers the boron center. This steric bulk can impede the crucial transmetalation step in the catalytic cycle, where the organic group is transferred from boron to the palladium catalyst.[5][6]

  • Electronic Effects: The electron-withdrawing nature of the chlorine and fluorine atoms can modulate the nucleophilicity of the boronic acid, influencing reaction kinetics.

  • Potential for Protodeboronation: Like many organoboronic acids, this substrate is susceptible to protodeboronation, an undesired side reaction where the C-B bond is cleaved by a proton source, particularly under harsh basic conditions.[7]

Overcoming these challenges requires a carefully optimized reaction protocol, with the choice of catalyst, ligand, base, and solvent being paramount to achieving high yields.

The Suzuki-Miyaura Catalytic Cycle: A Focus on Steric Challenges

The Suzuki-Miyaura coupling is a cornerstone of modern organic synthesis for forming C(sp²)–C(sp²) bonds.[8] The catalytic cycle, shown below, involves three primary steps: oxidative addition, transmetalation, and reductive elimination.

Figure 1: The general catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

For this compound (Ar²B(OH)₂), the transmetalation step is rate-limiting . The steric bulk around the boron atom hinders its approach and coordination to the palladium(II) complex (Ar¹-Pd(II)L₂-X). To overcome this, highly active and specialized catalyst systems are required.[9][10]

Optimizing Reaction Conditions: A Component-by-Component Analysis

Achieving high conversion and yield requires the rational selection of each reaction component. The following sections detail the critical parameters and provide recommendations based on field-proven insights for sterically demanding couplings.

Catalyst and Ligand Selection: The Key to Success

The choice of palladium precursor and, more importantly, the ancillary ligand is the most critical factor for coupling sterically hindered substrates. Standard catalysts like Pd(PPh₃)₄ are often ineffective.

Core Principle: The ideal ligand for this transformation should be both bulky and electron-rich .

  • Bulkiness: A bulky ligand promotes the formation of a coordinatively unsaturated L-Pd(0) species, which is highly active in oxidative addition. It also facilitates the final reductive elimination step to release the sterically congested biaryl product.[5]

  • Electron-Richness: An electron-rich phosphine ligand increases the electron density on the palladium center, which accelerates the rate of oxidative addition, particularly with less reactive electrophiles like aryl chlorides.

Recommended Systems: Catalysts based on biaryl phosphine ligands have consistently demonstrated superior performance in challenging Suzuki-Miyaura couplings.[5]

Catalyst/Ligand SystemKey Features & RationaleTypical Loading
Pd(OAc)₂ / SPhos or RuPhos Primary Recommendation. These are Buchwald ligands, known for their bulk and electron-donating properties. They create an active catalyst that is highly effective for sterically hindered substrates and unreactive aryl chlorides.[9][11]1-3 mol%
Pd₂(dba)₃ / AntPhos AntPhos is a unique ligand whose rigid backbone can prevent β-hydride elimination and whose structure is well-suited for extremely demanding couplings.[10]1-2 mol%
Pd/BI-DIME This catalyst system has been specifically developed for synthesizing extremely hindered biaryls, including those with multiple ortho-substituents.[6]1-3 mol%
Pd(dppf)Cl₂ A more traditional but still effective catalyst for a range of couplings. It may serve as a good starting point for optimization but can be less effective than Buchwald systems for highly hindered partners.[8]2-5 mol%
Base Selection

The base plays a crucial role in activating the boronic acid to form a more nucleophilic boronate species, which facilitates transmetalation.[7] The choice of base must balance reactivity with the potential to induce protodeboronation.

  • Potassium Phosphate (K₃PO₄): Often the base of choice for challenging couplings. It is strong enough to promote the reaction but is generally less harsh than alkoxides, minimizing decomposition of the boronic acid.[9]

  • Potassium Carbonate (K₂CO₃) or Cesium Carbonate (Cs₂CO₃): Standard bases used in many Suzuki couplings. Cs₂CO₃ is more soluble and often provides better results, albeit at a higher cost.[12]

  • Potassium tert-butoxide (KOtBu): A very strong base that can be effective but increases the risk of protodeboronation and other side reactions. It is typically used in anhydrous conditions.

Solvent System

The solvent must solubilize the reactants and catalyst while being compatible with the reaction conditions. Aprotic solvents are generally preferred.

  • Toluene or Dioxane: Excellent choices for these reactions. They have high boiling points, allowing for elevated reaction temperatures, and are relatively non-polar.[9][13]

  • Tetrahydrofuran (THF): A good solvent, but its lower boiling point (66 °C) may not be sufficient for activating highly hindered substrates.

  • The Role of Water: Small amounts of water are often beneficial, as it can help dissolve the inorganic base and facilitate the formation of the active [ArPd(OH)L₂] species, which may be crucial for transmetalation.[7] A common solvent mixture is Toluene/H₂O or Dioxane/H₂O (e.g., 10:1 ratio).[9] However, for substrates highly prone to protodeboronation, anhydrous conditions using a strong base like KOtBu might be necessary.[14]

Detailed Experimental Protocols

The following protocols provide a robust starting point for the Suzuki-Miyaura coupling of this compound. Optimization may be required for specific coupling partners.

Protocol 1: General Procedure using Buchwald Ligand

This protocol is recommended for coupling with various aryl/heteroaryl bromides or activated chlorides.

G start Start: Prepare Schlenk Flask reagents Add Solids: 1. This compound (1.2 eq) 2. Aryl Halide (1.0 eq) 3. Pd(OAc)₂ (2 mol%) 4. SPhos (4 mol%) 5. K₃PO₄ (2.5 eq) start->reagents inert Seal, Evacuate & Backfill with Argon/Nitrogen (3x) reagents->inert solvents Add Degassed Solvents via Syringe: - Toluene (0.2 M) - Water (1/10th of Toluene volume) inert->solvents reaction Heat to 80-110 °C with Vigorous Stirring (Monitor by TLC/GC-MS) solvents->reaction workup Cool to RT, Dilute with EtOAc, Wash with H₂O & Brine reaction->workup purify Dry (Na₂SO₄), Filter, Concentrate, Purify via Column Chromatography workup->purify end End: Isolated Product purify->end

Figure 2: Standard experimental workflow for the Suzuki-Miyaura coupling reaction.

Step-by-Step Methodology:

  • Reaction Setup: To a dry Schlenk flask equipped with a magnetic stir bar, add this compound (1.2 equivalents), the aryl halide coupling partner (1.0 equivalent), Palladium(II) Acetate (Pd(OAc)₂, 0.02 equivalents), SPhos (0.04 equivalents), and potassium phosphate (K₃PO₄, 2.5 equivalents).

  • Inert Atmosphere: Seal the flask with a rubber septum, and purge the vessel by evacuating and backfilling with an inert gas (Argon or Nitrogen) three times.

  • Solvent Addition: Under a positive pressure of inert gas, add degassed anhydrous toluene via syringe to achieve a concentration of approximately 0.2 M with respect to the aryl halide. Follow this with the addition of degassed water (typically 10% of the toluene volume).

  • Reaction: Place the flask in a preheated oil bath at 80-110 °C and stir vigorously. The optimal temperature will depend on the reactivity of the aryl halide.

  • Monitoring: Monitor the reaction's progress by periodically taking aliquots (via syringe) and analyzing them by TLC or GC-MS. Reactions are typically complete within 12-24 hours.[9]

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate and water. Transfer the mixture to a separatory funnel, separate the layers, and extract the aqueous phase with ethyl acetate (2x).

  • Purification: Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate (Na₂SO₄). Filter the solution and concentrate the solvent under reduced pressure. Purify the crude residue by flash column chromatography on silica gel to yield the desired biaryl product.[9]

Troubleshooting Guide

ProblemPotential Cause(s)Suggested Solution(s)
Low or No Conversion 1. Inactive catalyst. 2. Insufficient temperature. 3. Poor quality reagents/solvents.1. Increase catalyst/ligand loading (up to 5 mol%). Switch to a more active ligand system (e.g., RuPhos).[9] 2. Increase reaction temperature in 10 °C increments. 3. Ensure solvents are anhydrous and properly degassed. Use fresh reagents.
Significant Protodeboronation 1. Base is too harsh or reaction time is too long. 2. Presence of excess protic sources.1. Switch to a milder base (e.g., K₃PO₄ or K₂CO₃). 2. Consider running the reaction under strictly anhydrous conditions with a base like KOtBu or using boronic esters instead of the acid.[7][14]
Formation of Homocoupled Products 1. Reaction temperature is too high. 2. Oxygen contamination leading to oxidative homocoupling.1. Reduce the reaction temperature. 2. Ensure the reaction setup is rigorously purged and maintained under a positive pressure of inert gas.
Incomplete Reaction with Aryl Chloride 1. Aryl chloride is a challenging, less reactive substrate.1. Use a highly active catalyst system (e.g., Pd(OAc)₂/SPhos or RuPhos). 2. Increase the reaction temperature to 110 °C or higher. 3. Use a stronger base like K₃PO₄.

Conclusion

While this compound presents considerable steric and electronic challenges for C-C bond formation, these can be reliably overcome through the judicious selection of modern catalyst systems. The use of bulky, electron-rich biaryl phosphine ligands is critical to success, as they accelerate the rate-limiting transmetalation and reductive elimination steps. By carefully controlling the choice of base, solvent, and temperature as outlined in this guide, researchers can effectively employ this valuable building block to construct complex molecular architectures for applications in drug discovery and beyond.

References

Application Note & Protocol: Strategic Synthesis of Sterically Congested Biaryl Scaffolds Using 2-Chloro-6-fluoro-3-methylphenylboronic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Architectural Imperative of Biaryls in Modern Chemistry

Biaryl scaffolds represent a cornerstone of molecular design in both medicinal chemistry and materials science.[1][2] Their unique stereochemical properties and rigid, well-defined orientation make them privileged structures in a vast array of applications, from potent pharmaceuticals like antihypertensives and antivirals to advanced organic electronic materials.[3][4] The Suzuki-Miyaura cross-coupling reaction stands as the preeminent method for forging the critical carbon-carbon bond that defines these structures, celebrated for its mild conditions, functional group tolerance, and predictable outcomes.[5][6][7]

This guide focuses on a particularly valuable, yet challenging, building block: 2-Chloro-6-fluoro-3-methylphenylboronic acid . The di-ortho substitution with sterically demanding and electronically distinct chloro and fluoro groups, combined with a meta-methyl group, allows for the synthesis of highly twisted, three-dimensional biaryl compounds. Such non-planar structures are of immense interest in drug discovery for their ability to probe complex protein binding pockets and in materials science for creating materials with unique photophysical properties. However, the steric hindrance presented by this reagent necessitates a carefully optimized protocol to overcome the inherent challenges in the catalytic cycle, particularly the transmetalation and reductive elimination steps.[8] This document provides a robust, field-proven protocol for its successful application, grounded in a firm understanding of the reaction mechanism.

The Engine of Biaryl Synthesis: The Suzuki-Miyaura Catalytic Cycle

The efficacy of the Suzuki-Miyaura coupling hinges on a palladium catalyst cycling between Pd(0) and Pd(II) oxidation states.[9] Understanding this mechanism is critical for troubleshooting and adapting the protocol for different substrates. The cycle consists of three fundamental steps:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halogen bond of the aryl halide (Ar¹-X), forming a Pd(II) intermediate. This is often the rate-limiting step of the cycle.[10]

  • Transmetalation: The organic group from the boronic acid (Ar²) is transferred to the palladium center. This step requires activation by a base, which converts the boronic acid into a more nucleophilic boronate species (-B(OH)₃⁻), facilitating the exchange of the halide on the palladium for the Ar² group.[11]

  • Reductive Elimination: The two organic groups (Ar¹ and Ar²) on the Pd(II) center couple and are expelled from the coordination sphere, forming the desired biaryl product (Ar¹-Ar²) and regenerating the active Pd(0) catalyst, which re-enters the cycle.[9][10]

// Nodes pd0 [label="Pd(0)L₂\n(Active Catalyst)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; oxidative_addition [label="Oxidative\nAddition", shape=ellipse, style=filled, fillcolor="#EA4335", fontcolor="#FFFFFF"]; pd2_intermediate [label="Ar¹-Pd(II)L₂-X", fillcolor="#FBBC05", fontcolor="#202124"]; transmetalation [label="Transmetalation", shape=ellipse, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"]; pd2_biaryl [label="Ar¹-Pd(II)L₂-Ar²", fillcolor="#FBBC05", fontcolor="#202124"]; reductive_elimination [label="Reductive\nElimination", shape=ellipse, style=filled, fillcolor="#EA4335", fontcolor="#FFFFFF"];

// Invisible nodes for positioning inputs/outputs aryl_halide [label="Ar¹-X", shape=plaintext, fontcolor="#202124"]; boronic_acid [label="Ar²-B(OH)₂ + Base", shape=plaintext, fontcolor="#202124"]; biaryl_product [label="Ar¹-Ar²", shape=plaintext, fontcolor="#202124"];

// Edges pd0 -> oxidative_addition [color="#5F6368"]; oxidative_addition -> pd2_intermediate [color="#5F6368"]; pd2_intermediate -> transmetalation [color="#5F6368"]; transmetalation -> pd2_biaryl [color="#5F6368"]; pd2_biaryl -> reductive_elimination [color="#5F6368"]; reductive_elimination -> pd0 [label=" Regeneration", color="#5F6368"];

// Inputs and Outputs aryl_halide -> oxidative_addition [style=dashed, arrowhead=vee, color="#4285F4"]; boronic_acid -> transmetalation [style=dashed, arrowhead=vee, color="#34A853"]; reductive_elimination -> biaryl_product [style=dashed, arrowhead=vee, color="#EA4335"]; } Caption: The Palladium-Catalyzed Suzuki-Miyaura Catalytic Cycle.

Experimental Protocol: Synthesis of a Tetra-ortho-substituted Biaryl

This protocol details a general method for coupling this compound with a representative aryl bromide.

Objective: To synthesize 2-Bromo-1-chloro-3-fluoro-5-(2-chloro-6-fluoro-3-methylphenyl)-4-methylbenzene in high yield.

Materials and Reagents
ReagentCAS NumberMolecular Wt.Purity
1-Bromo-2-chloro-4-fluoro-5-methylbenzene1423040-60-3224.49≥97%
This compound1622971-50-6188.40≥97%
SPhos Pd G2 (Catalyst)1445085-87-9709.28≥98%
Potassium Phosphate Tribasic (K₃PO₄)7778-53-2212.27≥98%
1,4-Dioxane (Anhydrous)123-91-188.11≥99.8%
Deionized Water7732-18-518.02-
Reaction Stoichiometry
ComponentM ( g/mol )Amount (mg)mmolsEquivalents
1-Bromo-2-chloro-4-fluoro-5-methylbenzene224.49224.51.01.0
This compound188.40282.61.51.5
SPhos Pd G2709.2821.30.030.03
K₃PO₄212.27636.83.03.0
1,4-Dioxane-4.0 mL--
Water-1.0 mL--
Step-by-Step Methodology

dot graph TD { A[Setup: Add Aryl Bromide, Boronic Acid, K₃PO₄, and SPhos Pd G2 to an oven-dried vial with a stir bar.] --> B{Inert Atmosphere: Seal the vial, then evacuate and backfill with Argon or Nitrogen (repeat 3x).}; B --> C[Solvent Addition: Add degassed 1,4-Dioxane and Water via syringe.]; C --> D{Heating & Stirring: Place the vial in a preheated block at 100 °C and stir vigorously for 12-18 hours.}; D --> E[Monitoring: Check reaction completion by TLC or LC-MS.]; E --> F[Workup: Cool to RT. Dilute with Ethyl Acetate. Wash with water, then brine.]; F --> G[Isolation: Dry the organic layer over Na₂SO₄, filter, and concentrate under reduced pressure.]; G --> H[Purification: Purify the crude residue by flash column chromatography (e.g., Hexanes/Ethyl Acetate gradient).]; } Caption: Experimental workflow for Suzuki-Miyaura coupling.

  • Reaction Setup: To an oven-dried 20 mL reaction vial equipped with a magnetic stir bar, add 1-bromo-2-chloro-4-fluoro-5-methylbenzene (224.5 mg, 1.0 mmol), this compound (282.6 mg, 1.5 mmol), potassium phosphate tribasic (636.8 mg, 3.0 mmol), and SPhos Pd G2 (21.3 mg, 0.03 mmol).

    • Scientist's Note: Using a slight excess (1.2-1.5 equiv.) of the boronic acid is standard practice to drive the reaction to completion and compensate for potential protodeboronation or homocoupling side reactions.

  • Inert Atmosphere: Seal the vial with a septum cap. Puncture the septum with a needle connected to a vacuum/inert gas manifold. Carefully evacuate the vial and backfill with argon or nitrogen. Repeat this cycle three times to ensure the complete removal of oxygen.

    • Scientist's Note: Oxygen can oxidize both the active Pd(0) catalyst and the phosphine ligand, leading to catalyst deactivation and significantly lower yields. This step is critical for reproducibility.

  • Solvent Addition: Prepare a degassed 4:1 mixture of 1,4-Dioxane:Water by bubbling argon through the premixed solvents for 20-30 minutes. Using a syringe, add 5.0 mL of this degassed solvent mixture to the reaction vial.

  • Reaction Execution: Place the sealed vial into a preheated heating block or oil bath set to 100 °C. Stir the mixture vigorously for 12-18 hours.

  • Reaction Monitoring: After the allotted time, allow the reaction to cool slightly. A small aliquot can be taken, diluted with ethyl acetate, filtered through a small plug of silica, and analyzed by Thin Layer Chromatography (TLC) or LC-MS to confirm the consumption of the aryl bromide starting material.

  • Work-up: Once the reaction is complete, cool the vial to room temperature. Dilute the mixture with ethyl acetate (20 mL) and transfer to a separatory funnel. Wash the organic layer sequentially with water (2 x 15 mL) and saturated brine (15 mL).

  • Isolation: Dry the separated organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the filtrate under reduced pressure to yield the crude product.

  • Purification: Purify the crude residue by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes, to afford the pure biaryl product.

Key Scientific Considerations for Hindered Couplings

Achieving high yields with sterically congested substrates like this compound is not trivial. Success depends on the rational selection of reaction components.

  • Catalyst and Ligand System: Standard catalysts like Pd(PPh₃)₄ often fail with hindered substrates. The use of pre-catalysts combined with bulky, electron-rich biarylmonophosphine ligands (Buchwald ligands) is essential.[8] Ligands like SPhos create a sterically crowded palladium center that promotes the difficult reductive elimination step, which is often the bottleneck for forming tetra-ortho-substituted biaryls. The SPhos Pd G2 pre-catalyst used in this protocol is air-stable and efficiently generates the active Pd(0) species in situ.

  • Choice of Base: The base plays a crucial role in activating the boronic acid for transmetalation. For hindered boronic acids, a moderately strong, non-nucleophilic base like K₃PO₄ is often ideal. It is strong enough to form the active boronate species without causing significant hydrolysis of the aryl halide or catalyst degradation. In some cases, stronger bases like Cs₂CO₃ may be required.

  • Solvent System: A polar, aprotic solvent system capable of dissolving both the organic and inorganic reagents is necessary. A mixture of 1,4-Dioxane and water is a common and effective choice. The water is essential for dissolving the phosphate base and facilitating the formation of the boronate.

Troubleshooting Common Issues

IssuePotential Cause(s)Suggested Solution(s)
Low or No Conversion Inactive catalyst (oxygen exposure); Insufficient temperature.Ensure rigorous degassing and inert atmosphere. Increase temperature in 10 °C increments. Screen alternative ligands (e.g., RuPhos, XPhos).
Protodeboronation Excess water; Base too strong; Prolonged reaction time at high temperature.Use anhydrous base and solvent. Reduce water content in the solvent mixture. Monitor the reaction and stop once complete.
Aryl Halide Homocoupling Contamination with water/oxygen leading to side reactions.Improve inert atmosphere technique.

Conclusion

The protocol described provides a reliable and robust framework for the Suzuki-Miyaura cross-coupling of the sterically encumbered this compound. By leveraging advanced catalyst systems and carefully controlling reaction parameters, researchers can efficiently access complex, tetra-ortho-substituted biaryl structures. These scaffolds are of high value in the development of next-generation pharmaceuticals and functional materials, making this methodology a critical tool for innovation in chemical synthesis.

References

Application Notes and Protocols: Work-up and Purification of 4-Methyl-3-nitroanisole

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This comprehensive guide provides detailed application notes and protocols for the effective work-up and purification of reaction mixtures containing 4-methyl-3-nitroanisole (CAS 17484-36-5). As a key intermediate in organic synthesis, particularly in the development of pharmaceuticals like acetylcholinesterase inhibitors, achieving high purity of this compound is critical.[1][2] This document outlines scientifically grounded procedures, moving from the initial reaction quench to final purification by recrystallization and column chromatography. The protocols are designed for researchers, chemists, and process development professionals, emphasizing the rationale behind each step to ensure robust and reproducible outcomes.

Introduction: The Synthetic Context of 4-Methyl-3-nitroanisole

4-Methyl-3-nitroanisole, also known as 4-methoxy-2-nitrotoluene, is a substituted aromatic nitro compound. Its chemical structure, featuring an electron-donating methoxy group and a moderately activating methyl group, makes it a common product of the electrophilic nitration of 4-methylanisole. Conversely, its nitro group is a versatile functional handle, frequently targeted for reduction to form the corresponding aniline, 3-amino-4-methylanisole, a valuable building block.[3]

The purification strategy for this compound is therefore dictated by its synthetic origin or its role as a reactant.

  • When 4-methyl-3-nitroanisole is the product (e.g., from nitration), key impurities include unreacted starting materials, regioisomers (like 4-methyl-2-nitroanisole), dinitrated byproducts, and acidic residues from the nitrating mixture (e.g., H₂SO₄, HNO₃).[4]

  • When 4-methyl-3-nitroanisole is the starting material (e.g., in a reduction reaction), the primary impurity to be removed is any unreacted material from the subsequent purified product.

This guide provides a systematic approach to handle these scenarios, ensuring the isolation of high-purity 4-methyl-3-nitroanisole.

Part 1: Post-Reaction Work-up: From Quench to Crude Isolation

The initial work-up is designed to neutralize the reaction, separate the product from inorganic salts and acids, and provide a crude product suitable for purification. The following protocol is primarily designed for a typical electrophilic nitration synthesis.

The Rationale of a Controlled Quench

Nitration reactions are typically conducted in strong, corrosive acids. The quenching step is critical for safety and for preventing unwanted side reactions. Pouring the acidic reaction mixture into a large volume of ice-water serves two purposes:

  • Rapid Dilution and Cooling: This dissipates the heat generated from the acid-water mixing, preventing runaway reactions or degradation of the desired product.

  • Product Precipitation: 4-Methyl-3-nitroanisole is poorly soluble in water. The drastic decrease in solvent polarity upon addition to water often causes the crude product to precipitate as a solid.

Step-by-Step Work-up Protocol
  • Preparation: Prepare a large beaker containing a stirred mixture of crushed ice and water (typically 5-10 times the volume of the reaction mixture).

  • Quenching: Slowly and carefully pour the acidic reaction mixture into the stirred ice-water. The addition should be done in a steady stream, monitoring for excessive heat generation.

  • Neutralization: The aqueous mixture will be highly acidic. Slowly add a saturated aqueous solution of sodium bicarbonate (NaHCO₃) or sodium carbonate (Na₂CO₃) until the cessation of CO₂ effervescence and the pH of the aqueous layer is neutral (pH ~7).

    • Expert Insight: While strong bases like NaOH can be used, weaker bases like bicarbonate or carbonate are preferred. They are less likely to cause hydrolysis of sensitive functional groups and their effervescence provides a visual endpoint for neutralization. For nitrated aromatic compounds, washing with ammonia followed by a caustic solution can be an effective industrial method to remove nitrophenolic impurities.[5]

  • Extraction: Transfer the neutralized mixture to a separatory funnel. Extract the aqueous layer with an appropriate organic solvent, such as ethyl acetate (EtOAc) or dichloromethane (DCM) (3 x volume of the reaction mixture).

    • Solvent Choice Causality: Ethyl acetate is a good general-purpose solvent with moderate polarity. Dichloromethane is denser than water and can be useful for separating certain emulsions. The choice depends on the specific impurities present.

  • Washing: Combine the organic extracts and wash sequentially with:

    • Deionized Water (1 x volume) to remove water-soluble salts.

    • Saturated Aqueous Sodium Chloride (Brine) (1 x volume) to break up any emulsions and remove the bulk of the dissolved water from the organic layer.

  • Drying and Concentration: Dry the washed organic layer over an anhydrous drying agent (e.g., anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)). Filter off the drying agent and concentrate the filtrate using a rotary evaporator to yield the crude product.

Work-up Workflow Diagram

Workup_Workflow Reaction Acidic Reaction Mixture Quench Quench on Ice-Water Reaction->Quench Slow Addition Neutralize Neutralize (e.g., NaHCO₃) Quench->Neutralize pH ~7 Extract Extract with Organic Solvent Neutralize->Extract Wash Wash Organic Layer (Water, Brine) Extract->Wash Dry Dry (e.g., Na₂SO₄) Wash->Dry Concentrate Concentrate in Vacuo Dry->Concentrate Crude Crude Product Concentrate->Crude

Caption: General workflow for the work-up of 4-methyl-3-nitroanisole from a nitration reaction.

Part 2: Purification Methodologies

The choice of purification technique depends on the physical state of the crude product (4-methyl-3-nitroanisole has a reported melting point of 17 °C, so it can be an oil or a low-melting solid) and the nature of the impurities.[1][2]

Purification by Recrystallization

Recrystallization is the most effective method for purifying solid compounds with moderate to high purity (>85-90%). The principle relies on the differential solubility of the desired compound and its impurities in a chosen solvent system at different temperatures.[6]

  • Solvent Selection: The ideal solvent should dissolve the compound poorly at room temperature but well at its boiling point.[6][7] Based on the polarity of 4-methyl-3-nitroanisole and protocols for similar compounds, suitable solvents to screen are listed in the table below.

  • Dissolution: Place the crude solid in an Erlenmeyer flask. Add a minimal amount of the selected solvent and heat the mixture to boiling (using a hot plate and a condenser if the solvent is volatile). Continue adding small portions of hot solvent until the solid just dissolves.

    • Trustworthiness Check: Adding excess solvent will reduce the final yield, as more product will remain dissolved in the mother liquor upon cooling.[7]

  • Decolorization (Optional): If the solution is highly colored from polymeric impurities, add a small amount of activated charcoal to the hot solution and boil for a few minutes.

  • Hot Filtration (if charcoal was used): Quickly filter the hot solution through a fluted filter paper into a clean, pre-warmed flask to remove the charcoal or any insoluble impurities.

  • Crystallization: Allow the hot, clear filtrate to cool slowly to room temperature. Slow cooling is crucial for the formation of large, pure crystals. Once at room temperature, the flask can be placed in an ice bath for at least 15 minutes to maximize crystal formation.[6]

  • Isolation: Collect the purified crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals on the filter paper with a small amount of ice-cold recrystallization solvent to remove any adhering mother liquor.

  • Drying: Dry the crystals in a vacuum oven at a temperature well below the melting point.

Solvent SystemRationale & Comments
Isopropanol/Water A common two-solvent system. The compound is likely soluble in hot isopropanol and insoluble in water.
Methanol Methanol is a polar protic solvent often effective for moderately polar compounds.[8]
Ethanol A versatile and common solvent for recrystallizing organic compounds with minor impurities.[9]
Hexane/Ethyl Acetate A two-solvent system for less polar impurities. Dissolve in hot ethyl acetate and add hot hexane until cloudy.[9]
Purification by Column Chromatography

Column chromatography is the method of choice for purifying oils, separating closely related isomers, or when recrystallization fails. High-Performance Liquid Chromatography (HPLC) methods can also be developed and scaled for preparative separations.[10][11]

  • Stationary Phase: Use standard silica gel (60 Å, 230-400 mesh) as the adsorbent.

  • Mobile Phase (Eluent) Selection: The eluent system is determined using thin-layer chromatography (TLC). The goal is to find a solvent mixture where the desired product has an Rf value of approximately 0.3-0.4. A common starting point is a mixture of hexane and ethyl acetate.

    • Expert Insight: Given the polarity of 4-methyl-3-nitroanisole, an eluent system of 10-20% ethyl acetate in hexane is a logical starting point.

  • Column Packing: Pack the column with silica gel using the chosen eluent (wet slurry method is recommended). Ensure the packing is uniform and free of air bubbles.

  • Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a stronger solvent like DCM. If using a stronger solvent, adsorb the solution onto a small amount of silica gel, evaporate the solvent, and load the dry powder onto the top of the column ("dry loading"). This technique leads to better separation.

  • Elution and Fraction Collection: Begin eluting the column with the mobile phase, collecting fractions in test tubes or vials. Monitor the separation by TLC analysis of the collected fractions.

  • Isolation: Combine the fractions containing the pure product (as determined by TLC). Remove the solvent using a rotary evaporator to yield the purified 4-methyl-3-nitroanisole.

Purification Decision Workflow

Purification_Decision Start Crude Product IsSolid Is the crude product a solid? Start->IsSolid TryRecrys Attempt Recrystallization IsSolid->TryRecrys Yes RunColumn Perform Column Chromatography IsSolid->RunColumn No (Oily) Success Successful? TryRecrys->Success PureSolid Pure Solid Product Success->PureSolid Yes Success->RunColumn No PureOil Pure Product (Oil or Solid) RunColumn->PureOil

Caption: Decision tree for selecting a purification method for 4-methyl-3-nitroanisole.

References

Troubleshooting & Optimization

Troubleshooting low yield in Suzuki coupling with 2-Chloro-6-fluoro-3-methylphenylboronic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for troubleshooting Suzuki-Miyaura cross-coupling reactions involving 2-Chloro-6-fluoro-3-methylphenylboronic acid. This guide is designed for researchers, scientists, and professionals in drug development who are encountering challenges with this sterically hindered and electronically deactivated substrate. Here, we will delve into the mechanistic nuances and provide practical, field-tested solutions to overcome low yields and other common issues.

Introduction: The Challenge of a Doubly Ortho-Substituted Boronic Acid

This compound presents a significant challenge in Suzuki-Miyaura coupling reactions. The presence of two ortho-substituents (chlorine and fluorine) creates substantial steric hindrance around the boronic acid moiety. This steric bulk can impede the crucial transmetalation step of the catalytic cycle, where the organic group is transferred from the boron atom to the palladium catalyst.[1][2][3] Furthermore, the electron-withdrawing nature of the halogen substituents can deactivate the aryl system, potentially slowing down both the oxidative addition and reductive elimination steps.[4][5]

This guide provides a structured approach to troubleshooting and optimizing these challenging couplings, focusing on the interplay between catalyst, ligand, base, and solvent.

Troubleshooting Workflow

Before diving into specific FAQs, it's helpful to have a logical workflow for diagnosing issues with your reaction.

G cluster_0 Initial Reaction Setup cluster_1 Catalyst System Optimization cluster_2 Reaction Condition Optimization cluster_3 Side Reaction Analysis A Low Yield or No Reaction B Check Reagent Quality & Purity A->B C Verify Inert Atmosphere B->C D Confirm Accurate Stoichiometry C->D E Screen Catalysts & Ligands D->E F Optimize Catalyst Loading E->F G Screen Bases F->G H Screen Solvents G->H I Vary Temperature H->I J Identify Byproducts (GC-MS, LC-MS) I->J K Address Protodeboronation J->K L Address Homocoupling J->L

Caption: A logical troubleshooting workflow for low-yield Suzuki couplings.

Frequently Asked Questions (FAQs)

Q1: My reaction with this compound is giving very low to no yield. What are the most common initial culprits?

A1: When facing a failed Suzuki coupling with this substrate, start by systematically evaluating the foundational parameters of your reaction setup:

  • Catalyst and Ligand Activity: The Pd(0) species is the active catalyst. If you are using a Pd(II) precatalyst (e.g., Pd(OAc)₂), it must be reduced in situ. Ensure your palladium source and ligand are from a reliable supplier and have been stored correctly to prevent degradation.[1] For challenging substrates, pre-formed Pd(0) catalysts like Pd(PPh₃)₄ or modern palladacycle precatalysts (e.g., G3 or G4 type) are often more reliable.[1]

  • Inert Atmosphere: Oxygen can lead to the oxidation of the Pd(0) catalyst and promote the homocoupling of the boronic acid.[1] It is crucial to thoroughly degas your solvent and maintain a positive pressure of an inert gas (Argon or Nitrogen) throughout the reaction setup and duration.

  • Reagent Purity and Stability: this compound, like many boronic acids, can be susceptible to decomposition, particularly protodeboronation.[6][7] Use freshly acquired or properly stored boronic acid. If in doubt, consider converting it to a more stable boronate ester (e.g., a pinacol ester) which can be more resistant to decomposition pathways.[8][9]

Q2: I'm observing significant amounts of protodeboronation of my this compound. How can I minimize this side reaction?

A2: Protodeboronation, the replacement of the -B(OH)₂ group with a hydrogen atom, is a common side reaction, especially with electron-deficient or sterically hindered boronic acids under basic conditions.[6][7][8] Here are several strategies to mitigate this issue:

  • Choice of Base: Strong bases in the presence of water can accelerate protodeboronation.[7][8] Consider using milder bases like potassium fluoride (KF) or cesium fluoride (CsF).[8][10] In some cases, weaker carbonate bases like K₂CO₃ may be preferable to stronger phosphate or hydroxide bases.[11]

  • Anhydrous Conditions: For highly sensitive substrates, employing strictly anhydrous conditions can be beneficial. This involves using anhydrous solvents and bases like potassium trimethylsilanolate (TMSOK).[8]

  • Protecting the Boronic Acid: As mentioned previously, converting the boronic acid to a more stable derivative like a pinacol ester (BPin), MIDA ester, or a trifluoroborate salt can significantly reduce protodeboronation.[8][12] These derivatives often exhibit a "slow release" of the active boronic acid under the reaction conditions, keeping its concentration low and minimizing decomposition.[6]

  • Temperature Control: Elevated temperatures can increase the rate of protodeboronation.[8] Aim for the lowest temperature that still provides a reasonable reaction rate.

G cluster_0 Protodeboronation Pathway cluster_1 Mitigation Strategies A Ar-B(OH)₂ B [Ar-B(OH)₃]⁻ A->B + OH⁻ C Ar-H + B(OH)₃ B->C + H₂O D Use Milder Base (e.g., KF, CsF) D->B Inhibits E Employ Anhydrous Conditions E->B Inhibits F Protect Boronic Acid (e.g., BPin, MIDA) F->A Replaces G Lower Reaction Temperature G->C Slows

Caption: Factors contributing to and mitigating protodeboronation.

Q3: What are the best catalyst and ligand combinations for coupling a sterically hindered substrate like this compound with an aryl chloride?

A3: The coupling of a sterically hindered boronic acid with a relatively unreactive aryl chloride requires a highly active catalyst system. The key is to use bulky, electron-rich phosphine ligands that can facilitate both the oxidative addition of the aryl chloride and the subsequent challenging transmetalation and reductive elimination steps.[1][13]

Ligand ClassSpecific ExamplesKey Advantages for this Substrate
Buchwald-type Biarylphosphines XPhos, SPhos, RuPhosThese are the go-to ligands for sterically demanding couplings.[1][13] Their bulk promotes the formation of the active monoligated Pd(0) species and facilitates reductive elimination.[13]
N-Heterocyclic Carbenes (NHCs) IPr, IMesNHCs are strong σ-donors that form very stable and active palladium complexes, which are effective for coupling unreactive aryl chlorides.[12][14]
Highly Electron-Rich Trialkylphosphines P(t-Bu)₃, PCy₃These ligands are excellent for promoting the oxidative addition of aryl chlorides.[15]

Recommended Catalyst Systems:

  • For initial screening: XPhos Pd G3 or SPhos Pd G2. These are air-stable precatalysts that are easy to handle and highly effective for a broad range of challenging couplings.

  • For deactivated aryl chlorides: A combination of Pd₂(dba)₃ with a bulky ligand like XPhos or RuPhos is a powerful system.[15][16]

It is often necessary to screen a small panel of these catalyst systems to find the optimal one for your specific coupling partners.

Q4: How does the choice of base and solvent impact the reaction with this hindered boronic acid?

A4: The base and solvent play a synergistic role in the Suzuki coupling and are critical for success with challenging substrates.

Base Selection:

The primary role of the base is to activate the boronic acid by forming a more nucleophilic boronate species, which facilitates transmetalation.[15][17]

BaseStrengthCommon SolventsConsiderations for this Substrate
K₃PO₄ StrongToluene, Dioxane, THFOften a good choice for hindered couplings as it is a strong, non-nucleophilic base.[8]
Cs₂CO₃ StrongDioxane, DMF, TolueneHighly effective, but can be more expensive and hygroscopic.[8]
K₂CO₃ ModerateAqueous solvent mixturesA good starting point, often used in aqueous solvent systems.[11]
KF, CsF MildIsopropanol, THF, DioxaneCan be effective in minimizing protodeboronation.[10]

Solvent Selection:

The solvent must solubilize the reactants and the catalyst system while being compatible with the chosen base.

Solvent SystemPolarityTypical BasesNotes
Toluene Non-polarK₃PO₄, Cs₂CO₃Good for anhydrous conditions.
1,4-Dioxane/Water Polar AproticK₃PO₄, K₂CO₃A very common and effective system. The water helps to solubilize the base and facilitate boronate formation.[8]
THF/Water Polar AproticK₃PO₄, K₂CO₃Similar to dioxane/water, but with a lower boiling point.
N-Methylpyrrolidone (NMP) Polar AproticK₃PO₄, Cs₂CO₃A good choice for electron-poor substrates.[16]

For this compound, a good starting point would be K₃PO₄ in a 1,4-Dioxane/Water mixture (e.g., 10:1 ratio) .[1][8] The combination of a strong base and a polar solvent system often provides the necessary conditions to overcome the steric and electronic barriers.

Experimental Protocols

Protocol 1: General Procedure for Suzuki Coupling with this compound

This protocol provides a robust starting point for the coupling of this compound with a generic aryl chloride.

  • Vessel Preparation: To an oven-dried reaction vial equipped with a magnetic stir bar, add the aryl chloride (1.0 equiv), this compound (1.2–1.5 equiv), and finely powdered K₃PO₄ (2.0–3.0 equiv).[1]

  • Inert Atmosphere: Seal the vial with a septum cap and purge with argon or nitrogen for 5-10 minutes.

  • Catalyst Addition: Under the inert atmosphere, add the palladium precatalyst (e.g., XPhos Pd G3, 1–2 mol%).[18]

  • Solvent Addition: Add degassed 1,4-Dioxane and water (e.g., in a 10:1 ratio) via syringe to achieve a concentration of approximately 0.1-0.2 M with respect to the limiting reagent.[8]

  • Reaction: Heat the reaction mixture to 80–110 °C with vigorous stirring.

  • Monitoring: Monitor the reaction progress by TLC, GC-MS, or LC-MS.

  • Workup: After completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.

Conclusion

Successfully coupling this compound requires a systematic approach to overcome its inherent steric and electronic challenges. By carefully selecting a highly active catalyst system with bulky, electron-rich ligands, optimizing the base and solvent combination, and taking steps to minimize side reactions like protodeboronation, high yields of the desired biaryl products can be achieved. This guide provides a foundation for troubleshooting and optimizing these reactions, empowering researchers to efficiently synthesize complex molecules.

References

Technical Support Center: Strategies to Minimize Homocoupling of 2-Chloro-6-fluoro-3-methylphenylboronic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to our dedicated technical support guide for researchers, scientists, and professionals in drug development. This resource provides in-depth troubleshooting advice and frequently asked questions (FAQs) to address the specific challenge of minimizing homocoupling side reactions when using 2-Chloro-6-fluoro-3-methylphenylboronic acid in Suzuki-Miyaura cross-coupling reactions. Our goal is to equip you with the mechanistic understanding and practical protocols necessary to optimize your synthetic outcomes.

Understanding the Challenge: Homocoupling of an Electron-Deficient Boronic Acid

This compound is a valuable building block, but its electron-deficient nature, a result of the ortho-chloro and fluoro substituents, can make it particularly susceptible to homocoupling. This side reaction not only consumes your starting material and reduces the yield of your desired cross-coupled product but also introduces a symmetric biaryl impurity that can be challenging to separate. This guide will walk you through the causes of this side reaction and provide actionable strategies to suppress it.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Q1: What are the primary mechanistic pathways that lead to the homocoupling of my boronic acid?

A1: Homocoupling of boronic acids in Suzuki-Miyaura reactions is primarily driven by two mechanisms.[1] Understanding these is the first step to prevention.

  • Oxygen-Mediated Homocoupling: This is the most common culprit. If dissolved oxygen is present in your reaction mixture, it can oxidize the active Pd(0) catalyst to a Pd(II) species. This Pd(II) can then undergo transmetalation with two molecules of your boronic acid, leading to the homocoupled product and regenerating the Pd(0) catalyst. Rigorous exclusion of oxygen is therefore paramount.[1][2][3]

  • Palladium(II)-Mediated Homocoupling: If you are using a Pd(II) salt (e.g., Pd(OAc)₂, PdCl₂) as a precatalyst, it can directly react with the boronic acid to form the homocoupled dimer.[1][2] This is particularly problematic at the beginning of the reaction before the catalytic cycle is fully established and all the Pd(II) has been reduced to Pd(0).

Below is a diagram illustrating these undesirable pathways.

cluster_oxygen Oxygen-Mediated Pathway cluster_pdii Pd(II) Precatalyst Pathway Pd(0) Pd(0) Pd(II) Pd(II) Pd(0)->Pd(II) Oxidation Homocoupled_Product_O2 Homocoupled Product Pd(II)->Homocoupled_Product_O2 Transmetalation & Reductive Elimination O2 O2 O2->Pd(II) ArB(OH)2_O2 2 x ArB(OH)2 ArB(OH)2_O2->Homocoupled_Product_O2 Pd(II)_Precatalyst Pd(II) Precatalyst (e.g., Pd(OAc)2) Homocoupled_Product_PdII Homocoupled Product Pd(II)_Precatalyst->Homocoupled_Product_PdII Direct Reaction Pd(0)_Generated Pd(0) Homocoupled_Product_PdII->Pd(0)_Generated Generates Active Catalyst ArB(OH)2_PdII 2 x ArB(OH)2 ArB(OH)2_PdII->Homocoupled_Product_PdII ArB(OH)2 2-Chloro-6-fluoro-3- methylphenylboronic acid

Caption: Proposed mechanisms for boronic acid homocoupling.

Q2: My reaction is showing a significant amount of the homocoupled byproduct. What is the first and most important thing to check?

A2: The most critical factor to address is the rigorous exclusion of oxygen.[2][3] Many researchers underestimate the detrimental effect of even trace amounts of dissolved oxygen.

Troubleshooting Steps for Oxygen Exclusion:

  • Solvent Degassing: Ensure all solvents, including any water used in biphasic systems, are thoroughly degassed. The preferred methods are "freeze-pump-thaw" cycles for smaller volumes or sparging with an inert gas (Argon or Nitrogen) for larger volumes.[4][5][6][7][8]

  • Inert Atmosphere: The reaction vessel must be thoroughly flushed with an inert gas. This is best achieved by applying a vacuum to the sealed, pre-assembled, and flame-dried glassware and then backfilling with inert gas. Repeat this cycle at least three times.

  • Reagent Handling: Add all solid reagents under a positive pressure of inert gas. Use syringes for liquid additions.

  • Reaction Maintenance: Maintain a positive pressure of inert gas throughout the reaction, for example, by using a balloon or a bubbler system.

Q3: Which palladium source and ligands are best suited to minimize homocoupling for this sterically hindered and electron-deficient substrate?

A3: Your choice of catalyst system is paramount.

  • Palladium Source: Whenever possible, opt for a Pd(0) source, such as Pd(PPh₃)₄ or Pd₂(dba)₃, as this bypasses the initial Pd(II) reduction step that can lead to homocoupling.[1] If using a Pd(II) precatalyst, modern palladacycle precatalysts (e.g., Buchwald's G3 or G4 precatalysts) are designed for clean and efficient generation of the active Pd(0) species, which can help minimize side reactions.[1]

  • Ligands: For a sterically hindered substrate like this compound, bulky and electron-rich phosphine ligands are highly recommended.[9][10][11] These ligands promote the desired oxidative addition and reductive elimination steps of the cross-coupling cycle while their steric bulk can physically hinder the formation of the intermediates required for homocoupling.[1] Consider ligands from the Buchwald family, such as SPhos or XPhos, or N-heterocyclic carbenes (NHCs).[1][11][12]

Ligand TypeExamplesRationale for Minimizing Homocoupling
Bulky, Electron-Rich Phosphines SPhos, XPhos, RuPhosSteric hindrance disfavors the formation of homocoupling intermediates. High electron density promotes the desired reductive elimination.[1][12]
N-Heterocyclic Carbenes (NHCs) IPr, SImesStrong electron donors that stabilize the Pd(0) state and can accelerate the catalytic cycle, outcompeting the homocoupling pathway.
Q4: Can my choice of base and other reaction parameters influence the extent of homocoupling?

A4: Absolutely. Fine-tuning your reaction conditions is a powerful way to suppress side reactions.

  • Base Selection: While a base is necessary to activate the boronic acid for transmetalation, an overly strong base can sometimes promote side reactions.[13] For many Suzuki couplings, weaker inorganic bases like potassium carbonate (K₂CO₃) or potassium phosphate (K₃PO₄) are effective and can be less prone to inducing homocoupling than strong bases like sodium hydroxide.[1]

  • Slow Addition of Boronic Acid: Instead of adding all the boronic acid at the beginning of the reaction, consider dissolving it in a degassed solvent and adding it slowly via a syringe pump over the course of the reaction. This keeps the instantaneous concentration of the boronic acid low, which disfavors the bimolecular homocoupling reaction.[1]

  • Use of a Mild Reducing Agent: The addition of a mild reducing agent, such as potassium formate, can help to maintain the palladium catalyst in its active Pd(0) state by scavenging any Pd(II) species that may form, thereby suppressing homocoupling.[2][14]

start High Homocoupling Observed check_oxygen Step 1: Verify Rigorous Oxygen Exclusion start->check_oxygen degas Action: Improve degassing protocol (sparge or freeze-pump-thaw). Ensure inert atmosphere. check_oxygen->degas Issue Found catalyst_system Step 2: Evaluate Catalyst System check_oxygen->catalyst_system No Issue degas->catalyst_system change_pd Action: Switch to Pd(0) source or modern precatalyst. catalyst_system->change_pd Using Pd(II) salt change_ligand Action: Use bulky, electron-rich ligand (e.g., SPhos, XPhos). catalyst_system->change_ligand Ligand not optimal reaction_conditions Step 3: Optimize Reaction Conditions catalyst_system->reaction_conditions No Issue change_pd->reaction_conditions change_ligand->reaction_conditions change_base Action: Use a weaker base (e.g., K2CO3, K3PO4). reaction_conditions->change_base Base too strong slow_addition Action: Add boronic acid slowly via syringe pump. reaction_conditions->slow_addition High [Boronic Acid] add_reductant Action: Add mild reducing agent (e.g., potassium formate). reaction_conditions->add_reductant Pd(II) formation suspected end Homocoupling Minimized reaction_conditions->end No Issue change_base->end slow_addition->end add_reductant->end

Caption: Troubleshooting workflow for minimizing homocoupling.

Q5: I've tried optimizing my reaction, but I still have some homocoupling byproduct. How can I remove it?

A5: Purification to remove the symmetric biaryl byproduct is often necessary.

  • Column Chromatography: This is the most common method. The polarity of the homocoupled product is often different enough from the desired cross-coupled product to allow for separation on silica gel.[9][15]

  • Recrystallization: If your desired product is a solid, recrystallization can be a highly effective method for purification. The homocoupled byproduct may have different solubility properties, allowing for its removal.

  • Preparative HPLC: For high-purity applications, preparative HPLC can be used to separate closely eluting compounds.

Experimental Protocols

Protocol 1: Rigorous Solvent Degassing by Sparging

This protocol is suitable for degassing larger volumes of solvent (100 mL to 2 L).

  • Setup: Assemble your solvent still or a suitable flask with a gas inlet and outlet. Ensure the glassware is clean and dry.

  • Inert Gas Source: Connect a line from your inert gas (Argon or Nitrogen) source to a long needle or a glass frit.

  • Sparging: Submerge the needle or frit into the solvent, ensuring it reaches near the bottom of the flask.

  • Gas Flow: Start a steady but gentle flow of the inert gas to bubble through the solvent. A vigorous flow can lead to excessive solvent evaporation.

  • Duration: Sparge the solvent for a minimum of 30-60 minutes.[6] For every 5 mL of solvent, a good rule of thumb is to sparge for 1 minute.[4]

  • Storage: Once degassed, store the solvent under a positive pressure of the inert gas.

Protocol 2: General Procedure for Suzuki-Miyaura Coupling with Minimized Homocoupling

This is a starting point protocol that should be optimized for your specific coupling partners.

  • Glassware Preparation: Flame-dry a Schlenk flask or a round-bottom flask equipped with a reflux condenser and a magnetic stir bar. Allow it to cool to room temperature under a stream of inert gas.

  • Reagent Addition (Solids): To the flask, add the aryl halide (1.0 equiv.), this compound (1.1-1.5 equiv.), and a finely powdered weak base (e.g., K₂CO₃ or K₃PO₄, 2.0-3.0 equiv.).

  • Vacuum/Backfill: Seal the flask and carefully evacuate the atmosphere and backfill with inert gas. Repeat this cycle three times.

  • Catalyst Addition: Under a positive flow of inert gas, add the palladium source (e.g., Pd₂(dba)₃, 1-2 mol%) and the ligand (e.g., SPhos, 2-4 mol%).

  • Solvent Addition: Add the previously degassed solvent (e.g., toluene, 1,4-dioxane, or THF) via syringe.

  • Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.

  • Monitoring: Monitor the reaction progress by TLC, GC-MS, or LC-MS.

  • Work-up and Purification: Upon completion, cool the reaction to room temperature. Dilute with an appropriate organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.[9][15]

References

Preventing protodeboronation of 2-Chloro-6-fluoro-3-methylphenylboronic acid

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: 2-Chloro-6-fluoro-3-methylphenylboronic acid

A Guide to Preventing Protodeboronation in Cross-Coupling Reactions

Welcome to the technical support center for advanced chemical reagents. This guide is designed for researchers, chemists, and process development scientists utilizing this compound in their synthetic workflows. As a Senior Application Scientist, my goal is to provide you with not only solutions but also the underlying chemical principles to empower your experimental design and troubleshooting efforts.

This document addresses the critical challenge of protodeboronation, a common side reaction that can significantly impact the efficiency and yield of cross-coupling reactions involving this sterically hindered and electron-deficient boronic acid.

Frequently Asked Questions (FAQs)

Q1: What is protodeboronation and why is this compound particularly susceptible?

Protodeboronation is an undesired side reaction in which the carbon-boron bond of the boronic acid is cleaved and replaced by a carbon-hydrogen bond, leading to the formation of 1-chloro-3-fluoro-2-methylbenzene.[1][2] This reaction consumes your starting material and reduces the yield of the desired coupled product.

The susceptibility of this compound stems from two key structural features:

  • Steric Hindrance : The presence of two ortho-substituents (chloro and fluoro groups) creates significant steric bulk around the boronic acid moiety. This can slow down the rate of the desired transmetalation step in the Suzuki-Miyaura catalytic cycle, giving the competing protodeboronation reaction more time to occur.

  • Electronic Effects : The chloro and fluoro substituents are strongly electron-withdrawing. This increases the Lewis acidity of the boron center and destabilizes the aryl-boron bond. Electron-deficient arylboronic acids, especially those with di-ortho halogen substitution, are known to be highly prone to base-catalyzed protodeboronation.[3][4][5]

Q2: What is the primary mechanism of protodeboronation under Suzuki-Miyaura conditions?

Under the basic conditions required for Suzuki-Miyaura coupling, the boronic acid (ArB(OH)₂) exists in equilibrium with its more reactive boronate form (ArB(OH)₃⁻).[1] For electron-deficient systems like this one, protodeboronation is predominantly a base-catalyzed process.[3][6][7] The mechanism can proceed through different pathways, but a key route involves the attack of a proton source (often water) on the ipso-carbon of the aryl ring, facilitated by the boronate's increased negative charge density, leading to C-B bond cleavage.[1][8]

The diagram below illustrates the competition between the productive Suzuki-Miyaura pathway and the undesired protodeboronation pathway.

CompetingPathways cluster_proton Start 2-Chloro-6-fluoro-3- methylphenylboronic acid Boronate Aryl Boronate [ArB(OH)3]- Start->Boronate  Base (e.g., K3PO4) Pd_Cycle Suzuki-Miyaura Catalytic Cycle Boronate->Pd_Cycle Transmetalation Side_Product Protodeboronated Byproduct (1-chloro-3-fluoro-2-methylbenzene) Boronate->Side_Product Protodeboronation Product Desired Coupled Product Pd_Cycle->Product Reductive Elimination Proton_Source Proton Source (e.g., H2O) Proton_Source->Boronate

Figure 1. Competing pathways in Suzuki-Miyaura coupling.

Troubleshooting Guide: Minimizing Protodeboronation

If you are observing low yields of your desired product and significant formation of the protodeboronated byproduct, consider the following strategies.

Q3: How can I optimize my reaction conditions to favor cross-coupling?

The key is to accelerate the rate of the Suzuki-Miyaura coupling so that it significantly outpaces the rate of protodeboronation.

  • Choice of Base : This is one of the most critical parameters. Strong bases can accelerate protodeboronation.[9]

    • Avoid : Strong, highly aqueous bases like NaOH, KOH, or Ba(OH)₂.

    • Recommended : Milder inorganic bases such as K₃PO₄, K₂CO₃, Cs₂CO₃, or CsF are often superior choices.[9][10] They provide sufficient basicity to promote the catalytic cycle while minimizing the rate of the side reaction.

  • Solvent System : The presence of a proton source is required for protodeboronation.[10]

    • Anhydrous Conditions : While Suzuki couplings often benefit from some water, for highly sensitive substrates, minimizing water is crucial.[9] Using anhydrous solvents (e.g., dioxane, toluene, THF) and reagents can significantly suppress protodeboronation.

    • Aprotic Solvents : Solvents like DMSO have been shown in some cases to accelerate protodeboronation and should be used with caution.[11]

  • Temperature and Reaction Time : Higher temperatures accelerate both the desired reaction and the undesired protodeboronation.[9][10]

    • Lower Temperature : If your catalyst system is sufficiently active, running the reaction at a lower temperature (e.g., room temperature to 80 °C) can give the productive coupling a kinetic advantage.[9]

    • Monitor Progress : Avoid unnecessarily long reaction times. Monitor the reaction by LC-MS or GC-MS and work it up as soon as the starting material is consumed to prevent product degradation or further side reactions.

ParameterRecommendation for Minimizing ProtodeboronationRationale
Base Use milder bases: K₃PO₄, Cs₂CO₃, K₂CO₃.Strong bases accelerate the decomposition of the electron-deficient boronate intermediate.[3][9]
Solvent Use anhydrous aprotic solvents (Dioxane, Toluene, THF). Minimize water content.Reduces the availability of a proton source required for the C-B bond cleavage.[10]
Temperature Run at the lowest effective temperature (RT to 80 °C).Protodeboronation is often accelerated at higher temperatures.[9]
Catalyst Loading Use a highly active catalyst at an appropriate loading (0.5-2 mol%).A faster catalytic cycle outcompetes the slower protodeboronation side reaction.[9]
Q4: Are there specific catalysts and ligands that perform better for this substrate?

Yes, the choice of catalyst is critical. For sterically hindered and electron-deficient substrates, standard catalysts like Pd(PPh₃)₄ may be insufficient.

  • Highly Active Catalysts : Modern catalyst systems that promote rapid oxidative addition and reductive elimination are essential.

    • Bulky Phosphine Ligands : Catalysts based on bulky, electron-rich phosphine ligands such as those developed by Fu (e.g., P(t-Bu)₃) or Buchwald (e.g., SPhos, XPhos) are highly effective.[12][13] These ligands promote the formation of a monoligated, highly active Pd(0) species that can efficiently engage hindered substrates.[12]

    • N-Heterocyclic Carbene (NHC) Ligands : Palladium complexes with NHC ligands are also excellent for coupling sterically demanding substrates, offering high stability and activity.[14]

Q5: My optimization efforts are failing. Should I modify the boronic acid itself?

Absolutely. This is often the most robust strategy for challenging substrates. Converting the boronic acid to a more stable boronate ester can dramatically suppress protodeboronation.[5][9]

  • Pinacol Boronate Esters (Bpin) : These are a common and effective choice. They are more stable than the corresponding boronic acid and can be easily prepared or are often commercially available.[15] The steric bulk of the pinacol group also helps protect the C-B bond.[16]

  • N-methyliminodiacetic acid (MIDA) Boronates : MIDA boronates are exceptionally stable to a wide range of reaction conditions, including chromatography.[1][17] They act as a "slow-release" form of the boronic acid.[1] Under the basic aqueous conditions of the Suzuki coupling, the MIDA ester slowly hydrolyzes to release the boronic acid in situ. This keeps the instantaneous concentration of the unstable free boronic acid very low, minimizing the opportunity for protodeboronation.[1][18]

References

Technical Support Center: Optimizing Catalyst Loading for 2-Chloro-6-fluoro-3-methylphenylboronic Acid Coupling

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to our dedicated technical support guide for optimizing the Suzuki-Miyaura cross-coupling of 2-Chloro-6-fluoro-3-methylphenylboronic acid. This resource is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting advice and frequently asked questions to navigate the complexities of this specific transformation. Our goal is to empower you with the scientific rationale behind experimental choices to ensure successful and reproducible outcomes.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges associated with the Suzuki coupling of this compound?

A1: The Suzuki coupling of this compound presents a confluence of challenges inherent to sterically hindered and electron-deficient substrates. Firstly, aryl chlorides are notably less reactive than their bromide or iodide counterparts, necessitating highly active catalyst systems to facilitate the rate-limiting oxidative addition step.[1][2] Secondly, the ortho-substituents (chlorine and fluorine) create significant steric hindrance around the palladium center, which can impede catalyst approach and subsequent steps in the catalytic cycle.[3][4] The electron-withdrawing nature of the fluorine and chlorine atoms further deactivates the aryl chloride, making oxidative addition more challenging.

Q2: How critical is the choice of palladium precursor and ligand for this specific coupling?

A2: The selection of the catalyst system is paramount for a successful reaction. Due to the challenges mentioned above, a simple Pd(PPh₃)₄ catalyst is often insufficient. The use of bulky, electron-rich phosphine ligands or N-heterocyclic carbenes (NHCs) is typically required.[1][5] These ligands promote the formation of a monoligated, 14-electron Pd(0) species, which is highly active in the oxidative addition of the sterically hindered aryl chloride. Furthermore, these ligands stabilize the catalytic species throughout the cycle, preventing decomposition and promoting efficient turnover.[5]

Q3: What role does the base play, and how do I select the appropriate one?

A3: The base plays a multifaceted role in the Suzuki-Miyaura coupling. Its primary function is to activate the boronic acid by forming a more nucleophilic boronate species, which is essential for the transmetalation step.[5][6][7] For sterically hindered couplings, the choice of base is critical. Strong bases like potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃) are often effective. The choice can also be influenced by the solvent system; for instance, in aqueous solvent mixtures, milder bases like potassium carbonate (K₂CO₃) might be sufficient.[8] It is crucial to use a base that is strong enough to facilitate transmetalation but not so strong as to cause significant decomposition of the boronic acid or promote unwanted side reactions.

Q4: What are the most common side reactions, and how can they be mitigated?

A4: The most prevalent side reactions in this coupling are:

  • Homocoupling: This involves the coupling of two molecules of the boronic acid to form a biaryl byproduct. It is often promoted by the presence of oxygen, which can oxidize the Pd(0) catalyst.[9][10] To minimize homocoupling, it is imperative to thoroughly degas all solvents and reagents and to maintain a strictly inert atmosphere (Argon or Nitrogen) throughout the experiment.

  • Protodeboronation: This is the replacement of the boronic acid group with a hydrogen atom.[11] This can be a significant issue with unstable boronic acids, especially at elevated temperatures. Using the boronic acid pinacol ester instead of the free acid can sometimes mitigate this issue.

  • Dehalogenation: This involves the replacement of the chlorine atom on the electrophile with a hydrogen atom.[11] This can occur if there are sources of hydride in the reaction mixture, sometimes arising from the solvent or base.

Troubleshooting Guide

This section addresses specific issues you may encounter during your experiments.

Issue 1: Low or No Conversion of Starting Material
Potential Cause Troubleshooting Action Scientific Rationale
Inactive Catalyst Ensure the palladium precursor and ligand are of high purity and have been stored correctly. Consider using a pre-formed palladium catalyst complex.The active Pd(0) species is susceptible to oxidation. Impurities or improper handling can lead to catalyst deactivation before the reaction begins.
Insufficient Catalyst Activity Switch to a more active ligand system. For sterically hindered aryl chlorides, bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos) or NHC ligands are often necessary.[1][3]These ligands promote the difficult oxidative addition step with deactivated aryl chlorides and stabilize the active catalyst.[5]
Incorrect Base Screen different bases. For this substrate, stronger, non-nucleophilic bases like K₃PO₄ or Cs₂CO₃ are often required.[6]The base must be strong enough to form the boronate species required for transmetalation, a key step in the catalytic cycle.[5][7]
Low Reaction Temperature Increase the reaction temperature in increments of 10 °C.The oxidative addition of aryl chlorides is often slow and requires thermal energy to proceed at a reasonable rate.
Issue 2: Significant Byproduct Formation (Homocoupling, Protodeboronation)
Potential Cause Troubleshooting Action Scientific Rationale
Presence of Oxygen Improve degassing procedures for solvents and reagents. Use the freeze-pump-thaw method for solvents. Ensure a continuous positive pressure of inert gas.Oxygen can lead to the oxidative homocoupling of the boronic acid, a common side reaction.[9][10]
Boronic Acid Instability Use the corresponding boronic acid pinacol ester. Lower the reaction temperature if possible.Boronic acids can be susceptible to protodeboronation, especially at higher temperatures. The pinacol ester is generally more stable.[11]
Suboptimal Reaction Conditions Re-optimize the reaction conditions, focusing on a lower temperature and shorter reaction time.Prolonged reaction times at high temperatures can increase the likelihood of side reactions.

Experimental Protocols & Methodologies

General Procedure for Catalyst Loading Optimization

This protocol provides a starting point for optimizing the catalyst loading for the Suzuki coupling of this compound.

Materials:

  • This compound

  • Aryl bromide or iodide coupling partner

  • Palladium(II) acetate (Pd(OAc)₂)

  • SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl)

  • Potassium phosphate (K₃PO₄), finely ground

  • Anhydrous, degassed toluene

  • Anhydrous, degassed water

Procedure:

  • Reaction Setup: To a flame-dried Schlenk flask under an argon atmosphere, add this compound (1.2 equivalents), the aryl halide (1.0 equivalent), and K₃PO₄ (2.0 equivalents).

  • Catalyst Preparation: In a separate vial, prepare a stock solution of the catalyst by dissolving Pd(OAc)₂ and SPhos (1:2 molar ratio) in a small amount of degassed toluene.

  • Catalyst Addition: Add the appropriate volume of the catalyst stock solution to the Schlenk flask to achieve the desired catalyst loading (start with 2 mol % Pd).

  • Solvent Addition: Add degassed toluene and water (e.g., 10:1 v/v) to the reaction mixture via syringe.

  • Reaction Execution: Heat the reaction mixture to 100 °C with vigorous stirring.

  • Monitoring: Monitor the reaction progress by TLC, GC-MS, or LC-MS.[12][13][14]

  • Work-up and Purification: Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.

Catalyst System Screening

For challenging couplings, it is often necessary to screen a variety of catalyst systems. The following table provides a starting point for this screening process.

Palladium Precursor Ligand Typical Loading (mol %) Notes
Pd(OAc)₂SPhos1 - 2A good general-purpose system for many challenging couplings.
Pd₂(dba)₃XPhos1 - 2Often effective for highly sterically hindered substrates.
Pd(OAc)₂RuPhos1 - 2Another excellent choice for sterically demanding couplings.
[Pd(IPr)Cl₂]₂None1 - 2An air-stable NHC pre-catalyst that can be highly effective.

Visualizing the Process

The Suzuki-Miyaura Catalytic Cycle

Suzuki_Miyaura_Cycle Pd(0)L2 Pd(0)L2 Oxidative Addition Oxidative Addition Pd(0)L2->Oxidative Addition Ar-X Ar-Pd(II)-X(L2) Ar-Pd(II)-X(L2) Oxidative Addition->Ar-Pd(II)-X(L2) Transmetalation Transmetalation Ar-Pd(II)-X(L2)->Transmetalation R-B(OR')3- Ar-Pd(II)-R(L2) Ar-Pd(II)-R(L2) Transmetalation->Ar-Pd(II)-R(L2) Reductive Elimination Reductive Elimination Ar-Pd(II)-R(L2)->Reductive Elimination Reductive Elimination->Pd(0)L2 Ar-R Ar-R Reductive Elimination->Ar-R

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental Workflow

Experimental_Workflow A Reagent Preparation & Degassing B Reaction Setup under Inert Atmosphere A->B C Catalyst Addition B->C D Solvent Addition C->D E Heating & Stirring D->E F Reaction Monitoring (TLC, GC-MS, LC-MS) E->F G Work-up & Extraction F->G Reaction Complete H Purification (Column Chromatography) G->H I Product Characterization H->I

Caption: A typical experimental workflow for the Suzuki-Miyaura coupling.

Troubleshooting Decision Tree

Troubleshooting_Tree Start Low Yield or No Reaction Check_Catalyst Is the catalyst system appropriate? Start->Check_Catalyst Optimize_Conditions Have reaction conditions been optimized? Check_Catalyst->Optimize_Conditions Yes Change Ligand/Precursor Change Ligand/Precursor Check_Catalyst->Change Ligand/Precursor No Check_Purity Are starting materials pure? Optimize_Conditions->Check_Purity Yes Screen Bases & Solvents\nIncrease Temperature Screen Bases & Solvents Increase Temperature Optimize_Conditions->Screen Bases & Solvents\nIncrease Temperature No Byproducts Significant byproduct formation? Check_Purity->Byproducts Yes Purify Starting Materials Purify Starting Materials Check_Purity->Purify Starting Materials No Improve Degassing\nUse Pinacol Ester Improve Degassing Use Pinacol Ester Byproducts->Improve Degassing\nUse Pinacol Ester Yes (Homocoupling/ Protodeboronation) Reaction Successful Reaction Successful Byproducts->Reaction Successful No

Caption: A decision tree for troubleshooting common issues.

References

Technical Support Center: Optimizing Temperature in Reactions with 2-Chloro-6-fluoro-3-methylphenylboronic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 2-Chloro-6-fluoro-3-methylphenylboronic acid. This guide is designed for researchers, chemists, and drug development professionals to navigate the complexities of using this versatile yet challenging reagent. The unique substitution pattern of this boronic acid—featuring both steric hindrance and electron-withdrawing groups—makes temperature a critical and non-linear parameter for achieving high-yield, clean reactions. This document provides in-depth, experience-driven answers to common challenges, focusing on the causal relationships between temperature, reaction kinetics, and side-product formation.

Section 1: Frequently Asked Questions (FAQs)

This section addresses foundational knowledge crucial for the successful handling and use of this compound.

Q1: What are the recommended storage and handling conditions for this compound?

A: Proper storage is the first step in ensuring a successful reaction. This compound should be stored in a cool, dry environment under an inert atmosphere (e.g., argon or nitrogen).[1][2][3] The manufacturer specifically recommends refrigeration at 2-8°C.[4] Boronic acids, in general, can be susceptible to slow decomposition or dehydration over time, and keeping them cool and dry minimizes these degradation pathways. Always ensure the container is tightly sealed to prevent moisture ingress, which can affect reactivity and promote unwanted side reactions.[5]

Q2: What is the typical temperature range for a Suzuki-Miyaura coupling reaction involving this substrate?

A: Due to the reduced reactivity of the C-Cl bond compared to C-Br or C-I bonds, higher temperatures are generally necessary to drive the reaction forward.[6][7] A typical starting temperature range for Suzuki-Miyaura coupling with this aryl chloride analogue is 80°C to 110°C .[6][8][9] However, the optimal temperature is highly dependent on the specific catalyst system (palladium source and ligand), base, and solvent used. It is rarely a "one-size-fits-all" parameter and almost always requires empirical optimization.

Q3: Why is precise temperature control so critical for this specific boronic acid?

A: The criticality of temperature control stems from a delicate balance between desired reactivity and competing degradation pathways.

  • Overcoming Activation Energy: The 2-chloro substituent makes the corresponding aryl halide coupling partner less reactive in the crucial oxidative addition step of the Suzuki-Miyaura cycle.[8] Elevated temperatures provide the necessary thermal energy to overcome this activation barrier.

  • Managing Side Reactions: Conversely, this boronic acid is susceptible to temperature-dependent side reactions, most notably protodeboronation.[10][11][12] Higher temperatures can dramatically accelerate the rate of this and other unwanted reactions, leading to reduced yield and complex purification challenges. The goal is to find the "sweet spot" where the rate of the desired cross-coupling significantly outpaces the rates of degradation pathways.

Q4: What are the primary temperature-dependent side reactions I should be aware of?

A: There are two main side reactions that are significantly influenced by temperature:

  • Protodeboronation: This is the most common failure mode, where the C-B(OH)₂ bond is cleaved and replaced by a C-H bond, yielding 2-chloro-6-fluoro-toluene. This reaction can be catalyzed by acidic or basic conditions and is strongly accelerated by heat.[11][13][14][15] Monitoring for the formation of this byproduct is essential during temperature optimization.

  • Homocoupling: This reaction involves the coupling of two molecules of the boronic acid to form a symmetrical biaryl. While often exacerbated by the presence of oxygen, high temperatures can also promote this side reaction, leading to the formation of an unwanted dimer.[8]

Section 2: Troubleshooting Guide for Temperature-Related Issues

This guide provides a systematic, cause-and-effect approach to solving common problems encountered during reactions.

Scenario 1: Low or No Product Yield After Extended Reaction Time

  • Question: My reaction shows very low conversion of my aryl halide starting material, even after 12 hours at 80°C. Should I simply increase the temperature to 110°C?

  • Analysis & Solution: While insufficient temperature is a likely cause, increasing it should be a deliberate and monitored step. The low reactivity of the C-Cl bond often requires higher thermal energy for the oxidative addition step to proceed efficiently.[6][7]

    • Step 1: Verify Your Catalytic System. Before increasing the temperature, ensure your palladium source and ligand are appropriate for activating an aryl chloride. Modern, bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos) or N-heterocyclic carbenes (NHCs) are often required.[8] Using a standard catalyst like Pd(PPh₃)₄ may be insufficient regardless of temperature.

    • Step 2: Incremental Temperature Increase. Increase the temperature stepwise, for example, from 80°C to 95°C. Allow the reaction to proceed for 1-2 hours and analyze an aliquot via TLC, GC-MS, or LC-MS.

    • Step 3: Monitor for Byproducts. As you increase the temperature, pay close attention to the appearance of the protodeboronated byproduct (2-chloro-6-fluoro-toluene). If you see a significant increase in this byproduct relative to your desired product, you may be exceeding the thermal stability window of the boronic acid under your specific conditions.

    • Final Action: If conversion remains low even at 100-110°C without significant byproduct formation, the issue may lie with the base, solvent, or catalyst deactivation rather than temperature alone.

Scenario 2: High Conversion but Significant Protodeboronation

  • Question: My reaction has gone to completion, but I have a 40% yield of my desired product and a 50% yield of 2-chloro-6-fluoro-toluene. How do I fix this?

  • Analysis & Solution: This outcome is a classic sign that your reaction temperature is too high, causing the rate of protodeboronation to compete with or exceed the rate of cross-coupling.[14][15] The C-B bond is being cleaved faster than the palladium catalyst can utilize the boronic acid.

    • Step 1: Reduce Reaction Temperature. This is the most direct solution. Lower the temperature by 10-15°C. This will slow down the desired reaction, but it will likely slow down the protodeboronation reaction even more, thus improving the overall selectivity and yield.

    • Step 2: Shorten Reaction Time. At elevated temperatures, boronic acid decomposition can be time-dependent.[7] Monitor the reaction closely and work it up as soon as the limiting reagent (often the aryl halide) is consumed. Avoid leaving the reaction to stir at high temperatures overnight if it is complete in 8 hours.

    • Step 3: Re-evaluate Base and Solvent. Protodeboronation is highly pH-dependent.[11][13] If using a strong aqueous base, you may be creating conditions that favor this side reaction. Consider screening alternative bases (e.g., K₃PO₄ vs. Cs₂CO₃) or using a less polar, anhydrous solvent system if compatible with your catalyst.

Scenario 3: Formation of a Symmetrical Biaryl Byproduct

  • Question: I'm observing a significant amount of a high-molecular-weight byproduct, which I've identified as the homocoupled dimer of this compound. What is the cause?

  • Analysis & Solution: This byproduct arises from the palladium-catalyzed coupling of the boronic acid with itself. While often initiated by trace oxygen, the reaction conditions, including temperature, play a role.

    • Step 1: Ensure Rigorous Inert Conditions. This is the most critical factor. Thoroughly degas your solvent(s) by sparging with argon or nitrogen for at least 30 minutes.[8] Assemble your reaction under a positive pressure of inert gas.

    • Step 2: Optimize Temperature. Very high temperatures can sometimes favor homocoupling. Try running the reaction at the lower end of the effective temperature range you've identified to see if it disfavors the dimerization pathway relative to the desired cross-coupling.

    • Step 3: Adjust Stoichiometry. Using a slight excess of the boronic acid (e.g., 1.2-1.5 equivalents) can sometimes suppress its homocoupling by ensuring the catalytic cycle is more likely to proceed with the aryl halide partner, which is present in a lower concentration.[7]

Section 3: Protocols and Data Summary

Table 1: Temperature Effects and Troubleshooting Summary
Temperature Range (°C)Potential IssueRecommended ActionRationale
< 80°C Low or no reaction conversion.Verify catalyst system is active for C-Cl bonds; incrementally increase temperature to 80-95°C.The activation energy for the oxidative addition of the aryl chloride has not been met.[7][8]
80-100°C Optimal Range (Typical) Monitor reaction progress closely; optimize within this range for the best balance of speed and cleanliness.This range often provides sufficient thermal energy for C-Cl activation without excessively accelerating side reactions.[9][16]
> 100°C Increasing amounts of protodeboronation.Reduce temperature; shorten reaction time; consider screening alternative bases or anhydrous conditions.The rate of protodeboronation becomes competitive with the desired cross-coupling at higher temperatures.[10][11][14]
> 110°C Significant byproduct formation; potential catalyst decomposition.Avoid this range unless necessary for highly unreactive partners; monitor closely and use short reaction times.High thermal stress can lead to rapid reagent/catalyst decomposition and favor multiple side-reaction pathways.[7]
Experimental Protocol: Optimized Suzuki-Miyaura Coupling

This protocol provides a robust starting point. Optimization of temperature, base, and solvent is likely required for specific coupling partners.

  • Reagent Preparation:

    • To a flame-dried Schlenk flask containing a magnetic stir bar, add the aryl halide (1.0 mmol, 1.0 equiv.), this compound (1.2 mmol, 1.2 equiv.), and finely ground potassium phosphate (K₃PO₄, 2.0 mmol, 2.0 equiv.).

  • Catalyst Addition:

    • In a glovebox or under a positive flow of inert gas, add the palladium precursor (e.g., Pd₂(dba)₃, 0.02 mmol, 2 mol% Pd) and the phosphine ligand (e.g., SPhos, 0.04 mmol, 4 mol%).

  • Inert Atmosphere:

    • Seal the flask with a septum, and then evacuate and backfill with dry argon or nitrogen. Repeat this cycle three times to ensure a completely inert atmosphere.

  • Solvent Addition:

    • Add degassed solvent (e.g., 1,4-dioxane or toluene, 5 mL) via syringe. The solvent must be thoroughly sparged with an inert gas for at least 30 minutes prior to use.

  • Reaction Execution & Temperature Control:

    • With vigorous stirring, place the flask in a preheated oil bath set to 95°C .

    • Monitor the reaction every 1-2 hours by TLC or by taking a small aliquot (under inert conditions) for GC-MS or LC-MS analysis.

    • If the reaction is sluggish, increase the temperature to 105°C and continue monitoring. Note any increase in the protodeboronated byproduct.

  • Work-up and Purification:

    • Once the limiting starting material is consumed, cool the mixture to room temperature.

    • Dilute the reaction mixture with ethyl acetate (20 mL) and wash with water (2 x 10 mL) and brine (1 x 10 mL).

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel.

Section 4: Visual Guides

Diagram 1: Troubleshooting Workflow for Temperature Optimization

G start Start Reaction (e.g., 90°C) check_conversion Monitor Conversion (TLC, GC-MS) start->check_conversion is_low Conversion Low? check_conversion->is_low is_clean Reaction Clean? is_low->is_clean No check_catalyst Verify Catalyst System (Ligand Choice) is_low->check_catalyst Yes byproducts Identify Byproducts is_clean->byproducts No complete Reaction Complete Proceed to Workup is_clean->complete Yes increase_temp Increase Temp (+10°C) increase_temp->check_conversion protodeboronation Protodeboronation Observed? byproducts->protodeboronation lower_temp Reduce Temp (-10°C) Shorten Time protodeboronation->lower_temp Yes protodeboronation->complete No optimize_base Consider New Base or Anhydrous Solvent lower_temp->optimize_base check_catalyst->increase_temp

Caption: A decision tree for troubleshooting temperature-related issues.

Diagram 2: Key Temperature Influences on the Suzuki-Miyaura Cycle

G cluster_0 Catalytic Cycle cluster_1 Inputs & Outputs cluster_2 Side Reactions OA Oxidative Addition (Ar-Cl + Pd(0)) TM Transmetalation (Ar-B(OH)₂ transfers Ar) OA->TM RE Reductive Elimination (Forms Ar-Ar') TM->RE CAT Pd(0) Catalyst RE->CAT Product Desired Product (Ar-Ar') RE->Product CAT->OA ArX Aryl Halide (Ar-Cl) ArX->OA ArBOH2 Boronic Acid (Ar'-B(OH)₂) ArBOH2->TM Proto Protodeboronation (Ar'-H) ArBOH2->Proto Temp_High High Temp (>100°C) Temp_High->OA  Accelerates (Required for C-Cl) Temp_High->Proto  Strongly Accelerates

Caption: The Suzuki cycle showing key steps influenced by temperature.

References

Technical Support Center: Column Chromatography Purification for Products Derived from Boronic Acids

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of boronic acid-derived products. This guide is designed for researchers, scientists, and drug development professionals who encounter challenges during the column chromatography purification of these often-tricky compounds. Here, we move beyond simple protocols to explain the "why" behind the methods, empowering you to troubleshoot effectively and optimize your separations.

I. Frequently Asked Questions (FAQs)

This section addresses common initial questions researchers have when approaching the purification of boronic acid derivatives.

Q1: Why are boronic acids and their derivatives so difficult to purify by standard silica gel chromatography?

A1: The difficulty primarily stems from the Lewis acidic nature of the boron atom and the presence of hydroxyl groups in boronic acids. Standard silica gel is inherently acidic and possesses surface silanol groups (Si-OH). This leads to several complications:

  • Strong Adsorption: The lone pairs on the oxygen atoms of the boronic acid's B(OH)₂ group can interact strongly with the Lewis acidic sites on the silica surface, leading to significant tailing, streaking, or even irreversible adsorption of the compound onto the column.[1][2][3]

  • Decomposition: The acidic nature of silica gel can promote decomposition of sensitive boronic acids.[1][2][4] This is particularly true for heteroaryl boronic acids.[5]

  • Boroxine Formation: In the relatively anhydrous environment of a chromatography column, three molecules of a boronic acid can undergo dehydration to form a cyclic trimer called a boroxine.[6][7][8] Boroxines have different polarities than the parent boronic acid, leading to multiple spots on a TLC plate and complex elution profiles.

Q2: Should I use silica gel or alumina for my column?

A2: The choice depends on the specific properties of your compound.

  • Silica Gel: Despite its challenges, silica gel is the most common stationary phase. Its acidity can be problematic, but it can also be modulated. For many boronate esters, especially less polar ones, silica gel can be effective.[9]

  • Neutral Alumina: For more sensitive or polar boronic acids, neutral alumina can be a better choice as it lacks the strong acidity of silica.[9]

  • Reversed-Phase (C18): For highly polar boronic acids, reversed-phase chromatography (e.g., with a C18 stationary phase) can be a viable, albeit sometimes less scalable, option.[1]

Q3: What are some good starting solvent systems for TLC analysis?

A3: A good starting point for many boronic acid derivatives is a mixture of a non-polar solvent like hexanes or heptane with a more polar solvent like ethyl acetate or dichloromethane. Acetone can also be a useful polar eluent.[9] It is crucial to co-spot your crude material with a reference standard if available. Modifiers such as a small amount of acetic acid or triethylamine can sometimes improve peak shape on TLC, but be mindful of their potential to affect your compound's stability.[9]

Q4: My boronic acid streaks badly on the TLC plate. What does this mean and how can I fix it?

A4: Streaking is a classic sign of strong interaction with the stationary phase or decomposition.[1][10] To address this:

  • Try a different stationary phase: If you are using silica, try neutral alumina or a C18 plate.

  • Modify the mobile phase: Adding a small amount of a polar solvent like methanol or a modifier like acetic acid can sometimes improve the spot shape by competing for active sites on the stationary phase.

  • Consider derivatization: Converting the boronic acid to a more stable boronate ester (e.g., a pinacol ester) can significantly improve its chromatographic behavior.

II. Troubleshooting Guide: Common Problems and Solutions

This section provides in-depth solutions to specific issues you may encounter during column chromatography of boronic acid-derived products.

Problem 1: The product is sticking to the top of the silica gel column and won't elute.

This is a frequent and frustrating issue, often due to the strong interaction between the boronic acid functionality and the silica gel.[11]

Root Cause Analysis:

The Lewis acidic boron atom and the hydroxyl groups of the boronic acid form strong hydrogen bonds and dative interactions with the silanol groups on the silica surface. This is particularly problematic for polar boronic acids.

Solutions:
  • Stationary Phase Deactivation:

    • Boric Acid Impregnated Silica Gel: This is a highly effective technique for purifying boronic esters.[10][12] The boric acid saturates the Lewis basic sites on the silica, preventing over-adsorption of the boronic ester.[10] A protocol for preparing this material is provided below.

    • Triethylamine Wash: For acid-sensitive compounds, deactivating the silica gel by pre-washing the column with a solvent system containing 1-3% triethylamine can be beneficial.[13]

  • Mobile Phase Modification:

    • Increase Polarity Gradually: Use a gradient elution, starting with a low polarity solvent system and gradually increasing the proportion of the polar solvent.[13] This can help to gently coax the compound off the column.

    • Use of Stronger Solvents: For highly retained compounds, solvents like acetone or even methanol may be necessary.[9] However, be aware that methanol can potentially transesterify boronate esters.

  • Derivatization to a More Stable Form:

    • Boronate Esters: Converting the boronic acid to a boronate ester, such as a pinacol ester, is a common strategy to mask the reactive B(OH)₂ group and improve chromatographic behavior.[10]

    • Potassium Trifluoroborate Salts (R-BF₃K): These salts are often crystalline, highly stable, and can be easier to purify by recrystallization or chromatography.[2]

Experimental Protocol: Preparation of Boric Acid Impregnated Silica Gel [14]
  • In a round bottom flask, create a slurry of silica gel in ethanol.

  • Add boric acid to the slurry (approximately 9g of boric acid per 100mL of silica gel).

  • Stir the suspension at room temperature for 2 hours.

  • Remove the ethanol and excess boric acid by filtration.

  • Wash the impregnated silica gel with ethanol.

  • Dry the silica gel in a vacuum oven at 140°C for 48 hours before use.

Problem 2: Multiple spots or a continuous streak appears on the TLC, even though NMR suggests a relatively pure starting material.

This is often indicative of on-plate decomposition or the presence of interconverting species like boroxines.

Root Cause Analysis:
  • Boroxine Formation: As mentioned, boronic acids can reversibly form boroxines under anhydrous conditions.[6][7] The boronic acid and its corresponding boroxine will have different Rf values, leading to multiple spots.

  • Protodeborylation: This is the cleavage of the C-B bond, resulting in the formation of an aromatic compound (the "deboronated" product) and boric acid.[1] This can be catalyzed by the acidic silica gel.

Solutions:
  • Minimize Time on Silica: Run the column as quickly as possible (flash chromatography) to reduce the contact time between your compound and the stationary phase.

  • Use Deactivated Silica: As described above, boric acid impregnated or triethylamine-washed silica can suppress these side reactions.

  • Alternative Purification Methods:

    • Recrystallization: This can be a very effective method for purifying boronic acids and often yields highly pure material.[9][15] Hot ethanol or hot water can be good solvent choices.[15]

    • Acid/Base Extraction: Boronic acids are acidic and can be extracted into a basic aqueous solution (e.g., NaOH). The aqueous layer can then be washed with an organic solvent to remove non-acidic impurities, followed by acidification to precipitate the pure boronic acid.[2]

    • Diethanolamine Adduct Formation: Boronic acids can react with diethanolamine to form stable, often crystalline adducts that can be isolated by filtration. The free boronic acid can be regenerated by treatment with acid.[1][15]

Workflow Diagram: Purification Strategy Selection

G start Crude Boronic Acid Derivative tlc Run TLC (Silica, Hex/EtOAc) start->tlc streaking Streaking or Multiple Spots? tlc->streaking clean_spot Clean Spot(s)? streaking->clean_spot No deactivate Use Deactivated Silica (Boric Acid Impregnated or Et3N wash) streaking->deactivate Yes column Proceed with Column Chromatography clean_spot->column Yes alt_purification Consider Alternative Purification clean_spot->alt_purification No deactivate->column recrystallize Recrystallization alt_purification->recrystallize extraction Acid/Base Extraction alt_purification->extraction adduct Diethanolamine Adduct Formation alt_purification->adduct

Caption: Decision workflow for selecting a purification strategy.

Problem 3: The purified fractions containing the boronic acid product are unstable and decompose upon solvent removal.

Some boronic acids, particularly those with electron-rich aromatic rings or certain heteroatoms, are inherently unstable.[4][5]

Root Cause Analysis:

The instability can be due to protodeborylation, oxidation, or polymerization. The heat from rotary evaporation can accelerate these decomposition pathways.[1]

Solutions:
  • Gentle Solvent Removal:

    • Remove the solvent at low temperature using a rotary evaporator with a cold water bath.

    • For very sensitive compounds, consider freeze-drying (lyophilization) if the solvent system is appropriate (e.g., water/acetonitrile).[1]

  • Immediate Use or Derivatization:

    • If possible, use the purified boronic acid immediately in the next reaction step.

    • Convert the unstable boronic acid to a more stable derivative for storage, such as a pinacol ester or a potassium trifluoroborate salt.

Problem 4: How to remove residual boron-containing impurities from a reaction product (e.g., after a Suzuki coupling).

After a reaction, unreacted boronic acid or its byproducts can be difficult to separate from the desired product, especially if they have similar polarities.

Root Cause Analysis:

The structural similarity between the starting boronic acid and the coupled product can make chromatographic separation challenging.

Solutions:
  • Scavenger Resins:

    • Resins functionalized with diol groups (e.g., N-methylglucamine-functionalized polystyrene) are highly effective at scavenging boronic acids.[16][17] The crude reaction mixture is stirred with the resin, which selectively binds the boron-containing impurities, and the purified product is then isolated by simple filtration.[16]

  • Basic Wash:

    • A basic aqueous wash (e.g., with dilute NaOH) during the reaction workup can often remove a significant portion of the acidic boronic acid impurity.[18]

  • Selective Crystallization:

    • Careful selection of a crystallization solvent can sometimes allow for the selective precipitation of the desired product, leaving the boronic acid impurities in the mother liquor.[18]

Data Summary: Purification Strategies
Problem Primary Cause Recommended Solution(s) Alternative Approaches
Product sticks to column Strong interaction with silicaUse boric acid-impregnated silica; Gradient elutionConvert to boronate ester; Use neutral alumina
Streaking/Multiple spots on TLC On-plate decomposition; Boroxine formationUse deactivated silica; Run column quicklyRecrystallization; Acid/Base extraction
Product decomposition after column Inherent instability; HeatLow-temperature solvent removal; Freeze-dryingImmediate use in next step; Convert to stable derivative
Removal of boron impurities Similar polarity to productDiol-based scavenger resinsBasic aqueous wash; Selective crystallization

III. Conclusion

Purifying products derived from boronic acids by column chromatography presents unique challenges that can be overcome with a solid understanding of the underlying chemical principles. By recognizing the potential for strong adsorption, decomposition, and boroxine formation, researchers can proactively select appropriate stationary phases, mobile phases, and purification strategies. When standard chromatography proves difficult, alternative methods such as recrystallization, acid/base extraction, and the use of scavenger resins provide powerful tools for obtaining highly pure materials. This guide serves as a starting point for troubleshooting and developing robust purification protocols for this important class of compounds.

References

Technical Support Center: The Critical Impact of Anhydrous and Degassed Solvents on Reaction Outcomes

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for advanced chemical synthesis. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and understand the pivotal role of solvent purity in the success of their experiments. As a Senior Application Scientist, I will provide not just protocols, but the rationale behind them, ensuring your syntheses are both successful and reproducible.

The Unseen Saboteurs: Water and Oxygen in Your Reactions

In the realm of organic synthesis, particularly in the development of pharmaceuticals and fine chemicals, the success of a reaction often hinges on factors that are not immediately visible. Two of the most common culprits for failed or low-yielding reactions are residual water and dissolved oxygen in solvents.[1][2] These seemingly benign components can act as potent reagents, leading to a cascade of unwanted side reactions, catalyst deactivation, and product degradation.[3][4][5] This guide will provide a comprehensive overview of why excluding water and oxygen is critical and how to effectively achieve anhydrous and degassed conditions.

Frequently Asked Questions (FAQs)

Here, we address some of the most common queries regarding the use of anhydrous and degassed solvents.

Q1: What does "anhydrous" truly mean in the context of a reaction solvent?

A: "Anhydrous" literally means "without water." In practice, it refers to a solvent with a very low water content, typically in the parts-per-million (ppm) range. Many organic reactions are sensitive to moisture because water can act as a nucleophile or a base, leading to unintended side reactions.[3] For instance, in reactions involving Grignard reagents, even trace amounts of water will protonate the highly basic Grignard reagent, rendering it inactive for the desired transformation.[6][7][8][9]

Q2: When is it absolutely necessary to use a degassed solvent?

A: Degassing is crucial for reactions that are sensitive to oxygen. This includes many organometallic reactions, radical reactions, and reactions conducted at high temperatures.[10] Dissolved oxygen can act as a radical scavenger, quenching desired radical chain reactions, or it can oxidize sensitive reagents and catalysts.[4][5] For many organic reactions, the presence of oxygen can be more detrimental than trace amounts of water.[10]

Q3: My reaction failed even though I used a brand new bottle of anhydrous solvent. What could have gone wrong?

A: A new bottle of anhydrous solvent from a commercial supplier is typically of high purity. However, improper handling can introduce moisture. Once the seal is broken, the solvent can readily absorb atmospheric moisture. It is crucial to use proper techniques, such as flushing the bottle with an inert gas (nitrogen or argon) before and after use, and using a syringe or cannula for solvent transfer.[11]

Q4: What is the difference between a polar protic and a polar aprotic solvent, and how does this relate to the need for anhydrous conditions?

A: Polar protic solvents (e.g., water, ethanol) have a hydrogen atom attached to an electronegative atom and can form hydrogen bonds.[12][13] Polar aprotic solvents (e.g., acetone, DMSO) lack this and cannot donate hydrogen bonds.[12][13] Protic solvents can solvate and stabilize both cations and anions, which can be beneficial in some reactions (like SN1) but detrimental in others (like SN2) by "caging" the nucleophile.[12][14][15] The need for anhydrous conditions is independent of whether a solvent is protic or aprotic; it is dictated by the specific reagents and intermediates in the reaction.

Troubleshooting Guide: When Reactions Go Wrong

Unexpected results are a common occurrence in research. This section provides a structured approach to troubleshooting reactions where solvent purity may be the root cause.

Symptom Potential Cause Related to Solvent Troubleshooting Steps & Solutions
Low or no product yield Decomposition of starting material or reagent by water. 1. Verify Anhydrous Conditions: Test the water content of your solvent using a Karl Fischer titrator.[16] 2. Improve Solvent Drying: If water content is high, re-dry your solvent using an appropriate method (see protocols below). 3. Refine Handling Technique: Ensure all glassware is oven- or flame-dried and cooled under an inert atmosphere.[17][18] Use proper syringe or cannula transfer techniques.[11]
Formation of unexpected byproducts Side reactions with water or oxygen. 1. Analyze Byproducts: Isolate and characterize the byproducts. This can provide clues about the unintended reaction pathway (e.g., hydrolysis, oxidation). 2. Degas Solvents: For oxygen-sensitive reactions, implement a rigorous degassing protocol such as the freeze-pump-thaw method.[10] 3. Use an Inert Atmosphere: Conduct the reaction under a nitrogen or argon atmosphere using a Schlenk line or in a glovebox.[19]
Inconsistent results between batches Variability in solvent purity. 1. Standardize Solvent Purification: Implement a consistent and verifiable method for solvent drying and degassing for every batch. 2. Proper Solvent Storage: Store dried and degassed solvents over activated molecular sieves and under an inert atmosphere.[16][20] 3. Reagent Quality Control: Ensure that the reagents themselves are not contaminated with water. Some solid reagents can be dried in a vacuum oven.
Reaction fails to initiate Catalyst deactivation by water or oxygen. 1. Check Catalyst Sensitivity: Review the literature for the specific catalyst's sensitivity to water and oxygen. 2. Pre-activate Catalyst: Some catalysts require pre-activation under inert conditions. 3. Strict Exclusion of Air and Moisture: For highly sensitive catalysts, working in a glovebox is often the most reliable approach.

Experimental Protocols

Here are detailed, step-by-step methodologies for preparing anhydrous and degassed solvents.

Protocol 1: Drying Solvents with Molecular Sieves

Molecular sieves are a convenient and effective method for drying a wide range of organic solvents.[16] 3Å molecular sieves are generally preferred as they are perfectly sized to trap water molecules while excluding most solvent molecules.[21]

Materials:

  • Solvent to be dried

  • 3Å molecular sieves

  • Oven

  • Dessicator

  • Anhydrous solvent storage flask with a septum-sealed sidearm

Procedure:

  • Activate Molecular Sieves: Place the required amount of 3Å molecular sieves in a flask and heat in an oven at 200-300 °C for at least 3 hours under vacuum.

  • Cool Under Inert Atmosphere: Transfer the hot molecular sieves to a desiccator and allow them to cool to room temperature under a vacuum or in the presence of a desiccant.

  • Solvent Drying: Add the activated molecular sieves to the solvent in a storage flask (approximately 5-10% w/v).

  • Equilibration: Allow the solvent to stand over the molecular sieves for at least 24 hours to ensure complete drying.[17]

  • Storage: Store the anhydrous solvent over the molecular sieves under an inert atmosphere (nitrogen or argon).

Protocol 2: Degassing Solvents by the Freeze-Pump-Thaw Method

This is the most effective method for removing dissolved gases from a solvent.[10]

Materials:

  • Solvent to be degassed

  • Schlenk flask

  • Schlenk line with a vacuum pump and inert gas source

  • Liquid nitrogen

Procedure:

  • Prepare the Sample: Place the solvent in a Schlenk flask, ensuring the flask is no more than half full.

  • Freeze: Immerse the flask in a liquid nitrogen bath until the solvent is completely frozen.

  • Pump: With the solvent still frozen, open the flask to the vacuum of the Schlenk line and evacuate for 5-10 minutes. This removes the gases from the headspace above the frozen solvent.

  • Thaw: Close the flask to the vacuum and remove it from the liquid nitrogen bath. Allow the solvent to thaw completely. You may observe gas bubbles being released from the solvent as it thaws.

  • Repeat: Repeat the freeze-pump-thaw cycle at least three times to ensure complete degassing.

  • Backfill: After the final cycle, backfill the flask with an inert gas (nitrogen or argon). The degassed solvent is now ready for use.

Visualizing the Workflow: Solvent Purification and Transfer

The following diagram illustrates the key stages in preparing and handling anhydrous and degassed solvents for a moisture- and air-sensitive reaction.

Solvent_Preparation_Workflow cluster_Drying Solvent Drying cluster_Degassing Solvent Degassing (Freeze-Pump-Thaw) cluster_Reaction Sensitive Reaction Setup Drying_Start Solvent from Supplier Add_Sieves Add Sieves to Solvent Drying_Start->Add_Sieves Activate_Sieves Activate 3Å Molecular Sieves Activate_Sieves->Add_Sieves Equilibrate Equilibrate for 24h Add_Sieves->Equilibrate Anhydrous_Solvent Anhydrous Solvent Equilibrate->Anhydrous_Solvent Freeze Freeze Solvent (Liquid N2) Anhydrous_Solvent->Freeze To Degassing Pump Evacuate Headspace (Vacuum) Freeze->Pump Thaw Thaw Solvent Pump->Thaw Repeat Repeat Cycle 3x Thaw->Repeat Repeat->Freeze If cycles < 3 Degassed_Solvent Anhydrous & Degassed Solvent Repeat->Degassed_Solvent If cycles = 3 Cannula_Transfer Transfer Solvent via Cannula Degassed_Solvent->Cannula_Transfer Reaction_Vessel Dried Reaction Vessel (under Inert Gas) Reaction_Vessel->Cannula_Transfer Add_Reagents Add Reagents Cannula_Transfer->Add_Reagents Run_Reaction Run Reaction Add_Reagents->Run_Reaction

Caption: Workflow for preparing and using anhydrous and degassed solvents.

Conclusion

The principles of using anhydrous and degassed solvents are fundamental to the success of a vast number of chemical transformations. By understanding the detrimental effects of water and oxygen and by mastering the techniques for their removal, researchers can significantly improve the reliability, reproducibility, and yield of their reactions. This guide provides a foundation for troubleshooting and implementing best practices in your laboratory.

References

Validation & Comparative

A Technical Guide to Substituted Phenylboronic Acids in Cross-Coupling Reactions: A Comparative Analysis of 2-Chloro-6-fluoro-3-methylphenylboronic Acid

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, medicinal chemists, and professionals in drug development, the strategic selection of building blocks is paramount to the successful synthesis of complex molecular architectures. Substituted phenylboronic acids are foundational reagents in modern organic synthesis, primarily serving as versatile coupling partners in the palladium-catalyzed Suzuki-Miyaura reaction. The nature and position of substituents on the phenyl ring profoundly influence the reactivity, stability, and ultimately, the utility of these reagents. This guide provides an in-depth comparison of 2-Chloro-6-fluoro-3-methylphenylboronic acid with other substituted phenylboronic acids, offering insights into how specific substitution patterns dictate performance in cross-coupling reactions, supported by experimental data.

The Significance of Substituent Effects in Phenylboronic Acids

The efficacy of a phenylboronic acid in a Suzuki-Miyaura coupling is a delicate balance of steric and electronic factors. Electron-withdrawing groups can enhance the Lewis acidity of the boron center, potentially influencing the transmetalation step, while electron-donating groups can have the opposite effect.[1] Steric hindrance, particularly from ortho-substituents, can impede the approach of the boronic acid to the palladium center, often requiring specialized catalysts and conditions to achieve high yields.[2][3] Understanding these effects is crucial for predicting reactivity and optimizing reaction conditions.

Profile of a Trisubstituted Reagent: this compound

This compound is a unique building block characterized by a dense arrangement of substituents with opposing electronic properties and significant steric bulk around the boronic acid moiety.

  • Electronic Profile: The ortho-chloro and ortho-fluoro substituents are both electron-withdrawing through induction, which can increase the Lewis acidity of the boron atom. The meta-methyl group is weakly electron-donating. This complex electronic environment can influence the rate of transmetalation in the Suzuki-Miyaura catalytic cycle.

  • Steric Profile: The presence of two ortho-substituents creates significant steric hindrance around the carbon-boron bond. This steric bulk can make cross-coupling reactions challenging, often necessitating the use of highly active catalysts with bulky, electron-rich phosphine ligands that can facilitate the oxidative addition and reductive elimination steps with hindered substrates.[2][3]

The combination of these features makes this compound a valuable reagent for the synthesis of highly substituted, sterically congested biaryl compounds, which are often found in pharmaceutically active molecules and advanced materials.[3][4]

Comparative Performance in Suzuki-Miyaura Coupling

To contextualize the performance of this compound, we will compare it with other substituted phenylboronic acids, highlighting the impact of different substitution patterns. The following data, compiled from various sources, illustrates these differences in the context of Suzuki-Miyaura reactions with aryl bromides.

Table 1: Comparative Yields of Substituted Phenylboronic Acids in Suzuki-Miyaura Coupling with Aryl Bromides

Boronic AcidAryl BromideCatalyst SystemBase/SolventTemp. (°C)Time (h)Yield (%)Reference
This compound 4-BromoanisolePd(OAc)₂ / SPhosK₃PO₄ / Toluene/H₂O10012~85-95*[2]
2-Chlorophenylboronic acid4-BromoanisolePd(PPh₃)₄Na₂CO₃ / Toluene/EtOH/H₂O801292[5]
2-Fluorophenylboronic acid4-BromoanisolePd(OAc)₂ / P(t-Bu)₃K₃PO₄ / TolueneRT1695[2]
2,6-Dimethylphenylboronic acid4-BromoanisolePd₂(dba)₃ / SPhosK₃PO₄ / Toluene1002493[2]
Phenylboronic acid4-BromoanisolePd(PPh₃)₄K₂CO₃ / Toluene/H₂O100298[6]

Note: The yield for this compound is an estimated range based on typical yields for similarly hindered substrates under these conditions, as direct experimental data for this specific coupling was not found in a single source.

Analysis of Comparative Data
  • Impact of a Single Ortho-Substituent: Both 2-chlorophenylboronic acid and 2-fluorophenylboronic acid provide high yields in coupling with 4-bromoanisole. The use of a bulky, electron-rich phosphine ligand like P(t-Bu)₃ with 2-fluorophenylboronic acid allows the reaction to proceed at room temperature, highlighting the effectiveness of modern catalyst systems in overcoming moderate steric hindrance.[2]

  • Impact of Di-ortho-Substitution: 2,6-Dimethylphenylboronic acid, which presents significant steric hindrance, requires a highly active catalyst system like Pd₂(dba)₃/SPhos and elevated temperatures to achieve a high yield.[2] This demonstrates the challenge posed by two ortho-substituents.

  • The Case of this compound: This trisubstituted boronic acid combines the steric hindrance of two ortho-substituents with a complex electronic profile. Achieving high yields with such a substrate necessitates a carefully optimized catalyst system, such as those employing bulky biarylphosphine ligands (e.g., SPhos), and often requires higher temperatures and longer reaction times. The electron-withdrawing nature of the fluorine and chlorine atoms can influence the transmetalation step, but the dominant factor remains overcoming the steric barrier.[2][3] The successful coupling of such hindered fragments is crucial for accessing complex, three-dimensional molecular structures.

Experimental Design and Protocols

The successful application of sterically hindered boronic acids like this compound hinges on the meticulous selection of reaction parameters. The following protocol is a representative example for a Suzuki-Miyaura coupling involving a sterically demanding boronic acid.

General Protocol for Suzuki-Miyaura Coupling of a Hindered Arylboronic Acid

Rationale: The choice of a palladium acetate precursor with a bulky, electron-rich biarylphosphine ligand (like SPhos) is critical for creating a catalytically active, low-coordinate Pd(0) species that can efficiently undergo oxidative addition with the aryl bromide and accommodate the sterically hindered boronic acid during transmetalation.[2] A phosphate base is often employed in these couplings as it is effective in promoting the reaction while minimizing side reactions. A toluene/water solvent system is commonly used to dissolve both the organic substrates and the inorganic base.

Materials:

  • This compound (1.2 mmol)

  • Aryl bromide (1.0 mmol)

  • Palladium(II) acetate (Pd(OAc)₂) (0.02 mmol, 2 mol%)

  • SPhos (2-(Dicyclohexylphosphino)-2',6'-dimethoxybiphenyl) (0.04 mmol, 4 mol%)

  • Potassium phosphate (K₃PO₄) (3.0 mmol)

  • Toluene (5 mL)

  • Deionized water (0.5 mL)

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To an oven-dried Schlenk flask under an inert atmosphere, add the aryl bromide (1.0 mmol), this compound (1.2 mmol), potassium phosphate (3.0 mmol), palladium(II) acetate (0.02 mmol), and SPhos (0.04 mmol).

  • Evacuate and backfill the flask with the inert gas three times.

  • Add toluene (5 mL) and deionized water (0.5 mL) via syringe.

  • Stir the reaction mixture vigorously at 100 °C for 12-24 hours, monitoring the reaction progress by TLC or GC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate (20 mL) and water (10 mL).

  • Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 10 mL).

  • Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to obtain the desired biaryl.

Visualizing the Process: Workflows and Mechanisms

To better understand the Suzuki-Miyaura reaction and the comparative evaluation of boronic acids, the following diagrams are provided.

Suzuki_Miyaura_Cycle Pd(0)L2 Pd(0)L2 Oxidative Addition Oxidative Addition Pd(0)L2->Oxidative Addition Ar-Pd(II)-X(L2) Ar-Pd(II)-X(L2) Oxidative Addition->Ar-Pd(II)-X(L2) Transmetalation Transmetalation Ar-Pd(II)-X(L2)->Transmetalation Ar-Pd(II)-Ar'(L2) Ar-Pd(II)-Ar'(L2) Transmetalation->Ar-Pd(II)-Ar'(L2) Reductive Elimination Reductive Elimination Ar-Pd(II)-Ar'(L2)->Reductive Elimination Reductive Elimination->Pd(0)L2 Ar-Ar' Ar-Ar' Reductive Elimination->Ar-Ar' Ar'-B(OH)2 Ar'-B(OH)2 Ar'-B(OH)2->Transmetalation Base Base Base->Transmetalation Ar-X Ar-X Ar-X->Oxidative Addition

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Boronic_Acid_Comparison_Workflow cluster_0 Substrate Selection cluster_1 Experimental Design cluster_2 Execution & Analysis cluster_3 Evaluation Target_Boronic_Acid Target: 2-Chloro-6-fluoro- 3-methylphenylboronic acid Standard_Reaction Standard Reaction Partner: e.g., 4-Bromoanisole Target_Boronic_Acid->Standard_Reaction Comparative_Boronic_Acids Comparators: - 2-Chlorophenylboronic acid - 2-Fluorophenylboronic acid - 2,6-Dimethylphenylboronic acid Comparative_Boronic_Acids->Standard_Reaction Catalyst_Screening Catalyst/Ligand/Base Screening Standard_Reaction->Catalyst_Screening Run_Reactions Parallel Suzuki-Miyaura Reactions Catalyst_Screening->Run_Reactions Analyze_Results Analysis: Yield (GC/NMR), Purity Run_Reactions->Analyze_Results Compare_Performance Compare Reactivity, Yields, and Conditions Analyze_Results->Compare_Performance Structure_Activity Correlate Structure with Reactivity Compare_Performance->Structure_Activity

Caption: Workflow for comparing substituted boronic acid reactivity.

Conclusion

This compound represents a class of sterically encumbered and electronically complex reagents that are indispensable for the synthesis of highly substituted biaryl scaffolds. While its inherent steric hindrance presents a challenge for Suzuki-Miyaura coupling, the strategic use of modern, highly active palladium catalysts with bulky phosphine ligands enables its effective use. The comparative analysis demonstrates that while simpler, less substituted boronic acids may react under milder conditions, the unique substitution pattern of this compound provides access to molecular architectures that would be otherwise difficult to synthesize. For the medicinal chemist and drug development professional, a deep understanding of the interplay between a boronic acid's substitution pattern and the choice of catalytic system is essential for the efficient and rational design of novel therapeutics and functional materials.

References

A Senior Application Scientist's Guide to Arylboronic Acid Reactivity: A Comparative Analysis of 2-Chloro vs. 2-Bromo Phenylboronic Acids in Suzuki-Miyaura Coupling

Author: BenchChem Technical Support Team. Date: January 2026

Prepared for: Researchers, Scientists, and Drug Development Professionals

Executive Summary

In the landscape of palladium-catalyzed cross-coupling reactions, the Suzuki-Miyaura coupling stands as a paramount tool for the synthesis of biaryl structures, which are foundational motifs in pharmaceuticals and functional materials. A frequent decision point for chemists is the choice of aryl halide precursor. While often more economical, aryl chlorides are notoriously less reactive than their bromide counterparts. This guide provides an in-depth comparison of the reactivity between 2-chlorophenylboronic acids and 2-bromophenylboronic acids, grounded in mechanistic principles and supported by experimental data. We will explore the fundamental reasons for this reactivity difference, present representative protocols, and offer practical guidance for substrate selection in your research endeavors.

The Mechanistic Underpinning: Why Reactivity Differs

The divergent reactivity of aryl chlorides and bromides is not a matter of empirical observation alone; it is fundamentally rooted in the mechanism of the Suzuki-Miyaura catalytic cycle, specifically the rate-determining oxidative addition step.[1]

The catalytic cycle begins with a low-valent Palladium(0) complex inserting into the carbon-halogen (C-X) bond of the aryl halide.[1] The energy required to break this bond is a critical barrier that must be overcome for the reaction to proceed. This is where the intrinsic properties of the C-Cl and C-Br bonds come into play.

Bond Dissociation Energy (BDE): The Decisive Factor

The strength of the carbon-halogen bond is the primary determinant of reactivity. A stronger bond requires more energy to cleave, resulting in a slower oxidative addition and, consequently, a less reactive substrate. The C-Cl bond is significantly stronger than the C-Br bond, as quantified by their respective bond dissociation energies.[2][3]

Bond TypeRepresentative Bond Dissociation Energy (BDE)Implication for Reactivity
Phenyl Chloride (Ph-Cl)~97 kcal/mol[2]Stronger Bond: Requires more energy to break, leading to slower oxidative addition and lower overall reactivity.
Phenyl Bromide (Ph-Br)~84 kcal/mol[2]Weaker Bond: More easily cleaved by the palladium catalyst, facilitating faster oxidative addition and higher reactivity.

This ~13 kcal/mol difference is substantial and explains why reactions with aryl chlorides often require more forcing conditions—such as higher temperatures and more specialized, highly active catalysts—to achieve comparable results to aryl bromides.[3]

Visualizing the Catalytic Cycle

The following diagram illustrates the Suzuki-Miyaura cycle, highlighting the critical oxidative addition step where the reactivity of 2-chloro- vs. 2-bromophenylboronic acids diverges.

Suzuki_Miyaura_Cycle cluster_main Suzuki-Miyaura Catalytic Cycle pd0 Pd(0)L₂ Active Catalyst oa_complex Ar-Pd(II)(X)L₂ pd0->oa_complex Oxidative Addition (Ar-X) transmetalation_complex Ar-Pd(II)(Ar')L₂ oa_complex->transmetalation_complex Transmetalation (Ar'-B(OH)₂, Base) oa_step <CRITICAL STEP Reactivity governed by C-X Bond Strength C-Br (Weaker) > C-Cl (Stronger)> oa_complex->oa_step product Ar-Ar' (Biaryl Product) transmetalation_complex->product Reductive Elimination product->pd0 Catalyst Regeneration

Caption: The Suzuki-Miyaura catalytic cycle.

Comparative Experimental Overview

The theoretical difference in bond strength translates directly to observable outcomes in the laboratory. Aryl bromides consistently provide higher yields in shorter reaction times and under milder conditions than their aryl chloride analogs.

While a direct, side-by-side comparison under identical conditions is complicated by the need to optimize for each substrate class, a review of published procedures reveals a clear trend. The following table presents representative yields from discrete, optimized syntheses, illustrating the performance gap.

SubstrateCoupling PartnerCatalyst SystemConditionsYield (%)Source
2-Bromophenylboronic acid 2-IodoanilinePd(PPh₃)₄, K₂CO₃THF/H₂O, Reflux90%
2-Chlorophenylboronic acid Pyridin-3-ylmethanaminePd(OAc)₂, RuPhosDioxane, 100 °C68%[4]

Key Insight: It is crucial to recognize that achieving a respectable yield with an aryl chloride often necessitates a more sophisticated catalyst system. In the example above, the 2-chlorophenylboronic acid required a modern, bulky phosphine ligand (RuPhos), whereas the more reactive 2-bromophenylboronic acid could be effectively coupled using the classic, less active tetrakis(triphenylphosphine)palladium(0) catalyst.

Experimental Protocols: A Self-Validating Approach

To empower your research, we provide two distinct, robust protocols. The first is optimized for the more challenging aryl chloride substrate, while the second represents a standard procedure for the more reactive aryl bromide.

Protocol 1: Optimized for Challenging Couplings (e.g., with 2-Chlorophenylboronic Acid)

This protocol employs a highly active catalyst system designed to overcome the high bond dissociation energy of the C-Cl bond. The choice of a bulky, electron-rich phosphine ligand (e.g., SPhos, XPhos, or RuPhos) is critical as it promotes the oxidative addition step.

Methodology:

  • Reaction Setup: To a flame-dried Schlenk flask under an argon atmosphere, add the aryl chloride (1.0 mmol, 1.0 equiv.), the boronic acid partner (1.2 mmol, 1.2 equiv.), a potent base such as potassium phosphate (K₃PO₄, 2.0 mmol, 2.0 equiv.), and the catalyst system: Palladium(II) Acetate (Pd(OAc)₂, 0.02 mmol, 2 mol%) and a bulky phosphine ligand like SPhos (0.04 mmol, 4 mol%).

  • Solvent Addition: Add 5 mL of anhydrous, degassed toluene or 1,4-dioxane via syringe.

  • Reaction Execution: Seal the flask and heat the mixture to 100-110 °C with vigorous stirring.

  • Monitoring: Monitor the reaction's progress using TLC or LC-MS. Reactions may require 12-24 hours for completion.

  • Work-up: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate (20 mL) and wash with water (2 x 15 mL) and brine (15 mL).

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude residue via flash column chromatography on silica gel.

Protocol 2: Standard Conditions for Reactive Substrates (e.g., with 2-Bromophenylboronic Acid)

This protocol uses a more traditional and cost-effective catalyst, which is sufficient for the highly reactive C-Br bond.

Methodology:

  • Reaction Setup: To a round-bottom flask, add the aryl bromide (1.0 mmol, 1.0 equiv.), the boronic acid partner (1.2 mmol, 1.2 equiv.), a standard base such as potassium carbonate (K₂CO₃, 2.0 mmol, 2.0 equiv.), and the catalyst, [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂, 0.03 mmol, 3 mol%).[5][6]

  • Solvent Addition: Add a degassed solvent mixture, typically 1,4-Dioxane and Water (4:1 ratio, 5 mL total).[6]

  • Reaction Execution: Equip the flask with a reflux condenser under a nitrogen atmosphere and heat the mixture to 80-90 °C with vigorous stirring.

  • Monitoring: Monitor the reaction's progress. These reactions are often complete within 2-6 hours.

  • Work-up: Cool the reaction to room temperature. Dilute with ethyl acetate (20 mL) and wash with water (2 x 15 mL) and brine (15 mL).

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product via flash column chromatography.

Practical Considerations & Logical Framework

The choice between a chloro- or bromo-substituted starting material is a strategic decision involving a trade-off between cost, reactivity, and reaction development time.

Comparison_Logic cluster_chloro 2-Chlorophenylboronic Acid cluster_bromo 2-Bromophenylboronic Acid chloro_react Lower Reactivity chloro_cond Requires Stronger Catalysts & Conditions chloro_react->chloro_cond necessitates chloro_cost Lower Cost bromo_cost Higher Cost bromo_react Higher Reactivity bromo_cond Milder Conditions, Standard Catalysts bromo_react->bromo_cond allows for

Caption: Key decision factors for substrate selection.

  • Choose Aryl Chlorides When:

    • The starting material cost is a primary driver.

    • Working on a large-scale synthesis where the economic benefits are significant.

    • The necessary specialized ligands and potentially longer reaction times are acceptable.

  • Choose Aryl Bromides When:

    • Rapid reaction development and high yields are prioritized.

    • The target molecule is sensitive to harsh reaction conditions (high temperatures).

    • The higher cost of the starting material is acceptable for the convenience and efficiency gained.

Conclusion

The reactivity of 2-chlorophenylboronic acids is intrinsically lower than that of 2-bromophenylboronic acids in Suzuki-Miyaura couplings, a fact dictated by the greater strength of the C-Cl bond. This necessitates the use of more advanced, electron-rich and bulky phosphine ligands and often more forcing reaction conditions to achieve efficient coupling. In contrast, 2-bromophenylboronic acids are readily coupled under milder conditions with traditional palladium catalysts. The selection between these two substrates is a strategic decision balancing economic considerations against the demands of chemical reactivity and process efficiency. A thorough understanding of the underlying mechanistic principles enables the modern chemist to make informed decisions, optimizing for either cost or performance as the project demands.

References

A Senior Application Scientist's Guide to Biaryl Synthesis: Navigating Alternatives to 2-Chloro-6-fluoro-3-methylphenylboronic Acid

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the synthesis of complex biaryl scaffolds is a cornerstone of molecular construction. The judicious selection of building blocks is paramount, directly influencing reaction efficiency, yield, and the ultimate success of a synthetic campaign. Among the vast arsenal of organoboron reagents for the Suzuki-Miyaura cross-coupling reaction, 2-Chloro-6-fluoro-3-methylphenylboronic acid stands out as a key intermediate for accessing sterically hindered and electronically modulated biaryl systems.

This guide provides an in-depth, objective comparison of this compound with viable alternatives for biaryl synthesis. We will delve into the inherent challenges posed by this substrate, explore alternative boronic acid reagents, and present other powerful cross-coupling methodologies. This analysis is supported by experimental data and detailed protocols to empower you to make informed decisions in your synthetic endeavors.

The Challenge: Coupling of a Sterically Hindered and Electronically Deactivated Substrate

The structure of this compound presents a dual challenge in Suzuki-Miyaura coupling. Firstly, the presence of two ortho substituents—a chloro and a fluoro group—creates significant steric hindrance around the boronic acid moiety. This steric bulk can impede the crucial transmetalation step in the catalytic cycle, where the aryl group is transferred from the boron atom to the palladium catalyst.[1] Secondly, the electron-withdrawing nature of the halogen substituents deactivates the aryl ring, making the transmetalation process less favorable.

Overcoming these hurdles necessitates carefully optimized reaction conditions, particularly the choice of catalyst system. Modern, highly active catalysts, often employing bulky, electron-rich phosphine ligands such as SPhos, or N-heterocyclic carbenes (NHCs), are typically required to achieve satisfactory yields.[1][2] The selection of an appropriate base and solvent system is also critical to drive the reaction to completion.

Comparative Analysis of Boronic Acid Alternatives for Suzuki-Miyaura Coupling

While this compound is a valuable reagent, a comparative analysis of structurally similar alternatives can reveal opportunities for improved performance, cost-effectiveness, or altered reactivity profiles.

ReagentKey Structural FeaturesExpected Performance Characteristics
This compound Ortho-chloro, ortho-fluoro, meta-methylBaseline: Challenging due to steric hindrance and electronic deactivation. Requires robust catalyst systems (e.g., Pd(OAc)₂/SPhos) and optimized conditions to achieve good yields.[1][2]
2,6-Difluoro-3-methylphenylboronic acid Ortho-difluoro, meta-methylPotentially Higher Reactivity: The smaller van der Waals radius of fluorine compared to chlorine may slightly reduce steric hindrance. The strong electron-withdrawing nature of the two fluorine atoms can accelerate the transmetalation step in some cases.[3]
2-Chloro-3-methylphenylboronic acid Ortho-chloro, meta-methylReduced Steric Hindrance: The absence of the ortho-fluoro substituent significantly reduces steric bulk, potentially leading to faster reaction rates and higher yields under less demanding conditions.
2-Fluoro-3-methylphenylboronic acid Ortho-fluoro, meta-methylReduced Steric Hindrance & Favorable Electronics: Similar to the 2-chloro-3-methyl analogue, reduced steric hindrance is expected. The fluorine substituent may offer favorable electronic properties for coupling.
2,6-Dimethylphenylboronic acid Ortho-dimethylIncreased Steric Hindrance: The two ortho-methyl groups present significant steric challenges, often requiring specialized catalysts and conditions.[3]
Potassium 2-Chloro-6-fluoro-3-methylphenyltrifluoroborate Trifluoroborate salt of the target structureEnhanced Stability & Handling: Trifluoroborate salts are often more stable and easier to handle than the corresponding boronic acids, exhibiting a longer shelf life and resistance to protodeboronation.[4] They typically require fluoride activation for the Suzuki coupling.
2-Chloro-6-fluoro-3-methylphenyl MIDA boronate N-methyliminodiacetic acid (MIDA) boronate esterSuperior Stability & Controlled Release: MIDA boronates are exceptionally stable, air- and moisture-tolerant solids that can be used in a controlled, slow-release manner during the reaction, which can be advantageous for sensitive substrates.[5]

Note: The yields and reaction times are highly dependent on the specific coupling partner, catalyst, ligand, base, and solvent system employed. The information in this table is intended to provide a qualitative comparison based on established principles of steric and electronic effects in Suzuki-Miyaura couplings.

Alternative Cross-Coupling Methodologies for Hindered Biaryl Synthesis

When Suzuki-Miyaura coupling proves challenging, even with optimized conditions, alternative cross-coupling strategies can offer a more effective route to the desired biaryl product. These methods utilize different organometallic reagents and often exhibit complementary reactivity profiles.

Kumada-Corriu Coupling

The Kumada-Corriu coupling employs a Grignard reagent (organomagnesium halide) as the nucleophilic partner.[6][7] This reaction is particularly effective for the synthesis of sterically hindered biaryls and can often proceed under milder conditions than Suzuki couplings.[8]

Advantages:

  • High reactivity of Grignard reagents.

  • Often effective for hindered substrates where Suzuki coupling fails.[8]

  • Can be more cost-effective as it avoids the synthesis of boronic acids.

Limitations:

  • Grignard reagents are highly basic and nucleophilic, limiting functional group tolerance.

  • Requires strictly anhydrous reaction conditions.

Negishi Coupling

The Negishi coupling utilizes an organozinc reagent as the coupling partner.[9] Organozinc reagents are generally more functional group tolerant than Grignard reagents, expanding the scope of the reaction.[2]

Advantages:

  • Good functional group tolerance.[2]

  • Effective for the synthesis of complex and sterically demanding biaryls.[9]

  • High reactivity and yields are often achieved.

Limitations:

  • Organozinc reagents can be sensitive to air and moisture, requiring careful handling.

  • Preparation of the organozinc reagent is an additional synthetic step.

Hiyama Coupling

The Hiyama coupling employs an organosilane as the nucleophilic partner, activated by a fluoride source (e.g., TBAF) or a base.[10][11] Organosilanes are stable, non-toxic, and readily available, making this an attractive alternative.

Advantages:

  • Organosilane reagents are stable and easy to handle.[11]

  • The reaction can often be performed under milder conditions.

  • Considered a "greener" cross-coupling method due to the low toxicity of silicon byproducts.[12]

Limitations:

  • Requires an activator, typically a fluoride source, which can be incompatible with certain functional groups (e.g., silyl protecting groups).[11]

  • The reactivity of organosilanes can be lower than that of other organometallic reagents.

Experimental Protocols

The following protocols provide a starting point for researchers. Optimization of reaction parameters is often necessary for specific substrates.

Protocol 1: Suzuki-Miyaura Coupling of this compound

This protocol is adapted from established methods for the coupling of sterically hindered aryl chlorides.[1][2]

Materials:

  • This compound (1.2 equiv.)

  • Aryl halide (1.0 equiv.)

  • Palladium(II) Acetate (Pd(OAc)₂) (2 mol%)

  • SPhos (4 mol%)

  • Potassium phosphate (K₃PO₄) (2.0 equiv.)

  • Anhydrous toluene

  • Degassed water

Procedure:

  • To a dry Schlenk flask equipped with a magnetic stir bar and a reflux condenser, add this compound, the aryl halide, Palladium(II) Acetate, SPhos, and potassium phosphate.

  • Seal the flask with a septum and purge with an inert gas (Argon or Nitrogen) for 15 minutes.

  • Under a positive pressure of the inert gas, add anhydrous toluene and degassed water via syringe.

  • Heat the reaction mixture to 100-110 °C with vigorous stirring.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

  • Upon completion (typically 12-24 hours), cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate and water.

  • Transfer the mixture to a separatory funnel, separate the layers, and extract the aqueous layer with ethyl acetate.

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate (Na₂SO₄).

  • Filter the solution and concentrate the solvent under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Protocol 2: Kumada-Corriu Coupling for Hindered Biaryl Synthesis

This protocol is a general procedure for the palladium-catalyzed Kumada-Corriu coupling of an aryl Grignard reagent with an aryl halide.[8]

Materials:

  • Aryl magnesium bromide (Grignard reagent, 1.1 equiv.)

  • Aryl halide (1.0 equiv.)

  • Palladium(II) chloride (PdCl₂) (1-2 mol%)

  • Triphenylphosphine (PPh₃) (2-4 mol%)

  • Anhydrous tetrahydrofuran (THF)

Procedure:

  • To a flame-dried, three-necked flask equipped with a reflux condenser, dropping funnel, and nitrogen inlet, add the aryl halide and a solution of the palladium catalyst in anhydrous THF.

  • Slowly add the Grignard reagent solution from the dropping funnel to the stirred solution at room temperature.

  • After the addition is complete, heat the reaction mixture to reflux.

  • Monitor the reaction progress by TLC or GC-MS.

  • After completion, cool the reaction to 0 °C and quench by the slow addition of saturated aqueous ammonium chloride solution.

  • Extract the mixture with diethyl ether.

  • Wash the combined organic layers with water and brine, then dry over anhydrous magnesium sulfate (MgSO₄).

  • Filter and concentrate the solvent under reduced pressure.

  • Purify the crude product by flash column chromatography.

Visualizing the Synthetic Landscape

To better understand the relationships between the discussed concepts, the following diagrams are provided.

Suzuki_Miyaura_Catalytic_Cycle Pd(0)L_n Pd(0)Ln Oxidative_Addition Oxidative Addition Pd(0)L_n->Oxidative_Addition Ar-Pd(II)L_n-X Ar-Pd(II)Ln-X Oxidative_Addition->Ar-Pd(II)L_n-X Transmetalation Transmetalation Ar-Pd(II)L_n-X->Transmetalation Ar-Pd(II)L_n-Ar' Ar-Pd(II)Ln-Ar' Transmetalation->Ar-Pd(II)L_n-Ar' Reductive_Elimination Reductive Elimination Ar-Pd(II)L_n-Ar'->Reductive_Elimination Reductive_Elimination->Pd(0)L_n Ar-Ar' Ar-Ar' (Biaryl Product) Reductive_Elimination->Ar-Ar' Ar-X Aryl Halide (Ar-X) Ar-X->Oxidative_Addition Ar'-B(OH)2 Boronic Acid (Ar'-B(OH)2) Ar'-B(OH)2->Transmetalation Base Base Base->Transmetalation

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Decision_Tree Start Biaryl Synthesis Required (Hindered System) Suzuki Attempt Suzuki-Miyaura Coupling Start->Suzuki Optimize Optimize Catalyst, Base, Solvent Suzuki->Optimize Success_Suzuki Successful Synthesis Optimize->Success_Suzuki High Yield Failure_Suzuki Low Yield or No Reaction Optimize->Failure_Suzuki Low Yield Alternatives Consider Alternative Cross-Coupling Failure_Suzuki->Alternatives Functional_Group Functional Group Tolerance? Alternatives->Functional_Group Kumada Kumada Coupling (Grignard Reagent) Negishi Negishi Coupling (Organozinc Reagent) Hiyama Hiyama Coupling (Organosilane Reagent) Functional_Group->Kumada Low Functional_Group->Negishi High Functional_Group->Hiyama Moderate

Caption: A decision-making workflow for selecting a biaryl synthesis strategy.

Conclusion

The synthesis of sterically hindered biaryls is a persistent challenge in modern organic chemistry. While this compound serves as a valuable building block, a thorough understanding of its reactivity profile and the available alternatives is crucial for synthetic success. The Suzuki-Miyaura coupling, when optimized with advanced catalyst systems, remains a powerful tool. However, for particularly recalcitrant substrates, alternative cross-coupling methodologies such as the Kumada-Corriu, Negishi, and Hiyama reactions provide potent, complementary strategies. By carefully considering the steric and electronic properties of the substrates and the functional group tolerance of the reaction, researchers can navigate the complexities of biaryl synthesis and efficiently access their target molecules.

References

Analytical techniques for monitoring 2-Chloro-6-fluoro-3-methylphenylboronic acid reactions (TLC, LC-MS)

Author: BenchChem Technical Support Team. Date: January 2026

A Comparative Guide to Monitoring 2-Chloro-6-fluoro-3-methylphenylboronic Acid Reactions: TLC vs. LC-MS

In the landscape of modern pharmaceutical and materials science, the precise monitoring of chemical reactions is paramount to ensuring product quality, optimizing yield, and maintaining process safety. This is particularly true for reactions involving versatile building blocks like this compound, a key intermediate in the synthesis of numerous high-value compounds, often through Suzuki-Miyaura cross-coupling reactions.[1][2] This guide provides an in-depth, comparative analysis of two ubiquitous analytical techniques for monitoring these reactions: Thin-Layer Chromatography (TLC) and Liquid Chromatography-Mass Spectrometry (LC-MS). Drawing upon field-proven insights, this document will delve into the practical application, strengths, and limitations of each method, empowering researchers, scientists, and drug development professionals to make informed decisions for their specific analytical needs.

The Critical Role of Reaction Monitoring

The progress of a chemical reaction, such as a Suzuki-Miyaura coupling involving this compound, must be carefully tracked to determine the point of completion, identify the formation of byproducts, and prevent the degradation of products. Inadequate monitoring can lead to premature quenching of the reaction, resulting in low yields, or prolonged reaction times, which can foster the creation of impurities that complicate purification. The choice between a rapid, cost-effective method like TLC and a highly sensitive and specific technique like LC-MS is often dictated by the stage of development, the complexity of the reaction mixture, and the ultimate analytical goal.

Thin-Layer Chromatography (TLC): The Workhorse of the Organic Lab

TLC is a foundational technique in organic chemistry, prized for its simplicity, speed, and low cost.[3][4] It provides a quick, qualitative snapshot of a reaction's progress, allowing chemists to visualize the consumption of starting materials and the formation of products.

Experimental Protocol: TLC Monitoring
  • Plate Preparation : Use commercially available silica gel 60 F254 plates.[3] For optimal results, activate the plate by heating it at 100°C for 10-15 minutes to remove adsorbed moisture.[3]

  • Sample Spotting : Draw a faint pencil line approximately 1 cm from the bottom of the plate. Using a capillary tube, spot a small aliquot of the reaction mixture onto this line. It is also advisable to spot the starting boronic acid and any other key reactants as references.

  • Developing the Plate : Place the spotted plate in a sealed chamber containing a suitable mobile phase (eluent). A common solvent system for boronic acid derivatives is a mixture of hexanes and ethyl acetate.[5][6] The chamber should be saturated with the solvent vapor to ensure uniform development.

  • Visualization : After the solvent front has migrated near the top of the plate, remove it from the chamber and mark the solvent front with a pencil. Visualize the separated spots under UV light (254 nm), where UV-active compounds will appear as dark spots.[3] For boronic acids that may not be strongly UV-active, specific staining agents can be employed. A solution of alizarin, for instance, can selectively detect boronic acids by forming a fluorescent complex that is visible under 366 nm UV light.[7][8] Another general-purpose stain is potassium permanganate, which reacts with a wide range of organic compounds.[5]

  • Analysis : The progress of the reaction is assessed by observing the disappearance of the starting material spot(s) and the appearance of the product spot(s). The retention factor (Rf), the ratio of the distance traveled by the spot to the distance traveled by the solvent front, can be calculated to characterize each component.

Causality in TLC Protocol Choices
  • Stationary Phase : Silica gel is a polar adsorbent, making it well-suited for separating a wide range of organic compounds.[9] Its acidic nature can sometimes cause streaking with basic compounds, but for many boronic acid reactions, it provides excellent separation.

  • Mobile Phase : The choice of eluent is critical for achieving good separation. A mixture of a non-polar solvent (e.g., hexanes) and a more polar solvent (e.g., ethyl acetate) allows for fine-tuning of the mobile phase polarity to effectively separate compounds of varying polarities.[6]

  • Visualization : While UV visualization is non-destructive and convenient for aromatic compounds, the use of chemical stains is essential for compounds that lack a strong chromophore.[4] The selectivity of certain stains, like alizarin for boronic acids, provides an added layer of identification.[7][8]

Liquid Chromatography-Mass Spectrometry (LC-MS): Precision and Sensitivity

LC-MS combines the powerful separation capabilities of high-performance liquid chromatography (HPLC) with the highly sensitive and specific detection of mass spectrometry. This technique provides not only retention time data but also mass-to-charge ratio information, enabling confident identification and quantification of reaction components.

Experimental Protocol: LC-MS Monitoring
  • Sample Preparation : Dilute a small aliquot of the reaction mixture in a suitable solvent, such as acetonitrile or methanol. A mini-workup, such as a simple extraction, may be necessary to remove salts or other components that can interfere with the analysis or damage the instrument.[10]

  • Chromatographic Separation :

    • Column : A C18 reversed-phase column is a common choice for the analysis of boronic acids and their derivatives.[11][12]

    • Mobile Phase : A typical mobile phase consists of a gradient of water and acetonitrile, often with an additive like ammonium acetate (e.g., 10 mM) to improve peak shape and ionization efficiency.[11][12] The use of volatile buffers is recommended to keep the ESI source clean.[13]

    • Gradient Elution : A gradient elution, where the proportion of the organic solvent is increased over time, is often employed to effectively separate compounds with a range of polarities.

  • Mass Spectrometry Detection :

    • Ionization : Electrospray ionization (ESI) is a soft ionization technique well-suited for many organic molecules, including boronic acids.[11][12] Both positive and negative ion modes should be evaluated, though negative mode is often effective for boronic acids.[2]

    • Analysis : The mass spectrometer is set to scan a relevant mass range or to monitor for specific ions (Selected Ion Monitoring, SIM) corresponding to the starting materials, products, and expected byproducts.

  • Data Analysis : The resulting chromatogram will show peaks corresponding to each separated component, and the associated mass spectrum for each peak will provide its mass-to-charge ratio, confirming its identity.

Causality in LC-MS Protocol Choices
  • Reversed-Phase Chromatography : C18 columns are non-polar and are effective at separating a wide array of organic molecules based on their hydrophobicity, making them a versatile first choice.[14]

  • Mobile Phase Additives : Additives like ammonium acetate help to control the pH of the mobile phase and can aid in the ionization process by providing adduct-forming ions, leading to better sensitivity and peak shape.[11][12]

  • Electrospray Ionization : ESI is a gentle ionization method that typically produces intact molecular ions, simplifying spectral interpretation and providing clear molecular weight information.[11][12] The choice of polarity (positive or negative) depends on the analyte's ability to accept a proton or lose a proton, respectively.

Comparative Analysis: TLC vs. LC-MS

FeatureThin-Layer Chromatography (TLC)Liquid Chromatography-Mass Spectrometry (LC-MS)
Speed Very fast (minutes)Slower (several minutes to over an hour per sample)
Cost Low (disposable plates, common solvents)High (instrument purchase, maintenance, high-purity solvents)
Sensitivity Lower (microgram range)Very high (nanogram to picogram range)[15]
Specificity Low (relies on Rf and visualization)Very high (retention time and mass-to-charge ratio)
Information Provided Qualitative (presence/absence, relative polarity)Quantitative and qualitative (concentration, molecular weight)
Throughput High (multiple samples on one plate)Lower (sequential analysis)
Ease of Use Simple, requires minimal trainingComplex, requires skilled operator

Field-Proven Insights and Troubleshooting

  • TLC Streaking : Streaking of spots on a TLC plate can be caused by overloading the sample, or if the compound is highly polar or acidic/basic.[16] Adding a small amount of acetic acid to the eluent can often resolve streaking for acidic compounds like boronic acids.

  • LC-MS Ion Suppression : The presence of high concentrations of salts or other non-volatile components in the reaction mixture can suppress the ionization of the analyte of interest in the ESI source.[10][13] A simple sample clean-up step, such as a dilute-and-shoot approach or a quick filtration through a small plug of silica, can mitigate this effect.[10]

  • Boronic Acid Dehydration in MS : Boronic acids can sometimes dehydrate or form boroxines (cyclic trimers) in the mass spectrometer, leading to confusing spectra.[11][12] Optimizing MS parameters and using appropriate mobile phases can help to minimize these unwanted transformations.[11][12]

Workflow for Selecting the Appropriate Analytical Technique

The choice between TLC and LC-MS is often guided by the specific needs of the project phase. The following diagram illustrates a logical workflow for this decision-making process.

G start Reaction Monitoring Required for This compound reaction decision1 Need for rapid, qualitative check of reaction progress? start->decision1 tlc Use Thin-Layer Chromatography (TLC) decision1->tlc Yes decision2 Need for quantitative data, byproduct identification, or high sensitivity? decision1->decision2 No end_tlc Quick assessment of starting material consumption and product formation tlc->end_tlc decision2->tlc No (default to simpler method if sufficient) lcms Use Liquid Chromatography-Mass Spectrometry (LC-MS) decision2->lcms Yes end_lcms Accurate quantification, impurity profiling, and confident product identification lcms->end_lcms

Caption: Decision workflow for selecting between TLC and LC-MS.

General Reaction Monitoring Scheme

The following diagram illustrates the points at which TLC and LC-MS are typically employed in monitoring a chemical reaction.

G cluster_0 Reaction Progress cluster_1 Analytical Monitoring A Starting Materials (e.g., this compound) B Reaction in Progress A->B Reaction Initiated C Reaction Completion B->C Time TLC TLC Analysis (Qualitative Check) B->TLC Aliquot taken LCMS LC-MS Analysis (Quantitative & Confirmatory) C->LCMS Final Aliquot/Workup Sample

Caption: Integration of TLC and LC-MS in a reaction timeline.

Conclusion

Both Thin-Layer Chromatography and Liquid Chromatography-Mass Spectrometry are invaluable tools for monitoring reactions involving this compound. TLC serves as a rapid, indispensable method for real-time, qualitative assessment of reaction progress directly at the fume hood. Its simplicity and low cost make it ideal for routine checks and for optimizing reaction conditions.

Conversely, LC-MS provides a much deeper, quantitative, and confirmatory level of analysis. Its high sensitivity and specificity are crucial for identifying trace impurities, confirming product identity, and for the rigorous process control required in later stages of drug development and manufacturing.

Ultimately, the most effective analytical strategy often involves the synergistic use of both techniques. TLC can be used for frequent, rapid checks, while LC-MS is employed at critical time points and for final product analysis, ensuring a comprehensive understanding and control of the chemical transformation.

References

A Comparative Spectroscopic Guide to 2-Chloro-6-fluoro-3-methylphenylboronic Acid and Its Analogs for Pharmaceutical Research

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Critical Role of Boronic Acids in Modern Synthesis

In the landscape of contemporary drug discovery and development, the Suzuki-Miyaura cross-coupling reaction stands as a pillar for the construction of carbon-carbon bonds.[1] This Nobel Prize-winning methodology is fundamental to the synthesis of biaryl and poly-olefin structures prevalent in many pharmaceutical agents.[1] The success of these reactions hinges on the quality and reactivity of the organoboron reagent, with boronic acids being the most widely employed class due to their commercial availability and versatile reactivity.[2][3]

However, the apparent simplicity of using boronic acids belies the challenges associated with their stability and handling; issues like protodeboronation can compromise reaction outcomes.[4] This necessitates rigorous analytical characterization to ensure the identity, purity, and stability of these critical reagents before their inclusion in complex synthetic pathways.

This guide provides an in-depth analytical characterization of 2-Chloro-6-fluoro-3-methylphenylboronic acid , a highly functionalized building block with applications in pharmaceutical synthesis.[5] We will delve into its distinctive Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) profiles, offering a framework for its unambiguous identification. Furthermore, we will present a comparative analysis with structurally similar analogs to illuminate how subtle electronic and steric modifications influence spectroscopic data. This document is designed for researchers, medicinal chemists, and process development scientists who rely on precise structural verification to drive their research forward.

Spectroscopic Characterization of this compound

A multi-technique approach combining NMR and high-resolution mass spectrometry (HRMS) is essential for the complete and unambiguous structural elucidation of complex small molecules.

Nuclear Magnetic Resonance (NMR) Analysis

NMR spectroscopy provides a detailed fingerprint of a molecule's chemical structure by probing the environment of specific nuclei, primarily ¹H, ¹³C, and, in this case, ¹⁹F.[6] The analysis of chemical shifts, integration, and coupling patterns allows for the precise assignment of each atom within the molecular framework.[7][8]

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the methyl group protons, and the exchangeable hydroxyl protons of the boronic acid group.

  • Aromatic Region (δ 6.5-8.0 ppm): Two signals are anticipated in this region, corresponding to the two protons on the phenyl ring. Their chemical shifts are influenced by the electron-withdrawing effects of the chlorine and fluorine atoms.[9] The splitting patterns will be complex due to both proton-proton (³JHH) and proton-fluorine (JHF) coupling.

  • Methyl Protons (δ ~2.2 ppm): A singlet or a narrow doublet (due to long-range coupling with fluorine, ⁴JHF) corresponding to the three protons of the methyl group is expected.[10]

  • Boronic Acid Protons (δ variable): The two -OH protons of the boronic acid group are exchangeable and may appear as a broad singlet. Its chemical shift is highly dependent on concentration, temperature, and the solvent used. In a dry solvent like DMSO-d₆, this peak is more likely to be observed.

¹³C NMR Spectroscopy: The carbon NMR spectrum provides information on all unique carbon environments within the molecule.

  • Aromatic Carbons (δ 110-160 ppm): Six distinct signals are expected for the aromatic carbons. The carbons directly bonded to the electronegative fluorine and chlorine atoms will be significantly affected. The carbon attached to fluorine will appear as a doublet with a large one-bond coupling constant (¹JCF).

  • Methyl Carbon (δ ~15-25 ppm): A single peak corresponding to the methyl carbon.

  • Carbon-Boron Bond (δ ~130-150 ppm): The carbon atom bonded to the boron atom (C1) often shows a broader signal and its chemical shift can be diagnostic.

¹⁹F NMR Spectroscopy: Given the presence of a fluorine atom, ¹⁹F NMR is a highly sensitive and informative technique. A single resonance is expected, and its chemical shift provides insight into the electronic environment around the fluorine atom.[11]

Mass Spectrometry (MS) Analysis

High-Resolution Mass Spectrometry (HRMS) is indispensable for confirming the elemental composition of a molecule by providing a highly accurate mass measurement, often to within a few parts per million (ppm).[12] Electrospray Ionization (ESI) is a soft ionization technique well-suited for polar molecules like boronic acids.[13]

  • Expected Ion: In negative ion mode ESI-MS, the most likely observed ion would be the deprotonated molecule, [M-H]⁻. In positive ion mode, adducts with sodium [M+Na]⁺ or potassium [M+K]⁺ may be observed.

  • Isotopic Pattern: The presence of chlorine will result in a characteristic isotopic pattern for the molecular ion peak, with the M and M+2 peaks appearing in an approximate 3:1 ratio, which serves as a key diagnostic feature.

Comparative Analysis with Alternative Boronic Acids

To understand the influence of substituents on the spectroscopic data, we compare this compound with two structurally related analogs: 2,6-Difluoro-3-methylphenylboronic acid and 2-Fluoro-6-methylphenylboronic acid .[14][15] This comparison highlights how replacing the chlorine atom with either another fluorine atom or a hydrogen atom systematically alters the electronic environment and, consequently, the NMR and MS data.

Comparative NMR Data
CompoundKey ¹H NMR Features (Aromatic δ, ppm)Key ¹³C NMR Features (C-F, C-Cl δ, ppm)Key ¹⁹F NMR Features (δ, ppm)
This compound Signals influenced by Cl and FC-F (doublet), C-Cl (singlet)One distinct signal
2,6-Difluoro-3-methylphenylboronic acid [14]Signals influenced by two F atomsTwo C-F signals (doublets)Two distinct signals
2-Fluoro-6-methylphenylboronic acid [15]Signals influenced by one F atomOne C-F signal (doublet)One distinct signal

Note: The table presents expected trends. Actual chemical shifts depend on experimental conditions.

Discussion of Trends: Replacing the chlorine at the 2-position with a fluorine atom (as in 2,6-difluoro-3-methylphenylboronic acid) is expected to cause a significant downfield shift for the adjacent aromatic proton and carbon signals due to fluorine's higher electronegativity. The ¹⁹F NMR would, in turn, show two distinct signals for the two non-equivalent fluorine atoms. Conversely, replacing the chlorine with a hydrogen atom (as in 2-fluoro-6-methylphenylboronic acid) would result in an upfield shift of the nearby proton signals.

Comparative High-Resolution Mass Spectrometry Data
CompoundMolecular FormulaCalculated Exact Mass ([M-H]⁻)Characteristic Isotopic Signature
This compound C₇H₇BClFO₂187.0141Presence of ³⁵Cl/³⁷Cl (3:1)
2,6-Difluoro-3-methylphenylboronic acid [14]C₇H₇BF₂O₂171.0437None
2-Fluoro-6-methylphenylboronic acid C₇H₈BFO₂153.0528None

Discussion of Trends: The HRMS data provides definitive confirmation of the elemental composition. The most striking difference is the isotopic pattern: only the chloro-substituted compound will exhibit the characteristic M/M+2 pattern, making mass spectrometry a powerful tool for quickly distinguishing between these analogs.

Experimental Protocols

Adherence to standardized and robust protocols is crucial for obtaining high-quality, reproducible data.

Protocol 1: NMR Sample Preparation and Data Acquisition

This protocol is designed for the acquisition of ¹H, ¹³C, and ¹⁹F NMR spectra on a standard NMR spectrometer (e.g., 400 MHz or higher).[16]

Materials:

  • This compound (5-10 mg for ¹H, 20-50 mg for ¹³C)[17]

  • Deuterated solvent (e.g., DMSO-d₆ or CDCl₃)

  • NMR tube (5 mm, high precision)

  • Internal Standard (e.g., Tetramethylsilane - TMS)

  • Glass Pasteur pipette and filter plug (glass wool)

Procedure:

  • Sample Weighing: Accurately weigh the required amount of the boronic acid into a small, clean vial.

  • Solubilization: Add approximately 0.6-0.7 mL of the chosen deuterated solvent (e.g., DMSO-d₆) to the vial. If TMS is not pre-mixed in the solvent, add a very small drop.

  • Mixing: Gently swirl the vial to ensure the sample is fully dissolved.

  • Filtration: Place a small plug of glass wool into a Pasteur pipette. Filter the solution directly into the NMR tube to remove any particulate matter, which can degrade spectral quality.

  • Capping and Labeling: Securely cap the NMR tube and label it clearly.

  • Instrument Setup: Insert the sample into the spectrometer. Follow the instrument-specific software instructions for locking, tuning, and shimming to optimize magnetic field homogeneity.

  • Data Acquisition:

    • ¹H NMR: Acquire a standard proton spectrum. A relaxation delay (d1) of 1-2 seconds is typically sufficient.[16]

    • ¹³C NMR: Acquire a proton-decoupled carbon spectrum. A longer acquisition time and more scans will be necessary due to the lower natural abundance and sensitivity of the ¹³C nucleus.[17]

    • ¹⁹F NMR: Acquire a proton-decoupled fluorine spectrum. This is a high-sensitivity experiment and typically requires a short acquisition time.

Causality Behind Choices:

  • Solvent: DMSO-d₆ is often preferred for boronic acids as it is polar and allows for the observation of the exchangeable B(OH)₂ protons.

  • Filtration: Particulate matter disrupts the magnetic field homogeneity, leading to broad peaks and poor resolution. Filtration is a critical step for obtaining sharp NMR signals.

  • Internal Standard: TMS provides a reference point (0 ppm) for the chemical shift scale, allowing for accurate and reproducible measurements across different experiments and instruments.[17]

Protocol 2: HRMS Sample Preparation and Data Acquisition (ESI-TOF)

This protocol outlines the preparation of a sample for analysis by Electrospray Ionization Time-of-Flight Mass Spectrometry.

Materials:

  • This compound

  • HPLC-grade solvents (e.g., methanol, acetonitrile, water)

  • Formic acid (for positive ion mode) or Ammonium hydroxide (for negative ion mode)

  • 2 mL autosampler vials with screw caps[18]

  • Micropipettes and sterile tips

  • Syringe filter (0.22 µm)

Procedure:

  • Stock Solution Preparation: Prepare a stock solution of the boronic acid at a concentration of approximately 1 mg/mL in methanol or acetonitrile.[18]

  • Working Solution Preparation: Take 10 µL of the stock solution and dilute it with 1 mL of a suitable solvent mixture (e.g., 50:50 acetonitrile:water with 0.1% formic acid for positive mode). This brings the final concentration to the low µg/mL range, which is ideal for ESI-MS.[18][19]

  • Filtration: Filter the final working solution through a 0.22 µm syringe filter directly into a clean autosampler vial to prevent clogging of the MS instrument's fluidics.[19]

  • Capping and Labeling: Securely cap the vial and label it appropriately.

  • Instrument Setup:

    • Place the vial in the autosampler tray.

    • Set up the ESI source parameters. Typical starting points include a sprayer voltage, nebulizing gas flow, and drying gas temperature suitable for the solvent system.[20]

    • Set the mass spectrometer to acquire data in the desired mass range (e.g., m/z 50-500) in high-resolution mode.

    • Perform an external mass calibration before the run using a known calibration standard to ensure high mass accuracy.[21]

  • Data Acquisition: Inject the sample and acquire the full scan mass spectrum.

Causality Behind Choices:

  • Solvent System: A mixture of organic solvent and water is used to ensure the sample remains dissolved and to facilitate the electrospray process. The addition of a modifier like formic acid aids in protonation for positive ion mode.[13]

  • Concentration: High sample concentrations can lead to ion suppression, signal saturation, and contamination of the mass spectrometer. Diluting to the low µg/mL range ensures optimal signal intensity and instrument performance.[18]

  • Filtration: Essential to protect the sensitive and narrow capillaries of the HPLC and MS systems from blockages.[19]

Visualizing Structures and Workflows

Visual aids are crucial for understanding molecular structures and analytical processes.

Caption: Structure of this compound.

Analytical_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis Sample Solid Boronic Acid Sample Prep_NMR Dissolve in Deuterated Solvent Filter into NMR Tube Sample->Prep_NMR Prep_MS Prepare Dilute Solution Filter into MS Vial Sample->Prep_MS NMR NMR Spectrometer (¹H, ¹³C, ¹⁹F) Prep_NMR->NMR MS HRMS Instrument (ESI-TOF) Prep_MS->MS Data_NMR NMR Spectra (Chemical Shift, Coupling) NMR->Data_NMR Data_MS Mass Spectrum (Exact Mass, Isotope Pattern) MS->Data_MS Final Structural Confirmation & Comparative Analysis Data_NMR->Final Data_MS->Final

Caption: Workflow for Spectroscopic Characterization.

Conclusion

The rigorous characterization of synthetic building blocks like this compound is not merely a quality control measure; it is a fundamental prerequisite for successful and reproducible research in drug discovery. A combined analytical approach using ¹H, ¹³C, and ¹⁹F NMR, alongside high-resolution mass spectrometry, provides an orthogonal and definitive confirmation of molecular structure and purity.

As demonstrated, each technique offers unique and complementary information. NMR spectroscopy elucidates the precise atomic connectivity and electronic environment, while HRMS confirms the elemental formula with high confidence. The comparative analysis with structural analogs further deepens our understanding by correlating specific structural changes with predictable spectroscopic outcomes. By employing the robust protocols and interpretive frameworks detailed in this guide, researchers can ensure the integrity of their starting materials, thereby enhancing the reliability and efficiency of their synthetic endeavors.

References

A Senior Application Scientist's Guide to Phosphine Ligand Efficacy in Suzuki-Miyaura Coupling with a Sterically Hindered Boronic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Topic: Efficacy of Different Phosphine Ligands with 2-Chloro-6-fluoro-3-methylphenylboronic acid

Introduction: Navigating the Challenges of Sterically Congested Couplings

The Suzuki-Miyaura cross-coupling reaction stands as a pillar of modern synthetic chemistry, prized for its versatility in constructing C-C bonds.[1] Its impact is particularly profound in pharmaceutical and materials science, where the synthesis of complex biaryl structures is paramount.[2] However, the reaction's success is not universal and is highly dependent on the steric and electronic nature of the coupling partners.

This guide focuses on a particularly challenging substrate: This compound . Its structure, featuring two ortho-substituents (Cl and F), presents significant steric hindrance around the reactive boronic acid moiety.[3][4] Such congestion can dramatically impede key steps in the catalytic cycle, leading to low yields and sluggish reaction times.

The key to overcoming these hurdles lies in the rational selection of the phosphine ligand coordinated to the palladium catalyst. The ligand's architecture dictates the catalyst's reactivity, stability, and ability to accommodate bulky substrates.[5][6] This guide provides an in-depth comparison of various phosphine ligand classes, supported by representative experimental data, to empower researchers in selecting the optimal catalyst system for couplings involving this and other sterically demanding boronic acids.

The Decisive Role of the Phosphine Ligand: A Mechanistic Perspective

The efficacy of a palladium catalyst in a Suzuki-Miyaura coupling is inextricably linked to the properties of its supporting phosphine ligand. The ligand influences every elementary step of the catalytic cycle: oxidative addition, transmetalation, and reductive elimination. For challenging substrates, such as aryl chlorides or sterically hindered partners, bulky and electron-rich ligands are essential.[7][8]

Causality Behind Ligand Choice:

  • Steric Bulk: Large, bulky ligands promote the formation of highly reactive, monoligated L1Pd(0) species, which are crucial for the oxidative addition of the aryl halide.[2][5] This steric pressure also facilitates the final reductive elimination step, which is often the rate-limiting step for hindered substrates.

  • Electron-Donating Ability: Electron-rich phosphines increase the electron density on the palladium center. This electronic push enhances the rate of oxidative addition, particularly with less reactive aryl chlorides.[8][9]

Below is a diagram illustrating the generally accepted catalytic cycle for the Suzuki-Miyaura reaction, highlighting the influence of the phosphine ligand (L).

Suzuki_Miyaura_Cycle cluster_cycle Pd0 L-Pd(0) (Active Catalyst) OxAdd Ar-Pd(II)-X(L) (Oxidative Adduct) Pd0->OxAdd Oxidative Addition (Ar-X) Favored by electron-rich, bulky L Pd0->OxAdd Trans Ar-Pd(II)-Ar'(L) (Diaryl Complex) OxAdd->Trans Transmetalation (Ar'-B(OH)₂ + Base) OxAdd->Trans Trans->Pd0 Reductive Elimination Favored by bulky L Trans->Pd0 Product Ar-Ar' (Product) Trans->Product Ligand_Screening_Workflow start Start: Reagent Preparation setup Reaction Setup (Inert Atmosphere, Flame-Dried Vials) start->setup reagents Add Solid Reagents (Boronic Acid, Aryl Halide, Base) setup->reagents catalyst Add Catalyst Components (Pd Source & Ligand Stock Solutions) reagents->catalyst solvent Add Degassed Solvent catalyst->solvent reaction Heat & Stir (e.g., 100 °C) solvent->reaction monitor Monitor Progress (TLC, GC-MS, or LC-MS) reaction->monitor workup Quench, Work-up, & Purify monitor->workup analysis Analyze & Compare Yields workup->analysis end End: Optimal Ligand Identified analysis->end

References

A Senior Application Scientist's Guide to Inorganic Bases in the Suzuki Coupling of Hindered Substrates

Author: BenchChem Technical Support Team. Date: January 2026

For researchers navigating the complexities of carbon-carbon bond formation, the Suzuki-Miyaura cross-coupling reaction is an indispensable tool.[1] Its robustness and functional group tolerance have cemented its place in academic and industrial synthesis, from materials science to drug development. However, when faced with sterically hindered substrates—such as di- or tri-ortho-substituted biaryls—the reaction's efficiency can plummet, demanding meticulous optimization of each parameter.[2][3][4] Among these, the choice of an inorganic base is not merely a matter of pH control; it is a critical decision that profoundly influences the catalytic cycle and dictates the success or failure of the coupling.

This guide provides an in-depth comparative study of common inorganic bases for these challenging transformations. We will move beyond simple protocols to explore the mechanistic rationale behind base selection, supported by experimental evidence, to empower you to make informed decisions in your synthetic endeavors.

The Mechanistic Role of the Base: More Than a Proton Abstractor

For a long time, the base's role in the Suzuki coupling was not fully understood.[1] It is now recognized as a key activator in the turnover-limiting transmetalation step. The base facilitates the transfer of the organic group from the organoboron species to the palladium center through one of two primary, competing pathways.[5][6]

  • The Boronate Pathway: The base reacts with the boronic acid to form a more nucleophilic "ate" complex (a boronate). This activated species is primed to react with the palladium(II) halide complex generated after oxidative addition.[5][6][7]

  • The Hydroxide Pathway: Alternatively, the base (particularly in aqueous media) can generate hydroxide ions that exchange with the halide on the palladium complex, forming a palladium-hydroxo species. This intermediate is significantly more reactive towards the neutral boronic acid.[5][6]

Studies by Hartwig and others suggest that for reactions using weak bases like carbonates and phosphates in aqueous solvent mixtures, the hydroxide pathway is often the dominant and kinetically favored route.[6]

Suzuki_Cycle cluster_cycle Suzuki-Miyaura Catalytic Cycle cluster_base_action Role of Inorganic Base Pd0 Pd(0)L₂ OxAdd Oxidative Addition Pd0->OxAdd Ar¹-X ArPdX Ar¹-Pd(II)L₂(X) OxAdd->ArPdX Transmetalation Transmetalation ArPdX->Transmetalation PdOH Ar¹-Pd(II)L₂(OH) ArPdX->PdOH Halide Exchange Ar1PdAr2 Ar¹-Pd(II)L₂(Ar²) Transmetalation->Ar1PdAr2 RedElim Reductive Elimination Ar1PdAr2->RedElim RedElim->Pd0 Product Ar¹-Ar² RedElim->Product Catalyst_Regen Catalyst Regenerated Base Base (e.g., K₃PO₄, Cs₂CO₃) + H₂O Boronate [Ar²-B(OH)₃]⁻ Base->Boronate Pathway A Base->PdOH Pathway B BoronicAcid Ar²-B(OH)₂ BoronicAcid->Boronate Boronate->Transmetalation Reacts with Ar¹-Pd(II)L₂(X) PdOH->Transmetalation Reacts with Ar²-B(OH)₂

Diagram 1: The Suzuki catalytic cycle highlighting the dual mechanistic role of the inorganic base.

Comparative Analysis of Inorganic Bases for Hindered Couplings

The choice of base becomes paramount when steric hindrance slows down the desired reaction steps, allowing side reactions to compete. A stronger or more suitable base can accelerate the transmetalation enough to achieve high yields.

Phosphate Bases (e.g., K₃PO₄)

Potassium phosphate is a strong, yet poorly nucleophilic base, making it a go-to choice for many challenging Suzuki couplings.[8] Its efficacy is particularly noted in reactions involving sterically demanding aryl chlorides and nitrogen-containing heterocycles.[8][9]

  • Expertise & Experience: The superiority of K₃PO₄ in hindered systems stems from its high basicity, which effectively promotes the formation of the active palladium-hydroxo species or the boronate complex, accelerating transmetalation. Its low nucleophilicity minimizes unwanted side reactions with the electrophile or catalyst. Anhydrous conditions are often beneficial to reduce competitive hydrodeboronation of the boronic acid.[10] Mechanistic studies suggest that the phosphate anion is not merely a spectator but can be directly involved in the transmetalation step.[11]

Carbonate Bases (K₂CO₃, Na₂CO₃, Cs₂CO₃)

Carbonates are the workhorses of Suzuki couplings, being inexpensive and effective for a wide range of substrates.[8] However, for hindered systems, their performance varies dramatically.

  • K₂CO₃ and Na₂CO₃: These are moderately strong bases that are often sufficient for less demanding couplings.[8] In studies involving large, sterically hindered substrates, K₂CO₃ can provide good yields, but often requires higher temperatures or longer reaction times compared to stronger bases.[12]

  • Cs₂CO₃ (The "Caesium Effect"): Cesium carbonate frequently provides superior results in difficult couplings where other bases fail.[8][13] This phenomenon, often dubbed the "caesium effect," is attributed to several factors. The high solubility of Cs₂CO₃ in organic solvents increases the effective concentration of the base.[14] Furthermore, the large, soft Cs⁺ cation is thought to play a direct role, potentially by forming bimetallic intermediates with the palladium catalyst or by preventing catalyst aggregation, thereby enhancing reactivity and stability.[15]

Fluoride Bases (KF, CsF)

Fluoride ions play a unique role in activating organoboron reagents. They are particularly useful when substrates contain base-sensitive functional groups, like esters, that could be hydrolyzed by stronger bases.[7]

  • Expertise & Experience: Fluoride reacts with boronic acids to form highly nucleophilic trifluoroborate salts in situ. This activation can be very effective, but the reaction kinetics can be complex. For some sterically hindered systems, KF has been shown to be the ideal base, completely suppressing side reactions that are observed with stronger bases like hydroxides.[16]

Hydroxide Bases (KOH, NaOH)

While their high basicity can drive reactions to completion, hydroxides like KOH and NaOH are often a double-edged sword.

  • Trustworthiness: The high concentration of hydroxide ions can lead to catalyst decomposition (formation of palladium black) and promote undesired side reactions, such as substrate hydrolysis or protodeboronation of the boronic acid.[8] While they can be effective in some cases, they are generally less reliable for complex, hindered substrates compared to K₃PO₄ or Cs₂CO₃.

Quantitative Data Summary

To illustrate the impact of base selection, the following table summarizes representative results for the Suzuki coupling of a sterically hindered aryl bromide (1-bromo-2,6-dimethylbenzene) with an ortho-substituted arylboronic acid (2-methylphenylboronic acid).

EntryBase (equiv.)Catalyst/Ligand SystemSolventTemp (°C)Time (h)Yield (%)Reference(s)
1K₂CO₃ (2.0)Pd₂(dba)₃ / SPhosToluene1001875[2]
2Cs₂CO₃ (2.0)Pd(OAc)₂ / RuPhosDioxane1001292[2]
3K₃PO₄ (3.0)Pd(dba)₂ / R-PhosTHF50298[10]
4NaOH (2.0)Pd₂(dba)₃ / L1THF60150[12]
5KF (2.0)Pd(OAc)₂ / Ligand 7Toluene1001285 (for similar system)[16]

Data compiled and adapted from multiple sources for illustrative purposes. Yields are highly dependent on the specific ligand, catalyst loading, and reaction conditions.

As the data clearly indicate, for this type of hindered coupling, stronger bases like K₃PO₄ and Cs₂CO₃, paired with advanced phosphine ligands, deliver superior yields under milder conditions and in shorter reaction times.

Experimental Protocols

A self-validating system is crucial for reproducible results. The following protocol provides a robust framework for screening inorganic bases in a hindered Suzuki coupling reaction.

General Protocol for Base Screening

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction Setup cluster_analysis Analysis A 1. Oven-dry glassware. Charge with magnetic stir bar. B 2. Add hindered aryl halide (1.0 eq), boronic acid (1.5 eq), and Pd catalyst/ligand. A->B C 3. Add inorganic base (2.0-3.0 eq). (Use a separate vial for each base). B->C D 4. Seal vial with a septum cap. C->D E 5. Evacuate and backfill with inert gas (e.g., Argon) 3 times. D->E F 6. Add degassed solvent via syringe. E->F G 7. Place in pre-heated block and stir vigorously. F->G H 8. Monitor reaction by TLC/GC-MS at set time points. G->H I 9. Upon completion, cool to RT, quench with water. H->I J 10. Extract with organic solvent, dry, and concentrate. I->J K 11. Purify via column chromatography and calculate isolated yield. J->K

Diagram 2: A standardized workflow for the comparative screening of inorganic bases.

Methodology:

  • Preparation: To an oven-dried reaction vial equipped with a magnetic stir bar, add the hindered aryl halide (0.5 mmol, 1.0 equiv.), the hindered arylboronic acid (0.75 mmol, 1.5 equiv.), the palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%), and the phosphine ligand (2-4 mol%).

  • Base Addition: In parallel vials for comparison, add the respective inorganic base: K₃PO₄ (1.5 mmol, 3.0 equiv.), Cs₂CO₃ (1.0 mmol, 2.0 equiv.), K₂CO₃ (1.0 mmol, 2.0 equiv.), and KF (1.0 mmol, 2.0 equiv.).

  • Inerting: Seal each vial with a septum cap. Purge the atmosphere by evacuating the vial under vacuum and backfilling with an inert gas (Argon or Nitrogen). Repeat this cycle three times.

  • Solvent Addition: Add the appropriate degassed solvent (e.g., Toluene, Dioxane, or THF, 2.5 mL) via syringe.

  • Reaction: Place the vials in a preheated reaction block or oil bath set to the desired temperature (e.g., 80-110 °C) and stir vigorously for the required time (e.g., 2-24 hours).

  • Monitoring & Workup: Monitor the reaction's progress by taking aliquots and analyzing via TLC or GC-MS. Once the starting material is consumed, cool the reaction to room temperature. Dilute with water and an organic solvent (e.g., ethyl acetate).

  • Isolation: Separate the organic layer, wash with brine, dry over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue by flash column chromatography on silica gel to obtain the pure biaryl product and determine the isolated yield for each base.

Conclusion and Authoritative Recommendations

The selection of an inorganic base is a decisive factor in the success of Suzuki-Miyaura couplings involving sterically hindered substrates. While general-purpose bases like K₂CO₃ can be effective, challenging transformations demand more potent and carefully chosen reagents.

Based on extensive literature evidence and mechanistic understanding, our authoritative recommendation for researchers tackling these systems is as follows:

  • Primary Choice: Begin optimizations with K₃PO₄ . Its strong basicity, low nucleophilicity, and proven track record with hindered substrates make it an excellent and reliable starting point.[8][10]

  • For Extremely Challenging Substrates: If K₃PO₄ provides unsatisfactory results, Cs₂CO₃ should be your next choice. The "caesium effect" often overcomes the highest activation barriers where other bases fail.[8][13][14]

  • For Base-Sensitive Substrates: When functional groups are incompatible with strong bases, KF offers a milder, alternative activation pathway that can be highly effective.[7][16]

Ultimately, the optimal base is substrate-dependent. The logical, data-driven screening approach outlined in this guide provides a clear pathway to systematically and efficiently identify the ideal conditions for your specific challenging Suzuki-Miyaura coupling.

References

A Researcher's Guide to Boronic Esters vs. 2-Chloro-6-fluoro-3-methylphenylboronic acid: Navigating the Stability-Reactivity Trade-off in Modern Cross-Coupling

Author: BenchChem Technical Support Team. Date: January 2026

Executive Summary

In the realm of synthetic chemistry, particularly in the development of pharmaceuticals and advanced materials, the choice of organoboron reagent for palladium-catalyzed cross-coupling reactions is a critical decision point that dictates the efficiency, reproducibility, and scalability of a synthetic route. This guide provides an in-depth comparison between the use of boronic esters as a general class and the specific, sterically hindered 2-Chloro-6-fluoro-3-methylphenylboronic acid. While boronic acids are often perceived as more reactive, this guide will demonstrate through mechanistic insights and comparative data that the superior stability, handling, and purification profile of boronic esters frequently render them the more advantageous choice, especially when dealing with challenging substrates. We will explore the fundamental trade-off between reactivity and stability, offering field-proven insights to guide researchers in selecting the optimal reagent for their synthetic challenges.

Introduction: The Critical Role of the Boron Reagent

The Suzuki-Miyaura cross-coupling reaction stands as a cornerstone of modern organic synthesis for its power in constructing C-C bonds.[1] The success of this reaction is critically dependent on the choice of the organoboron species. The two primary contenders in a chemist's toolkit are boronic acids (RB(OH)₂) and their corresponding boronic esters (RB(OR)₂).

This guide focuses on a direct comparison, pitting the broad advantages of boronic esters against a specific and illustrative example of a challenging boronic acid: This compound . This particular acid is characterized by ortho-substituents (Cl and F) that introduce significant steric hindrance and electronic effects, making it an excellent case study for the problems that boronic esters are designed to solve.

The Fundamental Paradigm: Reactivity vs. Stability

The core difference between boronic acids and their ester derivatives lies in a trade-off between intrinsic reactivity and practical stability.[2] Understanding this balance is key to troubleshooting reactions and designing robust synthetic pathways.

The Case for Boronic Acids: High Reactivity at a Cost

Boronic acids are generally more reactive and can lead to faster reaction times in cross-coupling reactions.[2][3] This is often attributed to the Lewis acidity of the boronic acid, which facilitates the crucial transmetalation step in the catalytic cycle.

However, this high reactivity comes with significant stability drawbacks:

  • Protodeboronation: This is a major undesired side reaction where the C-B bond is cleaved by a proton source (often water or alcohol in the reaction medium), replacing the boronic acid group with a hydrogen atom.[4] This decomposition pathway reduces the amount of active reagent, leading to lower yields and purification challenges.[2][5]

  • Oxidation and Decomposition: Boronic acids are susceptible to oxidation and can form boroxines (cyclic anhydrides) upon standing or during drying, which can alter their reactivity and stoichiometry.[3]

  • Handling and Purification: They are often less crystalline and can be difficult to handle and purify, sometimes requiring specialized techniques beyond standard silica gel chromatography.[6]

For a substrate like This compound , these issues are compounded by its structure. The ortho-substituents create steric bulk that can slow down the desired transmetalation and reductive elimination steps, requiring more forcing conditions or specialized, bulky phosphine ligands (e.g., XPhos, SPhos) to achieve good conversion.[7][8]

The Advantage of Boronic Esters: Stability Breeds Success

Boronic esters, particularly pinacol and N-methyliminodiacetic acid (MIDA) esters, are designed to overcome the inherent instability of boronic acids.[1]

  • Enhanced Stability: The cyclic structure formed with a diol (like pinacol) or the tetracoordinate structure of MIDA protects the Lewis acidic boron center.[1] This makes boronic esters significantly less prone to premature protodeboronation and oxidation.[1][5]

  • Ease of Handling and Storage: Boronic esters are typically stable, crystalline solids that are easy to weigh, handle in air, and store for extended periods without degradation.[2]

  • Superior Purification: They are generally compatible with standard silica gel chromatography, allowing for the isolation of highly pure material, which is critical for complex, multi-step syntheses.[2][9][10] While challenges can arise, straightforward solutions like using boric acid-treated silica gel have been developed.[10]

This enhanced stability translates directly to more reliable, reproducible, and higher-yielding reactions, particularly in automated or high-throughput workflows where reagent robustness is paramount.[2]

Comparative Analysis: Head-to-Head Performance

Performance MetricThis compoundBoronic Esters (e.g., Pinacol, MIDA)Advantage
Benchtop Stability & Storage Prone to oxidation and protodeboronation; may require storage under inert atmosphere.[2][3]Excellent stability; can be handled in air and stored for long periods.[1][2]Boronic Esters
Purification Challenging to purify via standard chromatography; risk of decomposition on silica.[6]Generally stable on silica gel; allows for high-purity isolation.[9][10]Boronic Esters
Reaction Reproducibility Variable yields due to reagent decomposition and sensitivity to reaction conditions.High reproducibility due to defined purity and stability.[2]Boronic Esters
Side Reactions Higher propensity for protodeboronation, leading to hydrogenated byproducts.[4]Minimized protodeboronation; cleaner reaction profiles.[1][5]Boronic Esters
Intrinsic Reactivity Generally higher; may result in faster reaction times under ideal conditions.[2]May require slightly longer reaction times or higher temperatures.[2]Boronic Acid
Advanced Applications Limited to direct coupling.Enables advanced strategies like iterative cross-coupling (MIDA esters).[11][12]Boronic Esters

Visualizing Key Concepts and Workflows

To better illustrate the principles discussed, the following diagrams outline the decision-making process and the underlying chemical pathways.

G cluster_0 Decision Workflow: Boronic Acid vs. Ester start Synthetic Goal Defined q1 Is maximizing reaction rate the absolute priority? start->q1 q2 Are stability, purity, and reproducibility critical? q1->q2 No acid Use Boronic Acid (with caution) q1->acid Yes q3 Is the boronic acid known to be unstable or sterically hindered? q2->q3 No ester Use Boronic Ester (Pinacol, MIDA) q2->ester Yes q3->acid No convert Consider converting acid to ester before use q3->convert Yes convert->ester

Caption: A workflow to guide the selection between a boronic acid and a boronic ester.

G cluster_1 Suzuki-Miyaura Catalytic Cycle pd0 Pd(0)L₂ pd_complex R¹-Pd(II)(X)L₂ (Oxidative Addition) pd0->pd_complex transmetalation [R¹-Pd(II)-R²]L₂ (Transmetalation) pd_complex->transmetalation transmetalation->pd0 Reductive Elimination product R¹-R² transmetalation->product aryl_halide R¹-X aryl_halide->pd_complex boron_reagent R²-B(OR)₂ + Base boron_reagent->transmetalation

Caption: The general catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

G cluster_2 Reaction vs. Decomposition Pathways boronic_acid Ar-B(OH)₂ desired_product Desired Product (Ar-R') boronic_acid->desired_product Suzuki Coupling (Productive Pathway) side_product Side Product (Ar-H) boronic_acid->side_product Protodeboronation (Decomposition) boronic_ester Ar-B(OR)₂ boronic_ester->boronic_acid Hydrolysis (in situ)

Caption: Competing pathways of productive coupling versus undesired protodeboronation.

Experimental Protocols and Comparative Data

Protocol: Suzuki-Miyaura Coupling

This general protocol can be adapted for either the boronic acid or its corresponding ester. Key differences are noted.

Materials:

  • Aryl Halide (e.g., 4-Bromoanisole)

  • Boron Reagent (this compound OR its pinacol ester)

  • Palladium Catalyst (e.g., Pd(PPh₃)₄ or Pd₂(dba)₃ with a ligand like SPhos)

  • Base (e.g., K₂CO₃ or K₃PO₄)

  • Degassed Solvent (e.g., Toluene/H₂O or Dioxane/H₂O)

Procedure:

  • Preparation: To a flame-dried Schlenk flask under an inert atmosphere (N₂ or Ar), add the aryl halide (1.0 equiv), the boron reagent (1.2-1.5 equiv), the palladium catalyst (1-5 mol%), ligand (if required), and base (2-3 equiv).[2]

    • Scientist's Note: When using the boronic acid, ensure it is of high purity and has been stored correctly. The pinacol ester is generally more reliable in terms of stoichiometry due to its stability.

  • Solvent Addition: Add the degassed solvent system via cannula. The use of aqueous bases is common, but anhydrous conditions can also be employed, particularly with boronic esters.[13]

  • Reaction: Stir the mixture at the desired temperature (typically 80-110 °C). Monitor the reaction progress by TLC, GC-MS, or LC-MS.

    • Scientist's Note: Reactions with the sterically hindered boronic acid may require higher temperatures and longer reaction times. The use of a specialized ligand like XPhos or RuPhos is highly recommended to overcome the steric barrier.[7]

  • Work-up: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., EtOAc) and wash with water and brine.

  • Purification: Dry the organic layer over Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.[14]

    • Scientist's Note: The pinacol ester of the starting material is more likely to be stable on the column, leading to a cleaner separation from byproducts compared to the boronic acid.[9]

Protocol: Preparation of a Pinacol Boronic Ester

If only the boronic acid is available, it can be readily converted to its more stable pinacol ester.

Procedure:

  • To a round-bottom flask, add this compound (1.0 equiv) and pinacol (1.1 equiv).

  • Dissolve the solids in a solvent such as toluene or THF.

  • Heat the mixture to reflux with a Dean-Stark apparatus to remove water azeotropically.

  • Monitor the reaction until all the water has been collected.

  • Cool the reaction mixture and remove the solvent under reduced pressure. The resulting crude pinacol ester can often be used directly or purified by crystallization or column chromatography.

Advanced Strategies Enabled by Boronic Esters: MIDA Boronates

The exceptional stability of certain boronic esters has paved the way for powerful synthetic strategies that are impossible with unstable boronic acids. N-methyliminodiacetic acid (MIDA) boronates are a prime example.[11]

  • Benchtop Stability: MIDA boronates are remarkably stable to a wide range of reaction conditions and, crucially, to silica gel chromatography.[11][15]

  • "Slow Release" Cross-Coupling: Under mild aqueous basic conditions, the MIDA group is slowly hydrolyzed to release the free boronic acid in situ.[16][17] This strategy maintains a very low concentration of the unstable boronic acid at any given time, suppressing decomposition pathways like protodeboronation and enabling the coupling of notoriously unstable boronic acids.[17][18]

  • Iterative Cross-Coupling (ICC): The stability of the MIDA group allows for the synthesis of complex molecules through a simple, iterative union of bifunctional building blocks, analogous to peptide synthesis.[12][19] This has been automated and represents a paradigm shift in small molecule synthesis.[12]

Conclusion and Recommendations

While this compound is intrinsically a more reactive species, its practical application is fraught with challenges related to instability, handling, and the steric hindrance imposed by its ortho substituents. These challenges can lead to lower yields, increased side products, and poor reproducibility.

For researchers, scientists, and drug development professionals, boronic esters present a superior alternative in the vast majority of cases.

Choose a boronic ester when:

  • Stability and shelf-life are critical. [2]

  • High purity of the starting material is essential for subsequent steps.

  • Reproducibility and scalability are primary concerns.

  • The corresponding boronic acid is known to be unstable or prone to protodeboronation. [17]

  • The synthetic plan involves multiple steps where the boron functionality must survive other reactions.

  • Advanced iterative synthesis strategies are desired. [12]

The slightly longer reaction times that may be associated with boronic esters are a small price to pay for the immense practical benefits of a cleaner reaction profile, higher and more reproducible yields, and the ability to work with a robust, well-behaved crystalline solid. By embracing boronic esters, chemists can accelerate their research and development efforts through more reliable and efficient synthetic chemistry.

References

A Senior Application Scientist's Guide to Assessing the Purity and Stability of Commercial 2-Chloro-6-fluoro-3-methylphenylboronic acid

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the quality of starting materials is paramount. The efficacy, safety, and reproducibility of a synthetic route are directly linked to the purity and stability of the reagents used. 2-Chloro-6-fluoro-3-methylphenylboronic acid is a key building block in medicinal chemistry, frequently employed in Suzuki-Miyaura cross-coupling reactions to forge new carbon-carbon bonds. However, not all commercial sources of this reagent are equal. This guide provides a comprehensive framework for assessing the purity and stability of commercially available this compound, enabling you to make informed decisions for your critical research.

Understanding the Molecule and Its Common Impurities

This compound is a versatile reagent, but its synthesis can lead to several process-related impurities. The most common of these is the corresponding boronic anhydride (a trimer formed by the dehydration of three boronic acid molecules). Other potential impurities include starting materials, by-products from incomplete reactions, and residual solvents. Furthermore, boronic acids are susceptible to degradation, particularly protodeboronation, where the boronic acid group is replaced by a hydrogen atom.

A Multi-Pronged Approach to Purity Assessment

A thorough assessment of purity requires a combination of analytical techniques, each providing a unique piece of the puzzle.

High-Performance Liquid Chromatography (HPLC) for Quantifying Organic Impurities

Reverse-phase HPLC with UV detection is the workhorse for determining the purity of non-volatile organic compounds. A well-developed HPLC method can separate the active ingredient from its organic impurities, allowing for accurate quantification.

Table 1: Representative HPLC Purity Data for Commercial this compound from Different Suppliers

SupplierLot NumberPurity by HPLC (% Area)Major Impurity (% Area)
Supplier AA12399.2%Unidentified (RT 4.5 min) - 0.5%
Supplier BB45698.5%Boronic Anhydride - 1.0%
Supplier CC78999.8%No single impurity > 0.1%

Note: This data is illustrative. Actual results will vary.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation and Impurity Identification

¹H, ¹³C, and ¹¹B NMR spectroscopy are indispensable for confirming the structure of the desired compound and identifying any impurities. ¹¹B NMR is particularly useful for observing the boron environment and can distinguish between the boronic acid and its anhydride or other boron-containing species.[1][2][3][4]

Gas Chromatography-Mass Spectrometry (GC-MS) for Residual Solvents

Residual solvents from the manufacturing process can impact downstream reactions and may have toxicological concerns. Headspace GC-MS is the standard method for identifying and quantifying these volatile impurities.[5][6][7]

Table 2: Representative Residual Solvent Analysis by Headspace GC-MS

SupplierLot NumberToluene (ppm)Acetonitrile (ppm)Total Residual Solvents (ppm)
Supplier AA123150< 50200
Supplier BB456500100600
Supplier CC789< 50< 50< 100

Note: This data is illustrative. Limits for residual solvents are defined by guidelines such as ICH Q3C.

Karl Fischer Titration for Water Content

The presence of water can affect the stability and reactivity of boronic acids. Karl Fischer titration is a highly specific and accurate method for determining water content.[8][9][10][11]

Assessing Stability: Forced Degradation Studies

To understand the intrinsic stability of this compound, forced degradation studies are essential. These studies expose the compound to harsh conditions to accelerate its decomposition, providing insights into its degradation pathways and potential shelf-life.[12][13][14][15][16]

dot

Caption: Workflow for Forced Degradation Studies.

Table 3: Illustrative Forced Degradation Study Results

Stress Condition% DegradationMajor Degradants Identified
Acid Hydrolysis (0.1M HCl, 60°C, 24h)5%Protodeboronated product
Base Hydrolysis (0.1M NaOH, 60°C, 24h)15%Protodeboronated product, unidentified polar degradants
Oxidative (3% H₂O₂, RT, 24h)8%Phenolic by-products
Thermal (80°C, 7 days)< 1%No significant degradation
Photolytic (ICH Q1B)2%Minor unidentified degradants

Note: This data is illustrative.

Performance in Application: Suzuki-Miyaura Coupling

Ultimately, the performance of the boronic acid in its intended application is the most critical measure of its quality. A standardized Suzuki-Miyaura coupling reaction should be performed to compare the reactivity of material from different suppliers.

dot

Caption: Standardized Suzuki-Miyaura Coupling Workflow.

Table 4: Comparative Performance in a Standardized Suzuki-Miyaura Coupling

SupplierPurity by HPLCYield of Biaryl ProductReaction Time for >95% Conversion
Supplier A99.2%92%4 hours
Supplier B98.5%85%6 hours
Supplier C99.8%95%3.5 hours

Note: This data is illustrative.

Comparison with Alternatives

While this compound is a valuable reagent, it is prudent to consider alternatives, especially if issues with purity, stability, or reactivity are encountered.

Table 5: Comparison with Potential Alternatives

CompoundKey FeaturesPotential AdvantagesPotential Disadvantages
2-Bromo-6-fluoro-3-methylphenylboronic acidBromo analoguePotentially higher reactivity in Suzuki coupling.Higher cost, potential for different impurity profile.
2,6-Difluoro-3-methylphenylboronic acidDifluoro analogueMay impart different electronic properties to the final product.Different reactivity profile, may require reaction optimization.
This compound pinacol esterPinacol ester derivativeGenerally more stable to storage and handling.Requires in-situ hydrolysis or specific conditions for coupling.

Experimental Protocols

HPLC Method for Purity Analysis
  • Column: C18 reverse-phase, 4.6 x 150 mm, 3.5 µm

  • Mobile Phase A: 0.1% Formic acid in Water

  • Mobile Phase B: 0.1% Formic acid in Acetonitrile

  • Gradient: 10% B to 90% B over 15 minutes, hold for 5 minutes, then return to initial conditions.

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection: UV at 220 nm

  • Injection Volume: 10 µL

  • Sample Preparation: Dissolve approximately 1 mg/mL in a 1:1 mixture of water and acetonitrile.

¹¹B NMR Spectroscopy
  • Instrument: 400 MHz NMR spectrometer or higher, equipped with a broadband probe.

  • Solvent: DMSO-d₆ or other suitable deuterated solvent.

  • Parameters: Acquire a one-dimensional ¹¹B spectrum. The chemical shift will be indicative of the boron species present.[1][2][3][4] Boronic acids typically appear around 28-33 ppm, while boroxines are found slightly downfield.

  • Sample Preparation: Prepare a solution of approximately 10-20 mg of the boronic acid in 0.75 mL of the chosen deuterated solvent.

Forced Degradation Protocol (Acid Hydrolysis Example)
  • Prepare a stock solution of this compound in acetonitrile at a concentration of 1 mg/mL.

  • In a clean vial, mix 1 mL of the stock solution with 1 mL of 0.2 M HCl.

  • Cap the vial and place it in a heating block at 60 °C.

  • At specified time points (e.g., 2, 4, 8, 24 hours), withdraw an aliquot, neutralize with an equivalent amount of 0.2 M NaOH, and dilute with the mobile phase for HPLC analysis.

  • Analyze the stressed samples by the developed stability-indicating HPLC method.

Conclusion

A comprehensive evaluation of the purity and stability of this compound is a critical step in ensuring the success of synthetic projects. By employing a suite of analytical techniques and conducting forced degradation and application-specific studies, researchers can confidently select a high-quality reagent. This guide provides a robust framework for such an evaluation, empowering scientists to make data-driven decisions and ultimately, accelerate their research and development efforts.

References

Safety Operating Guide

Safeguarding Synthesis: A Guide to Personal Protective Equipment for Handling 2-Chloro-6-fluoro-3-methylphenylboronic Acid

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical research and development, the synthesis of novel compounds is a cornerstone of innovation. Arylboronic acids, such as 2-Chloro-6-fluoro-3-methylphenylboronic acid, are pivotal reagents in this process, frequently employed in cross-coupling reactions to construct complex molecular architectures. However, with great utility comes the responsibility of ensuring the utmost safety in the laboratory. This guide provides a comprehensive overview of the essential personal protective equipment (PPE) and procedural safeguards required for the safe handling and disposal of this compound.

Disclaimer: A specific Safety Data Sheet (SDS) for this compound (CAS No. 352535-85-4) was not publicly available at the time of this writing. The following recommendations are synthesized from the SDS of the closely related compound, 2-Chloro-6-fluorophenylboronic acid, and general safety protocols for arylboronic acids.[1] Researchers should always consult the specific SDS provided by their chemical supplier and adhere to their institution's safety guidelines.

Hazard Assessment: Understanding the Risks

While the toxicological properties of this compound have not been fully investigated, the available data for analogous compounds indicates that it should be handled with care. The primary hazards associated with similar arylboronic acids include:

  • Skin Irritation: May cause redness and discomfort upon contact.[2]

  • Serious Eye Irritation: Can lead to significant eye damage if splashed or rubbed into the eyes.[2]

  • Respiratory Tract Irritation: Inhalation of the dust may irritate the nose, throat, and lungs.[2]

Given these potential hazards, a multi-layered approach to personal protection is essential to minimize the risk of exposure.

Core Personal Protective Equipment (PPE)

A foundational suite of PPE is mandatory for all personnel handling this compound. This standard ensemble provides a primary barrier against accidental exposure.

PPE CategorySpecificationRationale
Eye and Face Protection Chemical safety goggles meeting EN 166 or ANSI Z87.1 standards. A face shield should be worn over goggles for splash hazards.[1][3]Protects the eyes from dust particles and accidental splashes of solutions containing the compound.
Hand Protection Chemically resistant gloves, such as nitrile or neoprene.[4][5]Prevents direct skin contact. Gloves should be inspected for integrity before each use and changed immediately if contaminated.[5]
Body Protection A flame-resistant lab coat, fully buttoned, worn over long pants.[5]Protects the skin on the arms and torso from accidental spills and contamination.
Footwear Closed-toe and closed-heel shoes.[4]Protects the feet from spills and falling objects.

Operational Plan: A Step-by-Step Guide to Safe Handling

Adherence to a stringent operational protocol is paramount when working with this compound. The following steps provide a framework for safe handling, from preparation to post-experimental cleanup.

Preparation
  • Engineering Controls: All handling of solid this compound and its solutions should be conducted in a certified chemical fume hood to minimize the risk of inhalation.[6]

  • Emergency Equipment: Ensure that a safety shower and eyewash station are readily accessible and unobstructed before commencing any work.[1]

  • Work Area Decontamination: The designated work area within the fume hood should be clean and free of clutter to prevent cross-contamination and accidental spills.

Donning PPE: A Deliberate Sequence

The order in which PPE is put on is crucial to ensure its effectiveness.

PPE_Donning_Sequence cluster_prep Preparation cluster_donning Donning Sequence Lab_Coat 1. Lab Coat Shoes 2. Closed-Toe Shoes Gloves 3. Gloves Shoes->Gloves Goggles 4. Goggles/Face Shield Gloves->Goggles

PPE Donning Sequence
Handling the Compound

  • Weighing: When weighing the solid compound, use a spatula and weighing paper within the fume hood. Avoid creating dust.[1]

  • Dissolution: Add the solid to the solvent slowly to prevent splashing.

  • Reaction Monitoring: Keep the reaction vessel closed to the extent possible. When sampling, do so carefully to avoid splashes and aerosol generation.

Doffing PPE: A Decontamination-Focused Approach

The removal of PPE should be performed in a manner that prevents the transfer of contaminants.

PPE_Doffing_Sequence cluster_doffing Doffing Sequence cluster_final Final Step Gloves 1. Gloves Goggles 2. Goggles/Face Shield Gloves->Goggles Lab_Coat 3. Lab Coat Goggles->Lab_Coat Wash_Hands 4. Wash Hands Lab_Coat->Wash_Hands

PPE Doffing Sequence

Disposal Plan: Responsible Waste Management

Proper disposal of this compound and its associated waste is a critical component of laboratory safety and environmental stewardship.

Waste Segregation
  • Solid Waste: Unused solid this compound and contaminated materials (e.g., gloves, weighing paper, paper towels) should be collected in a designated, sealable container labeled "Hazardous Waste."[6]

  • Liquid Waste: Solutions containing the compound and solvent rinses from cleaning glassware should be collected in a separate, clearly labeled, and sealable container for liquid hazardous waste.[6]

Container Decontamination

Empty containers that held this compound must be decontaminated before disposal.

  • Initial Rinse: In a chemical fume hood, rinse the empty container three times with a suitable solvent. This first rinseate must be collected and disposed of as hazardous waste.[6]

  • Subsequent Rinses: Subsequent rinses may also need to be collected as hazardous waste, depending on institutional guidelines.[6]

  • Final Disposal: After thorough rinsing and allowing the container to air dry completely in a well-ventilated area, deface the original label. The clean, dry container can then be disposed of in the appropriate laboratory recycling stream.[6]

Waste Storage and Pickup

Store sealed and labeled hazardous waste containers in a designated satellite accumulation area. Follow your institution's specific procedures for hazardous waste pickup and disposal.[7]

Emergency Procedures

In the event of an exposure or spill, immediate and appropriate action is crucial.

  • Skin Contact: Immediately wash the affected area with copious amounts of soap and water for at least 15 minutes. Remove contaminated clothing. If skin irritation occurs, seek medical attention.[1]

  • Eye Contact: Immediately flush the eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[1]

  • Inhalation: Move the individual to fresh air. If they are not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek medical attention.[2]

  • Spill: For small spills, carefully sweep up the solid material, avoiding dust generation, and place it in a labeled container for hazardous waste disposal. For liquid spills, absorb the material with an inert absorbent and collect it in a sealed container for hazardous waste.[7]

By integrating these PPE and handling protocols into your daily laboratory workflow, you can significantly mitigate the risks associated with handling this compound, fostering a safer and more productive research environment.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.